5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)10-6-2-4-8-7-3-1-5-9(7)12-11(8)10/h2,4,6,12H,1,3,5H2 |
InChI Key |
FYWZHJNDYBZUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
The following technical guide details the chemical structure, synthesis, and properties of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole .
Executive Summary
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a tricyclic heteroaromatic scaffold belonging to the class of fused indoles. It serves as a critical intermediate in the synthesis of pharmaceutical candidates targeting the Prostaglandin D2 receptor (CRTH2/DP1) and is a structural homolog of the tetrahydrocarbazole core found in drugs like Ramatroban .
This guide addresses the specific structural isomer where the nitro group is located at the C5 position (equivalent to the C4 position of the indole parent). This specific regiochemistry presents unique synthetic challenges compared to the more common 6-nitro (indole-5) or 7-nitro (indole-6) isomers, requiring precise separation protocols during Fischer indole cyclization.
Structural Architecture & Nomenclature
Numbering System Clarification
Correct identification of this molecule requires distinguishing between the IUPAC numbering of the tricyclic system and the equivalent positions on the indole core.
-
Tricyclic IUPAC Name: 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
-
Indole Equivalent: 4-Nitro-2,3-trimethyleneindole.
-
Core Geometry: The molecule features a planar indole system fused to a saturated cyclopentane ring across the [2,3] bond. The nitro group at C5 introduces a strong electron-withdrawing dipole, significantly increasing the acidity of the N-H proton compared to the unsubstituted parent.
| Position (Tricyclic) | Position (Indole Equiv.) | Chemical Environment |
| 1, 2, 3 | -- | Saturated Cyclopentane (Aliphatic) |
| 4 | 1 (N) | Pyrrolic Nitrogen |
| 5 | 4 | Nitro-substituted Carbon (Target) |
| 6 | 5 | Aromatic C-H |
| 7 | 6 | Aromatic C-H |
| 8 | 7 | Aromatic C-H |
Physicochemical Profile[1]
-
Molecular Formula:
-
Molecular Weight: 202.21 g/mol
-
Predicted LogP: ~2.8 (Reduced lipophilicity vs. unsubstituted parent due to polar
). -
Appearance: Yellow to orange crystalline solid.
-
Solubility: Soluble in DMSO, DMF, and hot ethyl acetate; sparingly soluble in dichloromethane; insoluble in water.
Synthetic Pathways & Regiochemistry[2]
The primary route to this scaffold is the Fischer Indole Synthesis . However, accessing the 5-nitro isomer specifically requires the use of 3-nitrophenylhydrazine, which yields a regioisomeric mixture that must be resolved.
The Regioselectivity Challenge
Reacting cyclopentanone with 3-nitrophenylhydrazine generates two possible hydrazones. Subsequent acid-catalyzed sigmatropic rearrangement cyclizes at either the ortho position para to the nitro group (favored) or the ortho position adjacent to the nitro group (disfavored).
-
Path A (Major): Cyclization para to
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (Indole-6 analog). -
Path B (Minor): Cyclization ortho to
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (Indole-4 analog).
Note: If the 6-nitro isomer (Indole-5 analog) were desired, one would start with 4-nitrophenylhydrazine, which yields that product exclusively.
Synthesis Workflow (Graphviz)
Caption: Synthetic route illustrating the divergent cyclization of 3-nitrophenylhydrazine and the requisite purification step to isolate the 5-nitro isomer.
Detailed Experimental Protocol
Reagents & Setup
-
Substrates: Cyclopentanone (1.0 eq), 3-Nitrophenylhydrazine hydrochloride (1.0 eq).
-
Catalyst/Solvent: Glacial Acetic Acid saturated with HCl or Polyphosphoric Acid (PPA).
-
Apparatus: Round-bottom flask with reflux condenser, inert atmosphere (
).
Step-by-Step Methodology
-
Hydrazone Formation: Dissolve 3-nitrophenylhydrazine HCl (10 mmol) and cyclopentanone (10 mmol) in Ethanol (20 mL). Add catalytic acetic acid (3 drops). Reflux for 1 hour. Cool and filter the precipitated hydrazone.
-
Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) (approx. 10 g per 1 g hydrazone).
-
Heating: Heat the mixture to 100–110°C for 2–3 hours. Monitor by TLC (The reaction is complete when the hydrazone spot disappears). Caution: Exothermic reaction.
-
Quenching: Pour the hot reaction mixture onto crushed ice/water (200 mL) with vigorous stirring. A crude precipitate (mixture of isomers) will form.
-
Neutralization: Adjust pH to ~8-9 using saturated
solution or . -
Extraction: Extract with Ethyl Acetate (
mL). Dry organic layer over and concentrate. -
Purification (Critical):
-
Perform Flash Column Chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane:Ethyl Acetate (9:1
7:3). -
Separation Logic: The 5-nitro isomer (ortho-nitro) often exhibits different retention due to the "peri-effect" and potential intramolecular H-bonding with the NH, compared to the 7-nitro isomer. Typically, the 5-nitro isomer is less polar (elutes earlier) or distinctively colored compared to the 7-nitro. Verify fractions via NMR.
-
Biological Relevance & Applications[2][3][4][5][6]
Pharmacophore Utility
The 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a "lower homolog" of the tetrahydrocarbazole moiety found in Ramatroban (BAY u 3405) .
-
Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).
-
Mechanism: Antagonism of PGD2 binding.[]
-
Functionalization: The nitro group is rarely the final pharmacophore. It is almost exclusively reduced to the 5-amino derivative, which is then sulfonylated to create the active sulfonamide antagonist.
Functionalization Pathway (Graphviz)
Caption: The primary utility of the 5-nitro scaffold is as a precursor to amino-sulfonamide CRTH2 antagonists.
Identification & Validation
To confirm the isolation of the correct 5-nitro isomer (vs. the 7-nitro byproduct), use the following NMR diagnostic criteria:
-
1H NMR (DMSO-d6):
-
NH Signal: The 5-nitro group is spatially close to the NH. Look for a desheilded NH singlet (typically >11.0 ppm).
-
Aromatic Region:
-
5-Nitro (Target): Expect a doublet (or dd) for the proton at C6, a triplet for C7, and a doublet for C8. The coupling patterns will reveal a 1,2,3-trisubstituted benzene ring pattern.
-
7-Nitro (Byproduct): Expect a singlet (or meta-coupled doublet) for the proton at C8 and C6, indicating the nitro is meta to the fusion.
-
-
-
13C NMR: The Carbon-5 shift will be significantly downfield due to the nitro group attachment.
References
-
IUPAC Nomenclature of Fused Ring Systems. International Union of Pure and Applied Chemistry.[Link]
-
Synthesis of Ramatroban and Related Tetrahydrocarbazoles. Journal of Organic Chemistry / PubMed. (Contextual grounding on the homologous carbazole synthesis). [Link]
-
Fischer Indole Synthesis Regioselectivity. Organic Chemistry Portal. (Mechanistic validation of 3-substituted hydrazine cyclization). [Link]
-
1,2,3,4-Tetrahydrocyclopenta[b]indole Properties. PubChem Compound Summary.[Link]
-
CRTH2 Antagonists and Ramatroban Analogs. National Institutes of Health (PMC).[Link]
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The Ascendant Pharmacophore: A Technical Guide to the Structure-Activity Relationship of 5-Nitroindole Derivatives
Introduction: The Indole Scaffold and the Strategic Imperative of the 5-Nitro Moiety
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's and medicinal chemistry's most privileged scaffolds. Its inherent structural features allow it to mimic endogenous molecules and interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The strategic placement of a nitro group at the C5-position of the indole ring profoundly alters the molecule's electronic properties and metabolic potential, unlocking novel avenues for therapeutic intervention. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-nitroindole derivatives, with a primary focus on their well-documented anticancer properties, and a prospective look into their antimicrobial and anti-inflammatory potential.
Anticancer Activity: Targeting the c-Myc Oncogene and Beyond
The most significant advancements in the study of 5-nitroindole derivatives have been in the realm of oncology. These compounds have emerged as potent agents that primarily exert their anticancer effects through a dual mechanism of action: stabilization of the c-Myc G-quadruplex and induction of oxidative stress.[2]
Mechanism of Action: A Two-Pronged Assault on Cancer Cells
The c-Myc oncogene, a critical regulator of cell proliferation, is overexpressed in a vast majority of human cancers. Its promoter region contains a guanine-rich sequence capable of folding into a G-quadruplex (G4) DNA secondary structure. The formation and stabilization of this G4 structure represses c-Myc transcription.[2] 5-nitroindole derivatives have been shown to selectively bind to and stabilize this G-quadruplex, leading to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[3]
Concurrently, certain 5-nitroindole derivatives have been observed to elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[3][4] This increase in oxidative stress can damage cellular components and trigger apoptotic pathways, further enhancing the anticancer efficacy of these compounds.
Below is a diagram illustrating the dual mechanism of action of 5-nitroindole derivatives in cancer cells.
Caption: Dual mechanism of action of 5-nitroindole derivatives in cancer.
Structure-Activity Relationship (SAR) of Anticancer 5-Nitroindoles
Systematic structural modifications of the 5-nitroindole scaffold have provided crucial insights into the determinants of their anticancer activity. The key positions for modification are the N1, C2, and C3 of the indole ring.
-
Substitution at the N1-position: Alkylation at the N1-position with short alkyl chains or the introduction of a propanol group has been shown to be favorable for activity.
-
Substitution at the C2-position: The presence of a carboxylic acid or ester group at the C2-position can influence the binding affinity to the G-quadruplex. A process for preparing 5-nitroindole-2-carboxylic acid has been developed, highlighting the importance of this substituent.[5]
-
Substitution at the C3-position: This is arguably the most critical position for modification. The introduction of a side chain containing a basic amine, often within a cyclic system like pyrrolidine, is a key feature for potent c-Myc G-quadruplex binders.[3][4] The length and nature of the linker between the indole core and the basic amine are also crucial for optimal interaction.
-
The 5-Nitro Group: The electron-withdrawing nature of the 5-nitro group is essential for the observed biological activity. Its reduction to reactive intermediates can contribute to the generation of ROS.
The following table summarizes the SAR of some representative 5-nitroindole derivatives against HeLa cancer cells.[4]
| Compound | Substitution at N1 | Substitution at C3 | IC50 (µM) against HeLa cells |
| 5 | -CH2CH2CH2-pyrrolidine | -H | 5.08 ± 0.91 |
| 7 | -CH2CH2CH2-pyrrolidine | -CHO | 5.89 ± 0.73 |
Antimicrobial and Anti-inflammatory Potential: An Emerging Frontier
While the anticancer properties of 5-nitroindoles are well-documented, their potential as antimicrobial and anti-inflammatory agents is an area of growing interest, albeit with less specific SAR data currently available.
Antimicrobial Activity: A Plausible Mechanism
The antimicrobial activity of nitroaromatic compounds, such as the 5-nitroimidazoles, is known to be dependent on the reductive activation of the nitro group by microbial nitroreductases.[6][7] This process generates cytotoxic-free radicals that damage microbial DNA and other macromolecules. It is highly probable that 5-nitroindole derivatives share a similar mechanism of action.
A study on 5-nitro-3-phenyliminoindol-2(3H)-ones showed growth inhibition of Gram-positive bacteria with little to no activity against Gram-negative bacteria.[8] This suggests a degree of selectivity in their antimicrobial spectrum.
Further research is required to establish a clear SAR for the antimicrobial activity of 5-nitroindole derivatives. Key areas of investigation should include the impact of substituents on the indole ring on the redox potential of the nitro group and the compound's ability to penetrate the microbial cell wall.
Anti-inflammatory Activity: A Nascent Field of Study
The exploration of 5-nitroindole derivatives as anti-inflammatory agents is still in its early stages. While some indole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, specific data on 5-nitroindoles in this context is limited.[9][10][11] A study on brominated indoles suggested that substitution at the C5 or C6 position can increase anti-inflammatory activity.[12] This provides a rationale for investigating the potential of the 5-nitro group to modulate anti-inflammatory responses.
Future studies should focus on evaluating 5-nitroindole derivatives in in-vitro and in-vivo models of inflammation to identify lead compounds and establish a clear SAR.
Experimental Protocols
Synthesis of a Representative 5-Nitroindole Derivative
The following is a general two-step protocol for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile, a key intermediate for more complex derivatives.
Step 1: Synthesis of 5-nitroindole-3-carboxaldehyde
-
In a round-bottom flask, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of 70% nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the product with cold water and recrystallize from ethanol to obtain 5-nitroindole-3-carboxaldehyde.
Step 2: Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile
-
To a solution of 5-nitroindole-3-carboxaldehyde in DMF, add sodium hydride at 0 °C.
-
Add a solution of Tosylmethyl isocyanide (TosMIC) in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(5-nitro-1H-indol-3-yl)acetonitrile.
Below is a workflow diagram for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
Caption: Synthesis workflow for a key 5-nitroindole intermediate.
Biological Evaluation: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of potential anticancer compounds.[13][14][15][16]
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitroindole derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 5-nitroindole scaffold represents a highly promising pharmacophore, particularly in the development of novel anticancer agents targeting the c-Myc oncogene. The established SAR provides a clear roadmap for the design of more potent and selective inhibitors. While the antimicrobial and anti-inflammatory potential of these derivatives is less explored, the foundational knowledge of related nitroaromatic compounds suggests that this is a fruitful area for future investigation. A systematic exploration of the SAR in these therapeutic areas, coupled with detailed mechanistic studies, will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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- Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18829. doi:10.1016/j.heliyon.2023.e18829
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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- Sfakianakis, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. PMCID: PMC8252724
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Encyclopedia MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. Retrieved from [Link]
- Al-Momani, W., & Al-Smadi, M. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press, 9, 271-277. doi:10.2147/DDDT.S113973
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- Müller, M. (1983). Action of clinically utilized 5-nitroimidazoles on microorganisms. Scandinavian journal of infectious diseases. Supplementum, 40, 19–29.
- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.). Google Patents.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
- Daidone, G., et al. (1990). Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases. Die Pharmazie, 45(6), 440-441.
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Jayachandran, E., et al. (2012). Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. CABI Digital Library. Retrieved from [Link]
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Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Retrieved from [Link]
- Bakal, V. K., et al. (2021). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Current medicinal chemistry, 28(29), 5988–6014. doi:10.2174/0929867328666210118124933
- Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European journal of medicinal chemistry, 37(11), 929–935. doi:10.1016/s0223-5234(02)01416-2
- Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. The Biochemical pharmacology, 28(18), 2751–2754. doi:10.1016/0006-2952(79)90494-1
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ResearchGate. (n.d.). SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. ResearchGate. Retrieved from [Link]
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- Zhang, Y., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in chemistry, 7, 831. doi:10.3389/fchem.2019.00831
- Kumar, S., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-cancer agents in medicinal chemistry, 21(1), 29–46. doi:10.2174/1871520620666200628033620
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MDPI. (n.d.). Special Issue : Synthetic Compounds: Antioxidant and Anti-Inflammatory Activities, Biomedical Properties and Formulations. MDPI. Retrieved from [Link]
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- Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & medicinal chemistry, 68, 116867. doi:10.1016/j.bmc.2022.116867
- Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine drugs, 15(5), 136. doi:10.3390/md15050136
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Literature review of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole biological activity
Executive Summary: The Tricyclic Nitro-Scaffold
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: 13687-73-5) represents a "privileged scaffold" in medicinal chemistry—a core molecular structure capable of serving as a ligand for a diverse array of biological targets. Distinguished by its planar tricyclic architecture and the electron-withdrawing nitro group at the C5 position, this compound serves as both a bioactive pharmacophore and a critical intermediate for the synthesis of complex alkaloids.
Its biological relevance spans three primary therapeutic domains:
-
Oncology: As a DNA intercalator and G-quadruplex stabilizer targeting the c-Myc promoter.
-
Neuropharmacology: As a rigid analogue of tryptamine, exhibiting affinity for serotonergic (5-HT) receptors.
-
Antimicrobial: Leveraging the nitro-reductase activation pathway common to nitro-heterocycles.
This guide provides a comprehensive technical analysis of its synthesis, biological mechanisms, and experimental validation protocols.
Chemical Identity & Structural Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
| CAS Number | 13687-73-5 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| LogP (Predicted) | ~2.8 (Lipophilic, BBB permeable) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Topological Polar Surface Area | 61.7 Ų |
Structural Insight: The fusion of the cyclopentane ring to the indole core at the 2,3-position restricts the conformational flexibility of the ethylamine side chain equivalent found in tryptamines. This "conformational locking" often enhances binding affinity and selectivity for G-protein coupled receptors (GPCRs) and DNA grooves.
Synthesis: The Regioselective Fischer Cyclization
The most robust route to 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is the Fischer Indole Synthesis. This method utilizes the regioselective cyclization of 4-nitrophenylhydrazine with cyclopentanone.
Mechanism of Regioselectivity
The use of 4-nitrophenylhydrazine is critical. In the Fischer rearrangement, the hydrazine nitrogen attacks the ketone. The subsequent [3,3]-sigmatropic rearrangement occurs at the ortho position of the phenyl ring. Since the para position is occupied by the nitro group, the cyclization yields the 5-nitro isomer exclusively (using indole numbering), avoiding the mixture of isomers often seen with meta-substituted hydrazines.
DOT Diagram: Synthesis Workflow
Caption: Regioselective synthesis pathway via Fischer Indole Cyclization.
Biological Activity & Mechanisms[1][6]
Oncology: G-Quadruplex Stabilization
The planar tricyclic structure of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole allows it to act as a DNA intercalator. Recent research highlights the efficacy of nitro-indole scaffolds in stabilizing G-quadruplex (G4) structures, particularly in the c-Myc promoter region.
-
Mechanism: The compound stacks upon the G-tetrads of the G4 DNA structure. The 5-nitro group provides electron-withdrawing character, enhancing
- stacking interactions with the guanine bases. -
Outcome: Stabilization of the G4 structure prevents the binding of transcription factors (like NM23-H2), leading to the downregulation of c-Myc expression—a gene overexpressed in >50% of human cancers.
Neuropharmacology: Serotonergic Modulation
As a rigid analogue of tryptamine, the scaffold fits into the orthosteric binding pocket of 5-HT receptors.
-
Activity: Derivatives often show affinity for 5-HT2A and 5-HT2C receptors.
-
Effect: CNS depression and modulation of locomotor activity.[1] The 1,2,3,4-tetrahydrocyclopenta[b]indole core has been identified in screens for anxiolytic and antidepressant activity, acting similarly to reserpine-like alkaloids but with a simplified skeleton.
Antimicrobial: Nitroreductase Activation
Similar to nitrofurantoin and metronidazole, the 5-nitro group renders this compound a prodrug in anaerobic bacteria and certain parasites.
-
Mechanism: Bacterial type I nitroreductases reduce the nitro group to highly reactive nitroso and hydroxylamine intermediates. These intermediates covalently bind to bacterial DNA and proteins, causing lethal damage.
Experimental Protocols
Protocol A: Synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Standardized for 10 mmol scale.
-
Reagents:
-
4-Nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol).
-
Cyclopentanone (0.84 g, 10 mmol).
-
Polyphosphoric Acid (PPA) or Ethanol/H₂SO₄.
-
-
Procedure:
-
Step 1 (Hydrazone Formation): Dissolve hydrazine and ketone in 20 mL ethanol with 5 drops of glacial acetic acid. Reflux for 1 hour. Cool to precipitate the hydrazone.[2]
-
Step 2 (Cyclization): Mix the dried hydrazone with 10 g of PPA. Heat to 100-110°C for 20 minutes with vigorous stirring. The mixture will darken.
-
Step 3 (Quench): Pour the hot reaction mixture onto 100 g of crushed ice. Stir until the PPA dissolves.
-
Step 4 (Isolation): The solid product precipitates. Filter, wash with water, and recrystallize from ethanol/water.
-
-
Validation:
-
TLC: Silica gel, 30% EtOAc in Hexane. Product
. -
Appearance: Yellow to brownish crystalline solid.
-
Protocol B: Cell Viability Assay (MTT)
Target: HeLa or MCF-7 Cancer Lines
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 - 100
M) in media. Treat cells for 48h. -
Development: Add 20
L MTT reagent (5 mg/mL). Incubate 4h at 37°C. -
Solubilization: Aspirate media. Add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate
.
Mechanistic Visualization: c-Myc Downregulation
The following diagram illustrates the specific pathway by which the 5-nitro scaffold exerts anticancer effects via G-quadruplex stabilization.
Caption: Mechanism of c-Myc downregulation via G-quadruplex stabilization by the nitro-indole scaffold.
References
-
Synthesis of Nitroindoles: Studies in the Indole Field. Part VI. Synthesis of Some Nitro- and Amino-indoles. Zenodo. Available at: [Link] (Generalized Link for verified context from search).
-
G-Quadruplex Activity: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. National Institutes of Health (PMC). Available at: [Link]
-
CNS Activity: Development of Novel Substituted 1,2,3,4-tetrahydro Cyclohex-1,2,3-trihydro Cyclopenta [B] Indole Derivatives. IJRASET.[1] Available at: [Link][1]
-
General Scaffold Properties: 1,2,3,4-Tetrahydrocyclopenta[b]indole - PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Medicinal Chemistry of Indoles: The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. Available at: [Link]
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An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Novel Nitro-Indole Derivatives: A Case Study Approach
Preamble: Navigating the Unknowns in Novel Compound Characterization
In the landscape of contemporary drug discovery and development, researchers are frequently tasked with the comprehensive characterization of novel chemical entities. The name "5-nitro-THCI" does not correspond to a recognized standard chemical identifier in publicly accessible databases. This guide, therefore, adopts a proactive, field-proven approach to this common challenge. We will proceed with a rigorous, in-depth analysis of a representative molecule, 5-nitroisatin , a compound with a 5-nitroindole core that serves as an exemplary scaffold for many therapeutic candidates. The methodologies and principles detailed herein are directly applicable to the characterization of any novel nitro-aromatic compound, including a hypothetical "5-nitro-THCI."
This document is structured not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our objective is to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to thoroughly characterize novel compounds.
Molecular Formula and Weight: The Foundational Identity
The journey of characterizing a new chemical entity begins with establishing its fundamental identity: its molecular formula and weight. This is not merely an academic exercise; an accurately determined molecular weight is the cornerstone of all subsequent quantitative studies, from pharmacology to toxicology.
Theoretical Molecular Weight
For our case study compound, 5-nitroisatin, the molecular formula is C₈H₄N₂O₄ . The theoretical molecular weight is calculated based on the atomic weights of its constituent elements.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | 8 | 12.011 | 96.088 |
| Hydrogen | 4 | 1.008 | 4.032 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 4 | 15.999 | 63.996 |
| Total | 192.13 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While theoretical molecular weight is a useful starting point, high-resolution mass spectrometry provides the exact mass, a much more precise measure that accounts for isotopic distribution. This technique is indispensable for confirming the elemental composition of a novel compound.
-
Sample Preparation: A stock solution of the analyte (e.g., 5-nitroisatin) is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. This stock is then diluted to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, is used.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is typically used in either positive or negative ion mode. For a compound like 5-nitroisatin, negative ion mode might be preferred to deprotonate the acidic N-H proton.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced via direct infusion or through a liquid chromatography system. The mass analyzer separates ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting spectrum will show a peak corresponding to the molecular ion. The exact mass of this peak is compared to the theoretical exact mass calculated for the proposed formula. For C₈H₄N₂O₄, the theoretical monoisotopic mass is 192.0171 Da. A measured mass within a few parts per million (ppm) of this value provides strong evidence for the proposed elemental composition.
Physicochemical Characteristics: The Determinants of Biological Behavior
The physicochemical properties of a compound govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of these characteristics is critical for predicting a drug candidate's in vivo behavior.
Acidity and Basicity (pKa)
The pKa is a measure of the strength of an acid in solution. It dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[1] Molecules with both acidic and basic centers, like many drug candidates, will have multiple pKa values.
5-Nitroisatin has an acidic proton on the indole nitrogen. The pKa for this proton is influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the nitro group on the benzene ring. Based on similar structures, the pKa is predicted to be in the range of 8-10.
-
Sample Preparation: A precise amount of the compound is dissolved in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. For more complex molecules or those with low solubility, specialized software can be used to analyze the titration curve and determine the pKa.
Solubility
Solubility is a critical factor for drug delivery and bioavailability. Poor aqueous solubility is a major hurdle in drug development.[2] Therefore, determining a compound's solubility in various media is essential.
Studies on 5-nitroisatin derivatives have shown that they generally have low water solubility. However, solubility can be significantly increased in organic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP).[2]
| Solvent | Solubility of 5-Nitroisatin Derivatives (mg/mL) |
| Water | Low |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low |
| Dimethyl Sulfoxide (DMSO) | High |
| N-methyl-2-pyrrolidone (NMP) | High |
| Ethanol | Moderate |
Data is generalized from studies on 5-nitroisatin derivatives.[2]
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, PBS, or a biorelevant medium) in a sealed vial.
-
Shaking: The vials are agitated in a constant temperature water bath (typically 25°C or 37°C) until equilibrium is reached (usually 24-72 hours).
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.
The calculated LogP for 5-nitroisatin is approximately 1.1, suggesting a moderate level of lipophilicity. This is within the range recommended by Lipinski's Rule of Five for orally bioavailable drugs.
-
Phase Preparation: Octan-1-ol and water are mutually saturated by mixing and allowing them to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]water)
Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting point over a narrow range is characteristic of a pure compound. It is also a critical parameter for formulation development, particularly for solid dosage forms.
-
5-Nitroisophthalic acid: 259-261 °C[3]
-
5-Nitrosalicylic acid: 228-230 °C
-
5-Nitro-1,10-phenanthroline: 202 °C[4]
Based on these related structures, a novel nitro-indole derivative would be expected to be a solid with a relatively high melting point.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule, serving as a crucial confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for full characterization.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).[5]
-
Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is taken and automatically subtracted.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical parameters for our case study, which would be similarly compiled for a novel compound like "5-nitro-THCI."
| Parameter | Value/Range | Method | Significance in Drug Development |
| Molecular Formula | C₈H₄N₂O₄ | - | Fundamental identity |
| Molecular Weight | 192.13 g/mol | Calculation | Stoichiometry, dosing calculations |
| Exact Mass | 192.0171 Da | HRMS | Confirms elemental composition |
| pKa | ~8-10 | Potentiometric Titration | Governs solubility and absorption at physiological pH |
| Aqueous Solubility | Low | Shake-Flask Method | Impacts bioavailability and formulation |
| LogP | ~1.1 | Shake-Flask Method | Predicts membrane permeability and ADMET properties |
| Melting Point | High (>200 °C) | Capillary Method | Indicator of purity, important for solid formulation |
| Key IR Peaks (cm⁻¹) | ~3300 (N-H), ~1700 (C=O), ~1500 & ~1350 (NO₂) | FTIR | Functional group identification |
| ¹H NMR | Aromatic and N-H protons | NMR | Structural elucidation |
Conclusion: A Framework for Success
The comprehensive characterization of the molecular weight and physicochemical properties of a novel compound is a non-negotiable cornerstone of modern drug development. This guide has outlined a systematic, experimentally-driven approach to obtaining this critical data. By applying these principles and protocols, researchers can build a robust data package that not only confirms the identity and purity of their compound but also provides invaluable insights into its potential as a therapeutic agent. This foundational knowledge is essential for making informed decisions, mitigating risks, and ultimately, accelerating the journey from the laboratory to the clinic.
References
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Synthesis and structures of 5-nitro-salicylaldehyde thiosemicarb-azonates of copper(ii): molecular spectroscopy, ESI-mass studies, antimicrobial activity and cytotoxicity. RSC Advances. Available at: [Link]
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ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. MDPI. Available at: [Link]
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TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. Available at: [Link]
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TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Pharmaceutical Science Evolution. Available at: [Link]
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5-Nitro-ortho-Toluidine - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. NCBI Bookshelf. Available at: [Link]
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Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. Molecules. Available at: [Link]
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5-nitro-1-benzothiophene-2-carboxylic acid. Chembase.cn. Available at: [Link]
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5-Nitrothiazole. PubChem. Available at: [Link]
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Synthesis and characterization of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole: a high nitrogen energetic compound with good oxygen balance. PubMed. Available at: [Link]
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Nuclear Magnetic Resonances (NMR) Spectroscopy. University of Illinois Springfield. Available at: [Link]
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5-Nitroacenaphthene. PubChem. Available at: [Link]
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5-Nitrobenzothiazole. PubChem. Available at: [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Illinois Springfield. Available at: [Link]
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8.3: pKa Values. Chemistry LibreTexts. Available at: [Link]
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A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
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5-Nitrosalicylic acid. Taj Pharma. Available at: [Link]
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Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports. Available at: [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
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Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]
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5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. ChemRxiv. Available at: [Link]
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5-Nitrosalicylate. PubChem. Available at: [Link]
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Organic Chemistry Ir And Nmr Cheat Sheet. University of Illinois Urbana-Champaign. Available at: [Link]
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The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition. ResearchGate. Available at: [Link]
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Nitroglycerin. Wikipedia. Available at: [Link]
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5-Nitroisophthalic acid. PubChem. Available at: [Link]
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Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids. ResearchGate. Available at: [Link]
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The Tetrahydrocyclopenta[b]indole Scaffold: A Journey from Natural Alkaloids to Modern Therapeutics
An In-depth Technical Guide
Abstract
The tetrahydrocyclopenta[b]indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique, rigid, three-dimensional structure is a recurring motif in a variety of bioactive natural products and has become a valuable template for the design of novel synthetic therapeutic agents. This guide provides a comprehensive overview of the history and discovery of this important scaffold. We trace its origins from initial isolation in natural alkaloids to the development of foundational synthetic strategies like the Fischer Indole Synthesis and Nazarov Cyclization. The narrative progresses to the modern era, detailing the sophisticated, metal-catalyzed and acid-promoted methodologies that now allow for precise, stereoselective, and diversity-oriented synthesis. Key applications in drug discovery are highlighted, with a focus on its role in developing anticancer agents that target microtubule dynamics, as well as compounds active in the central nervous system. This guide serves as a technical resource for researchers and drug development professionals, bridging the historical context, synthetic evolution, and therapeutic potential of the tetrahydrocyclopenta[b]indole scaffold.
Introduction: The Indole Framework and the Strategic Value of Fused Ring Systems
The indole ring system, a fusion of benzene and pyrrole rings, is one of the most important structural motifs in medicinal chemistry.[1][2][3] Its prevalence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its biological significance.[2][4] This inherent biocompatibility has made the indole scaffold a cornerstone in the development of numerous pharmaceuticals, from anti-inflammatory drugs to potent anti-cancer agents.[1][4]
To expand the therapeutic potential of indole-based molecules, medicinal chemists have frequently employed the strategy of ring fusion. Annulating an additional ring onto the indole core introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a specific biological target. Fusing a five-membered cyclopentane ring to form the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold creates a unique tricyclic structure with distinct steric and electronic properties.[5] This scaffold has proven to be particularly valuable, serving as a key building block in organic synthesis and a promising framework in the development of new drugs, especially for targeting neurological disorders and cancers.[5]
Chapter 1: Nature's Blueprint - The Discovery in Bioactive Alkaloids
The journey of the cyclopenta[b]indole scaffold begins with its discovery in a range of natural products, primarily alkaloids, which exhibit diverse and potent biological activities.[6] The presence of this core in molecules produced by fungi and plants hinted at its potential as a pharmacophore and spurred the initial interest of the synthetic chemistry community. These natural compounds provided the first evidence of the scaffold's ability to interact with biological systems and served as inspiration for countless subsequent medicinal chemistry programs.
Some of the most prominent examples include:
-
Yuehchukene: Isolated from the roots of Murraya paniculata, this dimeric indole alkaloid possesses potent anti-fertility and estrogenic activities.[6]
-
Terpendoles: A family of fungal metabolites, such as Terpendole E, which are notable for their activity as inhibitors of mitotic kinesin Eg5, a key protein involved in cell division.[6]
-
Paspaline: An indole-diterpene produced by the fungus Claviceps paspali, known for its anti-bacterial and insecticidal properties.[6]
-
Bruceollines: A class of alkaloids isolated from Brucea javanica that have been traditionally used in the treatment of malaria and other parasitic diseases.[6]
-
Scherindole L: This compound demonstrates significant cytotoxicity against cancer cell lines, such as HCl-H460.[6]
These natural products validated the cyclopenta[b]indole core as a biologically relevant structure. The following table summarizes these pioneering examples.
| Natural Product | Source Organism | Reported Biological Activity |
| Yuehchukene | Murraya paniculata (plant) | Anti-fertility, Estrogenic[6] |
| Terpendole E | Fungi | Mitotic Kinesin Eg5 Inhibitor[6] |
| Paspaline | Claviceps paspali (fungus) | Antibacterial, Insecticidal[6] |
| Bruceollines | Brucea javanica (plant) | Antimalarial, Antiparasitic[6] |
| Scherindole L | Fungi | Cytotoxicity against cancer cells[6] |
Chapter 2: Foundational Synthetic Strategies - The Classical Era
The intriguing biological profiles of cyclopenta[b]indole-containing natural products created a demand for reliable synthetic routes to access the core structure. Early efforts relied on classical, well-established reactions in organic chemistry, most notably the Fischer Indole Synthesis and the Nazarov Cyclization.
Fischer Indole Synthesis
A cornerstone of heterocyclic chemistry, the Fischer indole synthesis was one of the first methods adapted for constructing the tetrahydrocyclopenta[b]indole system.[7] The reaction typically involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde. To build the target scaffold, a suitable cyclopentanone derivative is reacted with a phenylhydrazine, which, after rearrangement, forms the fused tricyclic indole structure.[8] While robust, this method can be limited by the availability of substituted starting materials and the harsh acidic conditions required.[8]
Nazarov Cyclization
The Nazarov cyclization is a powerful electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones.[9] This strategy was ingeniously adapted for the construction of cyclopenta[b]indoles.[10] The key precursor is an indole derivative bearing a divinyl ketone-like moiety, which upon treatment with a strong acid, undergoes a 4π-conrotatory electrocyclization to form the five-membered ring fused to the indole core.[9][10] This approach offered a different pathway to the scaffold and has been a subject of intense development, including modern asymmetric variants.[9]
Chapter 3: The Modern Synthesis Toolkit - Achieving Precision and Diversity
While classical methods established the feasibility of synthesizing the tetrahydrocyclopenta[b]indole scaffold, modern medicinal chemistry demands greater efficiency, diversity, and stereocontrol. This has led to the development of a sophisticated toolkit of synthetic methods, largely driven by advances in metal catalysis and acid-promoted cyclizations.[7]
Metal-Catalyzed Approaches
Metal catalysis has revolutionized the synthesis of complex heterocycles, and the cyclopenta[b]indole core is no exception.[11] These methods are prized for their versatility, broad substrate scope, and tolerance of diverse functional groups.[11]
-
Palladium-Catalysis: Pd-catalyzed reactions, such as C–H activation and cross-coupling, have been developed to form key C-C bonds in a controlled manner.[7]
-
Rhodium- and Copper-Catalysis: These metals have been instrumental in developing asymmetric reactions, allowing for the enantioselective synthesis of chiral cyclopenta[b]indoles.[7][11] For instance, chiral copper(II) box complexes have been used to catalyze asymmetric Nazarov cyclizations with excellent enantioselectivity.[11] Rhodium catalysts have been employed in multi-component reactions that assemble the scaffold from simpler starting materials in a single step.[7]
-
Gold-Catalysis: Gold catalysts are exceptionally effective at activating alkyne functionalities towards nucleophilic attack, a property that has been exploited in tandem reactions to form the fused ring system.[7]
Acid-Catalyzed Intramolecular Cyclizations
A highly effective modern strategy involves the acid-catalyzed intramolecular cyclization of a suitably functionalized indole precursor. The intramolecular Friedel-Crafts reaction is a key transformation in this approach.[12][13] This method often provides high diastereoselectivity and has been used to synthesize libraries of compounds for biological screening.[12]
Experimental Protocol: Diastereoselective Synthesis via Acid-Catalyzed Cyclization
The following protocol is a representative example of a modern, acid-catalyzed approach to synthesize tetrahydrocyclopenta[b]indoles, based on a methodology that proceeds via a β-hydroxy-ester intermediate.[12]
Step 1: Synthesis of β-Ketoester Intermediate
-
To a solution of a suitable indole (1.2 mmol) and a Morita-Baylis-Hillman adduct (1.0 mmol) in acetonitrile (5 mL), add 2-iodoxybenzoic acid (IBX) (1.0 mmol).
-
Reflux the mixture and monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the β-ketoester.
Step 2: Reduction to β-Hydroxy-Ester
-
Dissolve the β-ketoester (1.0 mmol) in tetrahydrofuran (THF) (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the β-hydroxy-ester as a mixture of diastereomers. This crude product is often used directly in the next step.
Step 3: Acid-Catalyzed Intramolecular Cyclization
-
Dissolve the crude β-hydroxy-ester (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (10 mL).
-
Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, triflic acid) (0.20 mmol, 20 mol%).
-
Stir the reaction at room temperature for 2-4 hours. The high diastereoselectivity of this intramolecular Friedel-Crafts reaction typically results in the formation of a single trans product.[12]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, extract the aqueous layer with CH₂Cl₂, and combine the organic layers.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (e.g., hexane/ethyl acetate) to afford the pure tetrahydrocyclopenta[b]indole.[14]
Chapter 4: Medicinal Chemistry Applications and Therapeutic Targets
The development of diverse and efficient synthetic routes has enabled the exploration of tetrahydrocyclopenta[b]indoles against a wide range of therapeutic targets. Their rigid structure makes them excellent scaffolds for orienting substituents to interact with specific binding pockets in proteins.
Anticancer Agents: Targeting Microtubule Dynamics
A particularly promising application of this scaffold is in the development of anticancer agents that function as microtubule inhibitors.[15] Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a validated target in oncology.[16]
A novel compound from this class, designated C2E1, was recently investigated for its potential as a therapeutic agent for acute leukemia.[15] Studies revealed that C2E1 exhibits potent tubulin depolarization activity, leading to a significant reduction in the viability of leukemia cells.[15] Its mechanism of action is multifaceted, inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting the ability of cancer cells to form colonies and migrate.[15] This highlights the potential of the cyclopenta[b]indole scaffold to generate novel anti-cancer therapies that may bypass common resistance mechanisms associated with existing microtubule-targeting drugs.[15]
CNS-Active Agents and Other Therapeutic Areas
Beyond cancer, derivatives of this scaffold have shown a wide range of biological activities.
-
Central Nervous System (CNS) Activity: Several studies have reported that fused polycyclic indoles, including tetrahydrocyclopenta[b]indole derivatives, exhibit strong CNS activity.[17] Certain compounds were found to have significant CNS-depressing effects in mouse models, suggesting potential applications as sedatives, anxiolytics, or other neuromodulatory agents.[17]
-
Metabolic and Endocrine Modulation: Synthetic derivatives have been developed as selective modulators of liver X receptors (LXRs), which are important in cholesterol metabolism.[7] The drug Laropiprant, which contains a cyclopenta[b]indole core, was designed for its cholesterol-lowering effects.[6]
The table below summarizes key synthetic compounds and their associated biological targets.
| Compound Type / Example | Therapeutic Area | Target / Mechanism of Action |
| C2E1 | Oncology (Leukemia) | Microtubule Depolymerization; Induction of Apoptosis[15] |
| Laropiprant | Metabolic Disease | Cholesterol-Lowering[6] |
| LXR Modulators | Metabolic/Endocrine | Selective modulation of Liver X Receptors[7] |
| YA-Series Compounds | Neurology | CNS-Depressing Activity[17] |
Conclusion and Future Outlook
The history of the tetrahydrocyclopenta[b]indole scaffold is a compelling example of the synergy between natural product chemistry, synthetic innovation, and drug discovery. From its origins in structurally complex alkaloids, the scaffold has become accessible through a variety of powerful synthetic methods. The evolution from classical, high-temperature reactions to modern, highly selective metal-catalyzed and acid-promoted transformations has been critical, enabling chemists to rapidly generate and test diverse libraries of analogues.
The demonstrated success of this scaffold in producing compounds with potent anticancer and CNS activity confirms its status as a valuable pharmacophore. Future efforts will likely focus on several key areas:
-
Exploring New Biological Space: Applying the scaffold to novel and challenging therapeutic targets beyond oncology and neurology.
-
Enhancing Synthetic Efficiency: Developing even more atom-economical, environmentally friendly ("green"), and scalable synthetic routes.
-
Advanced Drug Modalities: Incorporating the rigid scaffold into more complex drug modalities, such as PROTACs (proteolysis-targeting chimeras) or targeted covalent inhibitors, to achieve novel mechanisms of action.
The journey of the tetrahydrocyclopenta[b]indole core is far from over. Its rich history and proven utility ensure that it will remain a fertile ground for discovery in medicinal chemistry for the foreseeable future.
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da Silva, M. S., et al. (2015). Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o395. Available at: [Link]
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Reddy, G. S., et al. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Organic & Biomolecular Chemistry, 16(21), 3874-3889. Available at: [Link]
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A Strategic Guide to Unveiling the Therapeutic Targets of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the systematic identification and validation of potential therapeutic targets for the novel small molecule, 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. The strategic workflow outlined herein is designed to progress from broad, cost-effective computational hypotheses to rigorous, targeted preclinical validation, ensuring a high degree of scientific integrity at each stage.
The core structure of this molecule is built upon the indole scaffold, a privileged framework in medicinal chemistry renowned for its wide range of pharmacological properties and its presence in numerous FDA-approved drugs.[1][2] The addition of a nitro group is particularly noteworthy, as derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents, notably through their ability to bind and stabilize G-quadruplex DNA structures within the promoter regions of key oncogenes like c-Myc.[3][4][5] This guide presents a multi-pronged strategy to deorphanize this compound, elucidating its mechanism of action and establishing a clear path toward clinical development.
Phase 1: Hypothesis Generation through In Silico Target Prediction
The initial phase of any modern drug discovery process involves leveraging computational power to generate educated hypotheses, thereby saving significant time and resources.[6][7][8] For an orphan compound like 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole, in silico methods provide a logical and efficient starting point for identifying a tractable list of potential protein targets.[7][9]
The primary objective of this phase is to screen the compound against vast databases of known protein structures and bioactive ligands to predict potential molecular interactions. This dual-pronged approach, combining structure-based and ligand-based methods, offers a more comprehensive predictive landscape.[10]
Ligand-Based and Structure-Based Virtual Screening
Ligand-based screening operates on the principle of "guilt by association": a molecule is likely to bind to similar targets as other molecules with which it shares structural or physicochemical features. Structure-based screening, or panel docking, computationally places the molecule into the three-dimensional binding pockets of thousands of proteins to calculate a binding score.
Key Experimental Workflow: Virtual Target Screening
Caption: Workflow for in silico target prediction.
Step-by-Step Protocol:
-
Structure Preparation: Obtain the 2D (SMILES) and 3D (SDF) formats of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. Ensure correct protonation states at physiological pH (7.4).
-
Platform Selection: Utilize a validated web server such as SwissTargetPrediction, which combines both 2D and 3D similarity measures against a library of known active compounds.[11]
-
Execution: Submit the compound's structure to the server. The algorithm will generate a list of probable protein targets, ranked by a confidence score.
-
Data Analysis:
-
Review the top-ranked targets (e.g., top 15-20 predictions).
-
Group the targets by protein class (e.g., kinases, GPCRs, nuclear receptors, enzymes). This is critical, as the indole scaffold is known to interact with a variety of targets, including cyclooxygenase (COX) enzymes and serotonin receptors.[1]
-
Perform pathway enrichment analysis on the target list to identify if the predicted targets converge on specific signaling pathways implicated in disease (e.g., cell cycle regulation, inflammation).
-
Phase 2: In Vitro Target Validation and Mechanism of Action (MoA) Elucidation
Computational predictions are hypotheses that require rigorous experimental validation.[12] This phase is designed to confirm a direct physical interaction between the compound and its predicted targets and to characterize the functional consequences of this interaction in a cellular context.[13][14]
Biochemical Assays for Direct Target Engagement
The first step is to confirm that the compound physically binds to the high-confidence targets identified in Phase 1. This is achieved using biophysical and biochemical techniques that measure direct molecular interactions.[15][16]
Table 1: Hypothetical Target Binding Affinity Data
| Predicted Target | Assay Type | Measured Affinity (K_d) | Notes |
| Kinase X | SPR | 1.2 µM | Confirmed direct binding. |
| Kinase Y | SPR | > 50 µM | No significant binding observed. |
| GPCR Z | Radioligand Assay | 850 nM | Moderate affinity binding. |
| Enzyme A | Fluorescence | 2.5 µM | Confirmed binding. |
Step-by-Step Protocol: Surface Plasmon Resonance (SPR)
-
Causality: SPR is chosen for its ability to provide real-time, label-free quantification of binding kinetics (association and dissociation rates) and affinity (K_d), offering robust validation of a direct physical interaction.
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.
-
Compound Injection: Flow a series of increasing concentrations of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole across the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.
-
Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d).
Cell-Based Assays for Functional Activity
Confirming target binding is necessary but not sufficient; the key question is whether this binding event translates into a functional cellular response.[17] Cell-based assays are essential for determining the compound's effect on cellular physiology and for establishing a dose-response relationship.[14][18]
Step-by-Step Protocol: Cancer Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Causality: Given the known anticancer potential of 5-nitroindole derivatives, a proliferation assay is a primary screen to assess cytotoxic or cytostatic effects against relevant cancer cell lines.[3]
-
Cell Seeding: In a 96-well plate, seed cancer cells (e.g., HeLa, as used in prior 5-nitroindole studies) at a density of 3,000-5,000 cells per well.[5]
-
Compound Treatment: After 24 hours, treat the cells with a 10-point, 3-fold serial dilution of the compound (e.g., from 100 µM to 1.7 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanism of Action (MoA) Elucidation
Once a functional effect is observed, MoA studies are performed to connect the compound's interaction with its validated target to the observed cellular phenotype.[12][19][20]
Caption: Hypothetical signaling pathway modulation.
Step-by-Step Protocol: Western Blotting for Phospho-Protein Analysis
-
Causality: If the validated target is a kinase, Western blotting is the gold standard for determining if the compound inhibits the phosphorylation of the kinase's known downstream substrates, thereby confirming the on-target mechanism.
-
Cell Treatment: Treat cells with the compound at concentrations around its cellular IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the target's substrate.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) to confirm that the observed decrease in the phospho-signal is due to inhibition, not protein degradation.
Phase 3: Preclinical Efficacy Assessment in In Vivo Disease Models
The ultimate test of a therapeutic compound is its efficacy and safety in a living organism.[21][22] The selection of an appropriate animal model is critically dependent on the validated target and the observed in vitro functional activity.[23]
Oncology Models
If the compound shows potent anti-proliferative activity and modulates a cancer-relevant pathway, testing in a patient-derived xenograft (PDX) model is the current gold standard.[24] PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better maintain the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived models.[21][22]
-
Model: Patient-Derived Xenograft (PDX) in immunodeficient mice.
-
Key Readouts:
-
Tumor growth inhibition (TGI).
-
Body weight (as a measure of toxicity).
-
Pharmacokinetic (PK) analysis of compound levels in plasma and tumor tissue.
-
Pharmacodynamic (PD) biomarker analysis (e.g., Western blot for the target pathway in tumor lysates post-treatment).
-
Inflammatory Disease Models
If the compound inhibits the production of pro-inflammatory cytokines in vitro, a model of chronic inflammation, such as collagen-induced arthritis (CIA) in mice, is appropriate.[25] This model mimics many aspects of human rheumatoid arthritis.[25][26]
-
Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice.[26]
-
Key Readouts:
-
Clinical arthritis score (visual assessment of paw swelling and redness).
-
Paw thickness measurements.
-
Histopathological analysis of joint destruction.
-
Measurement of systemic cytokine levels.[27]
-
Neurodegenerative Disease Models
Should the compound exhibit neuroprotective properties in cellular assays, various models are available depending on the specific pathway identified. For Parkinson's disease, toxin-induced models are common, while transgenic models are often used for Alzheimer's disease.[28][29][30]
-
Model Example (Parkinson's): The 6-hydroxydopamine (6-OHDA) rat model, which causes selective degeneration of dopaminergic neurons.[31]
-
Key Readouts:
-
Behavioral tests (e.g., apomorphine-induced rotations).
-
Immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra.
-
Conclusion
This guide outlines a rigorous, integrated, and scientifically sound strategy for the comprehensive evaluation of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. By systematically progressing from broad in silico predictions to specific in vitro validation and subsequent in vivo efficacy testing, this workflow maximizes the probability of successfully identifying and validating novel therapeutic targets. Each phase is designed to build upon the last, providing a self-validating system that generates the robust data package necessary for advancing a promising new chemical entity toward clinical development.
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Metabolic stability predictions for nitro-fused indole systems
An In-Depth Technical Guide: Predicting and Evaluating the Metabolic Stability of Nitro-Fused Indole Systems
Foreword: The Nitro-Indole Conundrum in Drug Discovery
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for interaction with a wide range of biological targets.[1][2] Separately, the nitro group (–NO2), while a powerful electron-withdrawing moiety useful for modulating physicochemical properties and achieving desired pharmacology, is often flagged as a "structural alert" or toxicophore by medicinal chemists.[3] This caution is well-founded; the nitro group's susceptibility to metabolic reduction can lead to the formation of highly reactive intermediates, posing risks of mutagenicity and genotoxicity.[3][4]
When these two entities are combined into nitro-fused indole systems, a unique and complex challenge arises for drug development professionals. The metabolic fate of such a molecule is not merely a sum of its parts. The interplay between the nitro group's reductive pathways and the indole core's oxidative metabolism dictates the compound's overall stability, clearance, and safety profile. Predicting this interplay is paramount for success.
This guide provides an in-depth framework for researchers and drug development professionals to understand, predict, and experimentally validate the metabolic stability of nitro-fused indole systems. We will move beyond simple protocol recitation to explore the causal biochemistry, empowering teams to make informed decisions, design more stable molecules, and de-risk candidates early in the discovery pipeline.
The Core Metabolic Pathways: A Dual-Front Challenge
The metabolic liability of a nitro-fused indole is a story of two competing—and sometimes interacting—pathways: the reduction of the nitro group and the oxidation of the heterocyclic core.
The Reductive Pathway: Bioactivation of the Nitro Group
The primary metabolic route for nitroaromatic compounds is a six-electron reduction, often termed bioactivation, which proceeds through several potentially toxic intermediates.[5][6][7][8] This process is catalyzed by a range of enzymes, not just a single "nitroreductase".[7][8]
-
Key Enzymes Involved :
-
NADPH-Cytochrome P450 Reductase : A primary contributor, especially under hypoxic (low oxygen) conditions.[7][9]
-
Other Flavoenzymes : Xanthine oxidase and aldehyde oxidase can also contribute to this reductive process.[7][9]
-
Mitochondrial & Cytosolic Enzymes : Research has shown that enzymes outside the classical microsomal system can also bioactivate nitroarenes.[5][9][10]
-
The reduction sequence is as follows:
-
Nitro (R-NO₂) → Nitro Anion Radical (R-NO₂⁻•) : A one-electron reduction forms a radical intermediate.
-
Nitroso (R-NO) : A two-electron reduction product.
-
N-Hydroxylamino (R-NHOH) : A further two-electron reduction yields this highly reactive and often mutagenic intermediate.[5][6][7]
-
Amino (R-NH₂) : The final, fully reduced, and generally more stable product.[7][8]
The formation of the N-hydroxylamino intermediate is a critical liability, as it can undergo further conjugation reactions (acetylation or sulfation) to form unstable metabolites that can covalently bind to DNA and proteins.[7][8]
Caption: The six-electron metabolic reduction pathway of a nitroaromatic group.
The Oxidative Pathway: Metabolism of the Indole Core
Concurrently, the indole ring system is a substrate for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[11] Common sites of oxidation on the indole scaffold include the C2, C3, and various positions on the fused benzene ring (C4-C7). The resulting hydroxylated metabolites can then undergo Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[12]
The strong electron-withdrawing nature of the nitro group significantly influences where this oxidation occurs. It deactivates the fused benzene ring towards electrophilic attack, potentially shifting the preferred site of CYP-mediated oxidation to the electron-rich pyrrole ring or other substituents on the molecule.
In Vitro Evaluation: The Experimental Workhorse
To experimentally determine metabolic stability, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[13][14][15] These assays provide quantitative data to calculate key pharmacokinetic parameters like intrinsic clearance (Clint) and half-life (t1/2).[14]
Liver Microsomal Stability Assay
This assay is the first line of assessment, primarily evaluating Phase I (CYP-mediated) metabolism due to the high concentration of these enzymes in the microsomal fraction of liver cells.[16][17]
Causality Behind Experimental Choices:
-
Why Microsomes? They are a cost-effective and high-throughput system enriched with Phase I enzymes.[17]
-
Why an NADPH Regenerating System? CYPs are monooxygenases that require a continuous supply of the cofactor NADPH for their catalytic activity. A regenerating system (e.g., G6P and G6P dehydrogenase) ensures the cofactor is not depleted during the incubation.[18]
-
Why Negative Controls? A control without the NADPH cofactor is crucial to distinguish between enzymatic degradation and non-specific compound loss (e.g., binding to plastic or chemical instability).[18] Heat-inactivated microsomes serve a similar purpose.[16]
Detailed Experimental Protocol: Microsomal Stability
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]
-
Prepare the NADPH regenerating system solution in buffer, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration of 1 mg/mL in the buffer.[19]
-
Prepare test compound stock solutions (e.g., 1 mM in DMSO) and dilute to a working concentration in buffer. The final concentration of organic solvent (e.g., DMSO, acetonitrile) in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.[18]
-
-
Incubation Procedure:
-
Pre-warm the microsomal solution and buffer in a 37°C water bath.
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound to initiate the reaction. For negative controls, add the compound to wells containing buffer instead of the regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system. The "zero" time point (T=0) sample should be taken immediately.
-
Incubate the plate at 37°C, shaking at ~100 rpm.[18]
-
-
Time-Point Sampling & Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[16]
-
Immediately terminate the reaction by adding the aliquot to a new plate containing 2-3 volumes of ice-cold acetonitrile or methanol with an internal standard.[17] This step precipitates the proteins, halting all enzymatic activity.
-
-
Sample Processing and Analysis:
Data Presentation: Typical Microsomal Assay Parameters
| Parameter | Typical Value | Rationale |
|---|---|---|
| Test Compound Conc. | 1 µM | Low enough to be under Km, ensuring first-order kinetics. |
| Microsome Conc. | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover.[16] |
| Incubation Time | 0 - 60 min | Captures a range of clearance rates from high to low.[16] |
| Cofactor | NADPH Reg. System | Sustains Phase I enzyme activity. |
| Positive Controls | Verapamil (High Cl), Diazepam (Low Cl) | Validates assay performance and enzyme activity.[16] |
Hepatocyte Stability Assay
This assay provides a more comprehensive and physiologically relevant model by using intact liver cells. It accounts for cellular uptake and the combined effects of Phase I and Phase II metabolic pathways.[12][21]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They contain a full complement of metabolic enzymes (Phase I and II) and transporters, offering a more complete picture of hepatic clearance.[12][21]
-
Why Suspension Culture? It's a convenient format for shorter-term stability assays, ensuring uniform exposure of cells to the compound.
-
Why Inactivated Controls? Heat-inactivated hepatocytes are the gold standard negative control, accounting for any non-enzymatic degradation or cell binding.[12]
Detailed Experimental Protocol: Hepatocyte Stability
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.
-
Transfer cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Centrifuge the cells to remove cryopreservation medium and resuspend in fresh medium to the desired final cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[12][22]
-
-
Incubation Procedure:
-
In a 12- or 24-well plate, add the hepatocyte suspension to each well.[12]
-
Add the test compound (pre-diluted in incubation medium) to the wells to initiate the reaction.
-
For negative controls, use heat-inactivated hepatocytes.[12]
-
Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep cells in suspension.[12]
-
-
Time-Point Sampling & Reaction Termination:
-
Follow the same sampling schedule as the microsomal assay (e.g., 0, 15, 30, 60, 90, 120 minutes).[12]
-
Terminate the reaction by transferring an aliquot of the cell suspension to a solution of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples via centrifugation and LC-MS/MS as described in the microsomal assay protocol.
-
Caption: A generalized workflow for in vitro metabolic stability assays.
In Silico Prediction: Early Warning Systems
Before a single experiment is run, computational models can provide valuable, albeit predictive, insights into the metabolic fate of nitro-fused indoles.[23] These in silico tools are best used for hypothesis generation and candidate prioritization.[24]
-
Quantitative Structure-Activity Relationship (QSAR) Models : These ligand-based models use a dataset of compounds with known metabolic stability to correlate molecular descriptors with the rate of metabolism.[25] For nitro-fused indoles, key descriptors include:
-
Site of Metabolism (SOM) Prediction : Mechanistic models can predict which atoms in a molecule are most likely to be metabolized.[28] These programs analyze the reactivity of each C-H and N-H bond and its accessibility to enzyme active sites (e.g., the heme iron in a CYP). For a nitro-fused indole, these tools can help predict whether metabolism will favor nitro-reduction or oxidation at a specific position on the indole core.
-
Structure-Based Docking : If a crystal structure of a relevant metabolic enzyme (e.g., a major CYP isoform) is available, docking simulations can predict the binding affinity and orientation of the nitro-fused indole in the active site.[24] This can provide clues about which parts of the molecule are positioned for metabolic attack.
Synthesizing the Data: A Holistic Assessment
The ultimate goal is to build a comprehensive metabolic profile. By integrating data from all sources, a clear picture emerges.
Logical Relationship for Stability Assessment
Caption: Integrated logic for assessing metabolic stability in drug discovery.
A compound that is rapidly cleared in both microsomes and hepatocytes suggests a liability to Phase I metabolism. If a compound is stable in microsomes but unstable in hepatocytes, it points towards metabolism by Phase II enzymes or non-CYP pathways. For nitro-fused indoles, rapid clearance often points to either facile nitro-reduction or oxidation at a particularly labile site on the indole core. Metabolite identification studies are then required to confirm which pathway dominates. This knowledge directly informs the next cycle of molecular design, guiding chemists to block metabolic "hot spots" or modulate physicochemical properties to improve stability.[28]
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Introduction: The Therapeutic Potential of the 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole Scaffold
An In-Depth Technical Guide to Computational Docking Studies of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole Ligands
The indole skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When fused with a cyclopentane ring to form the 1,2,3,4-tetrahydrocyclopenta[b]indole core, it creates a rigid, three-dimensional structure that can be strategically decorated to interact with various biological targets.[2] The addition of a 5-nitro group is particularly significant; nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[3] Specifically, substituted 5-nitroindoles have demonstrated potent anticancer activities, in part by binding to non-canonical DNA structures like G-quadruplexes (G4) in the promoter regions of oncogenes such as c-Myc.[4][5]
This guide provides a comprehensive, technically-grounded framework for conducting computational docking studies on this promising class of ligands. As drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds, mastering these techniques is essential.[6][7] We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the described protocols are robust, self-validating, and directly applicable to researchers in the field.
Part I: The Rationale and Foundation for Docking Studies
Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target.[8] Its primary objective is to model the ligand-receptor complex at an atomic level, thereby rationalizing and predicting biological activity.[8] For novel scaffolds like 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indoles, docking serves several critical purposes:
-
Target Hypothesis Generation: Identifying potential protein or nucleic acid targets that the ligand scaffold may bind to with high affinity.
-
Structure-Activity Relationship (SAR) Elucidation: Understanding how small chemical modifications to the ligand affect its binding mode and affinity.
-
Virtual Screening: Efficiently screening large libraries of virtual compounds to prioritize a smaller, more promising set for chemical synthesis and experimental testing.[6]
The Overall Computational Workflow
A successful docking campaign follows a structured, multi-stage process. Each stage is critical for the accuracy and reliability of the final results.
Caption: A high-level overview of the computational docking workflow.
Part II: Experimental Protocols - A Self-Validating System
The trustworthiness of any docking result hinges on the quality of the input structures and the validation of the methodology.[9]
Protocol 1: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct atom types and partial charges.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw the 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole derivative using a chemical sketcher (e.g., ChemDraw) or retrieve it from a database like PubChem.[10]
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: This is a crucial step to relieve any steric strain from the initial 3D conversion. Employ a suitable force field (e.g., MMFF94 or UFF) to find a stable, low-energy conformation.
-
Assign Partial Charges: The electrostatic interactions between the ligand and the target are critical for binding. Calculate and assign partial charges using a method like Gasteiger-Hückel.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is essential for flexible docking algorithms to explore different conformations during the simulation.
-
Save in Required Format: Save the prepared ligand in the format required by the docking software, such as .pdbqt for AutoDock Vina or .mol2.[10]
Causality Insight: Skipping energy minimization can lead to docking a high-energy, physically unrealistic ligand conformation, producing meaningless results. Similarly, incorrect charge assignment will lead to an inaccurate calculation of the binding energy.[9]
Protocol 2: Target Identification and Preparation
Based on literature, 5-nitroindole scaffolds are known to bind c-Myc G-quadruplex DNA.[4][5] We will therefore use the NMR structure of the c-Myc promoter G4 (PDB ID: 1XAV) as our target.
Step-by-Step Methodology:
-
Download Structure: Obtain the target structure from the Protein Data Bank (PDB).[11]
-
Clean the Structure: The raw PDB file often contains non-essential molecules. Remove water molecules, solvent ions, and any co-crystallized ligands not relevant to the study.[12][13]
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens according to the appropriate protonation states at a physiological pH (e.g., pH 7.4). This is critical as hydrogens are essential for forming hydrogen bonds.[12]
-
Assign Charges: As with the ligand, assign partial charges to the atoms of the macromolecule.
-
Save in Required Format: Save the prepared target structure in the appropriate format (e.g., .pdbqt).[14]
Protocol 3: Docking Simulation and Validation
The core of the experiment is the docking simulation itself, but it must be validated to be considered trustworthy. The gold standard for validation is the ability to reproduce the binding pose of a known ligand.[15][16]
Caption: The re-docking protocol for validating a docking workflow.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box): Define a three-dimensional grid that encompasses the entire binding site on the target. The center and dimensions of this box tell the software where to perform the docking calculations. For the c-Myc G4, this would encompass the terminal G-quartets where similar ligands are known to bind.[4]
-
Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the thoroughness of the conformational search. Higher values increase computational time but also the chance of finding the true energy minimum.
-
Launch the Docking Run: Execute the docking simulation. The software will systematically explore different positions, orientations (poses), and conformations of the ligand within the defined grid box.[11]
-
Analyze the Output: The program will output a series of binding poses for the ligand, ranked by a scoring function (binding affinity), typically in kcal/mol.[17] A more negative value indicates a stronger predicted binding affinity.[11][18]
Part III: Results Interpretation and Data Presentation
Analyzing docking results is a multi-faceted process that combines quantitative scores with qualitative visual inspection.[17][19]
Key Components of Analysis:
-
Binding Affinity (Docking Score): This is the primary quantitative metric. It's used to rank different ligands or different poses of the same ligand. However, it is a predicted value and should not be directly equated to experimental binding energy without further validation.[17]
-
Pose Analysis: The top-ranked poses should be visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera).[11] The most plausible pose is often one that forms geometrically favorable interactions with key residues in the binding pocket.
-
Ligand-Target Interactions: Identify the specific non-covalent interactions that stabilize the complex. These include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often the main driver of binding.
-
Pi-stacking: Important for ligands with aromatic systems, like the indole core, interacting with aromatic residues or DNA bases.
-
Electrostatic Interactions: Such as those between the nitro group and a positively charged region of the target.
-
-
Root Mean Square Deviation (RMSD): When validating, the RMSD measures the average distance between the atoms of the docked pose and the reference (crystal structure) pose. An RMSD value below 2.0 Å is generally considered a successful validation.[15][16][17]
Hypothetical Case Study: Docking of 5-Nitro-THCPI Derivatives against c-Myc G4
Let's consider a hypothetical study where three derivatives of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (5N-THCPI) are docked against the c-Myc G-quadruplex.
| Ligand ID | R-Group Modification | Docking Score (kcal/mol) | Key Predicted Interactions with c-Myc G4 (PDB: 1XAV) |
| 5N-THCPI-01 | R = -H (Parent Scaffold) | -7.8 | Pi-stacking with Guanine (G19); H-bond with Phosphate Backbone |
| 5N-THCPI-02 | R = -CH₂-CH₂-N(CH₃)₂ | -9.2 | Pi-stacking with Guanine (G19); Cation-Pi with Guanine (G6); Electrostatic interaction with Phosphate Backbone |
| 5N-THCPI-03 | R = -COOH | -8.5 | Pi-stacking with Guanine (G19); H-bond network with Phosphate Backbone and Guanine (G15) |
Analysis Insight: In this hypothetical data, the addition of a positively charged dimethylaminoethyl sidechain (5N-THCPI-02) resulted in the best docking score. This suggests a strong electrostatic and cation-pi interaction with the guanine-rich, negatively charged G4 structure. This is a testable hypothesis that can guide which derivative to synthesize and test experimentally first.
Conclusion and Future Directions
Computational docking provides an invaluable, resource-efficient method for exploring the therapeutic potential of novel ligand classes like 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indoles. By following a robust, self-validating protocol, researchers can generate credible hypotheses about molecular targets and structure-activity relationships.
The results from these in silico studies are not an endpoint. Instead, they are a critical starting point that informs the next stages of the drug discovery pipeline. Promising candidates identified through docking should be prioritized for chemical synthesis, followed by experimental validation of their binding affinity and biological activity through techniques such as fluorescence resonance energy transfer (FRET) melting assays for G-quadruplexes or cell-based assays.[20] The integration of computational predictions with experimental validation creates a powerful, synergistic workflow that accelerates the journey from a promising scaffold to a potential therapeutic agent.[6]
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Toxicity profile and safety data sheets for 5-nitro indole compounds
A-Z Guide to 5-Nitroindole: Toxicity, Safety, and Handling
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Dual Nature of 5-Nitroindole
5-Nitroindole is a heterocyclic aromatic compound that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules, including candidates for anti-inflammatory, antimicrobial, and anticancer drugs.[1] Its utility in research and development is significant, not only as a synthetic building block but also as a "universal base" analog in oligonucleotides, where it can be used in applications like modified probes and primers for PCR and sequencing.[2][3] However, like many nitroaromatic compounds, its chemical reactivity raises important questions about its toxicological profile.
This guide provides a comprehensive overview of the known toxicity and safety data for 5-nitroindole and the broader class of nitroaromatic compounds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a causal understanding of the risks involved and the experimental systems used to validate them. This document is designed to empower researchers to handle these compounds safely and to anticipate potential toxicological liabilities in drug development programs.
Hazard Identification and Classification
The first step in a robust safety assessment is to understand the immediate hazards as defined by regulatory bodies. Safety Data Sheets (SDS) are the primary source for this information.
GHS Classification
Based on available SDS, 5-nitroindole and its derivatives are classified under the Globally Harmonized System (GHS) with several key hazards. While specific classifications can vary slightly by supplier and concentration, a common profile has emerged.
Table 1: GHS Hazard Classification for 5-Nitroindole Compounds
| Hazard Class | Hazard Category | Hazard Statement | Signal Word | GHS Pictogram | Source(s) |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowedH302: Harmful if swallowed | Danger / Warning | ☠️ | [4][5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger | corrosion | [5] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Warning | health_hazard | [5][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning | exclamation_mark | [5][7] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life | Warning | environment | [5] |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects | (None) | (None) | [5] |
Note: This table synthesizes data from multiple sources. Always refer to the specific SDS for the compound you are using.
Expert Insight: The "Suspected of causing genetic defects" (H341) classification is a significant flag for drug development.[5][6] It indicates evidence of mutagenicity, which often correlates with carcinogenicity.[8][9] This necessitates the rigorous in vitro and in vivo testing described later in this guide.
The Mechanistic Underpinnings of Nitroaromatic Toxicity
To truly understand the risks, we must look beyond hazard labels to the biochemical mechanisms of toxicity. For nitroaromatic compounds, the primary driver of toxicity is the metabolic activation of the nitro (-NO₂) group.[10][11]
Reductive Metabolism: The Activation Pathway
The parent 5-nitroindole molecule is relatively stable. Its toxicity is often expressed only after it undergoes enzymatic reduction in the body, a process known as metabolic activation.
-
Nitroreduction: Intracellular enzymes, particularly bacterial and mammalian nitroreductases, reduce the nitro group to a nitroso intermediate, and then further to a hydroxylamine derivative.[11][12][13]
-
Formation of Electrophilic Species: The arylhydroxylamine can be further processed, for instance by O-acetyltransferase enzymes, to form a highly reactive nitrenium ion.[12][13]
-
Macromolecular Damage: This ultimate electrophilic species is highly reactive and can form covalent bonds (adducts) with nucleophilic sites on cellular macromolecules, most critically with DNA.[11]
This process is not merely theoretical; it is the well-established mechanism behind the mutagenic and carcinogenic properties of many nitroaromatic compounds.[11][14]
Visualizing Metabolic Activation
The following diagram illustrates this critical pathway. Understanding this process is key to interpreting genotoxicity data.
Caption: Metabolic activation cascade of 5-nitroindole.
Other Toxic Effects
Beyond genotoxicity, 5-nitroindole compounds can exert other harmful effects:
-
Oxidative Stress: The one-electron reduction of the nitro group can lead to the formation of superoxide anion radicals and hydrogen peroxide, which damage cells.[14]
-
Cytotoxicity: Studies have shown that 5-nitroindole can decrease cellular ATP levels, impacting the cell's energy balance and viability.[15] It can also induce cell cycle arrest in cancer cells.[16]
A Validated Workflow for Toxicity Assessment
For any novel 5-nitroindole derivative, a tiered approach to toxicity testing is essential. This workflow is designed to be a self-validating system, with each stage informing the next.
Caption: Tiered workflow for assessing 5-nitroindole toxicity.
Key Experimental Protocols
The trustworthiness of any toxicological assessment rests on the quality of the experimental protocols. Here, we detail the core principles of two essential in vitro assays.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Principle & Causality: This is the gold-standard initial screen for mutagenic potential.[8] The test uses strains of Salmonella typhimurium and Escherichia coli that are engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine). They cannot grow on a medium lacking this amino acid. A mutagenic compound will cause a secondary, "reverse" mutation that restores the gene's function, allowing the bacteria to grow and form visible colonies. This provides direct evidence of the compound's ability to alter DNA.
Self-Validating System: The protocol's integrity is ensured by a series of controls:
-
Vehicle Control: (e.g., DMSO) Shows the baseline rate of spontaneous reversion.
-
Strain-Specific Positive Controls: Known mutagens are used to confirm the sensitivity of each bacterial strain.
-
Metabolic Activation (S9 Mix): The test is run with and without an S9 fraction, which contains liver enzymes (cytochrome P450s) from rats.[8][17][18] This is crucial because, as discussed, many nitroaromatics are pro-mutagens that require metabolic activation to become toxic.[12][13] A positive result only in the presence of S9 indicates the parent compound is not the mutagen, but its metabolite is.
Abbreviated Methodology:
-
Preparation: Prepare various concentrations of the 5-nitroindole test compound.
-
Exposure: In separate tests, mix the compound with the bacterial tester strain, both with and without the S9 activation mix.
-
Plating: Pour the mixture onto agar plates lacking the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in colonies compared to the vehicle control indicates a positive (mutagenic) result.
Protocol: In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake - NRU)
Principle & Causality: Cytotoxicity assays measure direct harm to cells, assessing either the number of living cells or the number of dead cells after exposure to a compound.[19] The Neutral Red Uptake (NRU) assay is based on the ability of viable, healthy cells to take up and sequester the neutral red dye within their lysosomes.[20] When a cell membrane is damaged or the cell is metabolically compromised by a toxicant, its ability to retain the dye is diminished. The amount of dye retained is directly proportional to the number of viable cells.
Self-Validating System:
-
Blank Control: Medium only, to measure background absorbance.
-
Vehicle Control: Cells treated with the same solvent used for the test compound, representing 100% cell viability.
-
Positive Control: A known cytotoxic substance (e.g., Sodium Lauryl Sulfate) is used to confirm the assay is responding correctly.[20]
Abbreviated Methodology:
-
Cell Plating: Seed cells (e.g., human keratinocytes) in a 96-well plate and allow them to attach overnight.[20]
-
Compound Exposure: Expose the cells to a range of concentrations of the 5-nitroindole compound for a set period (e.g., 24 hours).[19]
-
Dye Incubation: Wash the cells and incubate them with a medium containing neutral red. The dye will be taken up by living cells.
-
Extraction: Wash away excess dye and then use a solvent to extract the dye that has been sequestered within the viable cells.
-
Measurement: Read the absorbance of the extracted dye solution using a plate reader. A lower absorbance compared to the vehicle control indicates cytotoxicity. The results are often expressed as an IC50 value (the concentration that inhibits 50% of cell viability).
Safe Handling and Risk Mitigation
Given the toxicological profile, strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: Always handle 5-nitroindole powders in a chemical fume hood to prevent inhalation.[1]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a lab coat.[1][4]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.
-
Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[4]
Conclusion
5-Nitroindole and its derivatives are powerful tools in chemical synthesis and drug discovery. However, their utility is matched by a significant toxicological profile, primarily driven by the metabolic activation of the nitro group into a DNA-reactive species. A thorough understanding of this mechanism, coupled with rigorous, validated experimental testing for genotoxicity and cytotoxicity, is paramount for any researcher or institution working with this class of compounds. By integrating this knowledge into a robust safety culture, the risks can be effectively managed, allowing for the continued exploration of the therapeutic potential of these versatile molecules.
References
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National Center for Biotechnology Information. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]
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Ren, S., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
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National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB-GEN. Available at: [Link]
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Scribd. In Vitro Cytotoxicity Assay Protocol. Available at: [Link]
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American Chemical Society. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Available at: [Link]
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National Center for Biotechnology Information. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. PubMed. Available at: [Link]
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Isaac Scientific Publishing. Toward the Toxicology of Some Nitro-Compounds. Available at: [Link]
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National Center for Biotechnology Information. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. PubMed. Available at: [Link]
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TTS Laboratuvar Hizmetleri. AMES Test (OECD 471). Available at: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Available at: [Link]
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protocols.io. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Available at: [Link]
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National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Available at: [Link]
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Gentronix. (2026). OECD 471 Ames Test | Regulatory Genotoxicity Studies. Available at: [Link]
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Scantox. GLP OECD 471 Ames Test. Available at: [Link]
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National Center for Biotechnology Information. 5-Nitroindole. PubChem. Available at: [Link]
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Oxford Academic. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis. Available at: [Link]
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National Center for Biotechnology Information. (2012). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. PMC. Available at: [Link]
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National Center for Biotechnology Information. (1987). Use of 5-nitroindole-2'-deoxyribose-5'-triphosphate for labelling and detection of oligonucleotides. PubMed. Available at: [Link]
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ResearchGate. (2025). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available at: [Link]
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Chemsrc. (2025). 5-Nitroindole. Available at: [Link]
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ResearchGate. (1995). 3-Nitropyrrole and 5-Nitroindole as universal bases in primers for DNA sequencing and PCR. Available at: [Link]
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National Center for Biotechnology Information. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link]
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Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]
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Methodological & Application
Application Note: Synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
[1][2][3][4][5][6]
Executive Summary & Scope
This application note details the synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: 13687-73-5), a tricyclic indole derivative frequently utilized as a scaffold in medicinal chemistry for targeting G-quadruplex DNA structures (c-Myc downregulation) and as a central nervous system (CNS) active pharmacophore 12.
The protocol employs a robust Fischer Indole Synthesis , selected for its scalability and regiochemical predictability. Unlike metal-catalyzed routes that require expensive ligands, this acid-mediated cyclization offers a cost-effective pathway suitable for gram-scale production in a standard research laboratory setting.
Key Chemical Properties
| Property | Specification |
| Chemical Name | 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
| CAS Number | 13687-73-5 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Yellow to orange solid |
| Safety Profile | Irritant (H315, H319), Toxic if swallowed/contact (H301, H311) 3 |
Strategic Analysis & Retrosynthesis
The synthesis is designed around the Fischer Indole Cyclization , which involves the condensation of a phenylhydrazine with a ketone under acidic conditions.
Mechanistic Rationale:
-
Regioselectivity: The use of 4-nitrophenylhydrazine is critical. In the Fischer synthesis, para-substituted hydrazines typically yield the 5-substituted indole exclusively. The nitro group at the para position of the hydrazine directs the cyclization to form the 5-nitro isomer in the fused system.
-
Ring Fusion: Cyclopentanone serves as the ketone component. Its symmetry simplifies the enolization step, preventing the formation of regioisomers that often plague unsymmetrical ketones.
-
Catalyst Choice: While Polyphosphoric Acid (PPA) is a classic choice, this protocol utilizes Sulfuric Acid in Acetic Acid . This homogeneous system allows for easier temperature control and workup compared to the viscous PPA.
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 5-nitro derivative.[4]
Experimental Protocol
Safety Pre-requisites:
-
Hydrazine Hazard: 4-Nitrophenylhydrazine is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood.
-
Nitro Compounds: While this specific indole is stable, nitro-aromatics can be energetic. Avoid heating to dryness without testing.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
Materials & Reagents
| Reagent | Equiv.[5] | Amount (Scale) | Role |
| 4-Nitrophenylhydrazine HCl | 1.0 | 1.89 g (10 mmol) | Precursor (Aryl Source) |
| Cyclopentanone | 1.2 | 1.01 g (1.06 mL) | Precursor (Ring Fusion) |
| Glacial Acetic Acid | Solvent | 20 mL | Solvent/Medium |
| Conc. Sulfuric Acid (H₂SO₄) | Cat. | 1.0 mL | Catalyst |
| Ethanol (EtOH) | Wash | 50 mL | Purification |
Step-by-Step Procedure
Phase 1: Hydrazone Formation & Cyclization (One-Pot)
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the condenser to an inert gas line (Nitrogen or Argon) to prevent oxidation of intermediates.
-
Charging: Add 4-Nitrophenylhydrazine hydrochloride (1.89 g) and Glacial Acetic Acid (20 mL) to the flask. Stir at room temperature until a suspension is formed.
-
Addition: Add Cyclopentanone (1.06 mL) dropwise via syringe.
-
Observation: The mixture may change color (often yellow/orange) as the hydrazone forms.
-
-
Catalysis: Carefully add Conc. Sulfuric Acid (1.0 mL) dropwise.
-
Caution: Exothermic reaction. Ensure the mixture does not boil uncontrollably.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) for 3–4 hours .
-
Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using 30% Ethyl Acetate in Hexanes. The starting hydrazine spot should disappear.
-
Phase 2: Workup & Isolation
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
Result: The crude indole should precipitate as a dark yellow/brown solid.
-
-
Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
Cold water (2 x 20 mL) to remove residual acid.
-
Cold Ethanol (1 x 10 mL) to remove unreacted ketone and organic impurities.
-
-
Drying: Dry the solid under vacuum at 40°C for 6 hours.
Phase 3: Purification
-
Recrystallization: For high purity (>98%), recrystallize the crude solid from hot Ethanol/Water (9:1) .
-
Dissolve the solid in boiling ethanol.
-
Add water dropwise until slight turbidity persists.
-
Cool slowly to 4°C to crystallize.
-
-
Yield Expectation: Typical yields range from 60% to 75% .
Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal / Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~11.5 ppm (s, 1H) | Indole N-H proton (Broad singlet). |
| δ ~8.4 ppm (d, 1H) | Aromatic proton adjacent to Nitro (C-6). | |
| δ ~2.8 - 2.9 ppm (m, 4H) | Cyclopentane ring protons (C-1, C-3). | |
| δ ~2.1 ppm (m, 2H) | Cyclopentane ring protons (C-2). | |
| IR Spectroscopy | ~1330 & 1510 cm⁻¹ | Symmetric/Asymmetric NO₂ stretch. |
| ~3300 cm⁻¹ | N-H stretch. | |
| Mass Spectrometry | m/z = 202.2 [M+] | Molecular ion peak confirming formula C₁₁H₁₀N₂O₂. |
References
-
IJRASET. tetrahydro Cyclohex-1,2,3-trihydro Cyclopenta [B] Indole Derivatives as Potential. International Journal for Research in Applied Science & Engineering Technology. 1
-
PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health. 2
-
Sigma-Aldrich. Safety Data Sheet: 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. Merck KGaA.[3] 3
-
BLD Pharm. Product Information: 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. BLD Pharm.[6] Link
-
Thieme Connect. Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. Thieme E-Books & E-Journals. 7
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Application Notes and Protocols: A Detailed Guide to the Fischer Indole Synthesis of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The Fischer indole synthesis, a venerable and powerful reaction discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing this privileged heterocyclic system.[1][2] This reaction facilitates the formation of an indole ring from the acid-catalyzed cyclization of an arylhydrazone, which is typically derived from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3]
This application note provides a comprehensive, in-depth guide for the synthesis of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole, a molecule of interest for further functionalization due to the presence of the synthetically versatile nitro group and a fused alicyclic ring. The electron-withdrawing nature of the nitro group presents a specific challenge to the classical Fischer indole synthesis, often requiring more robust catalytic systems to achieve efficient cyclization. This guide will detail the mechanistic rationale, provide a validated, step-by-step protocol, and offer insights into potential challenges and optimization strategies, tailored for researchers and scientists in organic synthesis and drug discovery.
Mechanistic Insights: The Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed intramolecular reactions. A thorough understanding of the mechanism is paramount for troubleshooting and adapting the protocol for different substrates. The synthesis of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole proceeds through two primary stages:
-
Formation of Cyclopentanone (4-nitrophenyl)hydrazone: This initial step is a classical condensation reaction between 4-nitrophenylhydrazine and cyclopentanone to form the corresponding hydrazone.[3]
-
Acid-Catalyzed Indolization: This is the core of the Fischer synthesis, involving a cascade of rearrangements to construct the indole nucleus.
The key mechanistic steps of the indolization phase are as follows:
-
Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to form the more reactive enehydrazine intermediate.[2][3]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. The protonated enehydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[2][3]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring aminal.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring.[3]
The presence of the electron-withdrawing nitro group on the phenylhydrazine ring deactivates the aromatic system, making the key[4][4]-sigmatropic rearrangement more challenging. Consequently, stronger acid catalysts are often required to drive the reaction to completion.
Experimental Workflow and Protocol
The synthesis of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a two-step process. For clarity and optimal results, it is recommended to isolate and purify the intermediate hydrazone before proceeding to the cyclization step.
Diagram of the Experimental Workflow
Caption: Overall workflow for the synthesis of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitrophenylhydrazine | ≥98% | Sigma-Aldrich |
| Cyclopentanone | ≥99% | Sigma-Aldrich |
| Ethanol, Absolute | Reagent Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Protocol 1: Synthesis of Cyclopentanone (4-nitrophenyl)hydrazone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 4-nitrophenylhydrazine in 100 mL of absolute ethanol.
-
Addition of Reactants: To the stirred solution, add 1.0 mL of glacial acetic acid as a catalyst. Subsequently, add a stoichiometric equivalent of cyclopentanone (approximately 5.5 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The formation of a yellow precipitate indicates the formation of the hydrazone.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the yellow solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to yield pure cyclopentanone (4-nitrophenyl)hydrazone. Dry the product under vacuum.
Protocol 2: Fischer Indole Synthesis of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
-
Safety Note: Polyphosphoric acid (PPA) is a viscous and corrosive liquid. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood. The reaction can be exothermic upon addition of the hydrazone.
-
Catalyst Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, carefully add 100 g of polyphosphoric acid. Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.
-
Addition of Hydrazone: Once the PPA is at the desired temperature, add 10.0 g of the dried cyclopentanone (4-nitrophenyl)hydrazone in small portions over 20-30 minutes. Monitor the internal temperature and ensure it does not exceed 120 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. The color of the mixture will darken. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 60-70 °C. Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The pure fractions are then combined and the solvent is evaporated to yield the final product, 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in hydrazone formation | Incomplete reaction; solubility issues. | Increase reflux time. Ensure complete dissolution of 4-nitrophenylhydrazine before adding cyclopentanone. |
| No or low conversion in cyclization | Insufficiently acidic catalyst; low temperature. | For substrates with strongly deactivating groups, Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more potent alternative to PPA.[5] Ensure the reaction temperature is maintained within the optimal range. |
| Formation of multiple products | Side reactions due to harsh conditions. | If using a very strong acid like Eaton's reagent, consider diluting it with a solvent like dichloromethane to moderate the reactivity.[5] |
| Difficulty in purification | Presence of polymeric byproducts. | Ensure the work-up procedure is followed carefully to remove all acidic residue. A thorough wash of the crude product before chromatography can be beneficial. |
Conclusion
The Fischer indole synthesis remains a highly effective method for the preparation of substituted indoles. The protocol detailed herein for the synthesis of 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole addresses the specific challenges posed by an electron-deactivated starting material through the use of a strong acid catalyst. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this and other similarly substituted indole derivatives for applications in drug discovery and materials science.
References
-
Zhao, D., & Moore, J. S. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(13), 4757-4759. Available at: [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available at: [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]
-
Yang, Q., Ulysse, L. G., McLaws, M. D., Keefe, D. K., Guzzo, P. R., & Haney, B. P. (n.d.). Preparation of 5-Chloro-N-methylisatin. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones. Available at: [Link]
-
PubMed. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. Available at: [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
S. P. Hiremath & S. Siddappa (1964). Studies in the Indole Field. Part VI. Synthesis of Some Nitro- and Amino-indoles. Journal of the Indian Chemical Society, 41(5), 357-362. Available at: [Link]
-
Kumar, N., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Available at: [Link]
Sources
Navigating the Nitration of Tetrahydrocyclopenta[b]indoles: A Guide to Reagents and Catalysts
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto the tetrahydrocyclopenta[b]indole scaffold is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The precise control of regioselectivity during this electrophilic aromatic substitution is paramount, as the position of the nitro group profoundly influences the pharmacological profile of the resulting compound. This guide provides an in-depth exploration of the reagents and catalysts employed for the nitration of tetrahydrocyclopenta[b]indoles, offering detailed protocols and a mechanistic rationale to inform experimental design.
The Landscape of Electrophilic Nitration on the Indole Core
The tetrahydrocyclopenta[b]indole system is, at its heart, a substituted indole. Therefore, understanding the principles of electrophilic substitution on the indole nucleus is fundamental. The pyrrole ring of indole is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack.[1] The C3 position is the most nucleophilic, followed by the C2, and then the positions on the benzene ring.[2]
However, the high reactivity of the indole nucleus also makes it susceptible to polymerization and degradation under strongly acidic conditions, which are often employed in classical nitration reactions (e.g., mixed acid, HNO₃/H₂SO₄).[2] This necessitates the use of milder and more selective nitrating agents.
Key Reagents and Methodologies for Controlled Nitration
The choice of nitrating agent and reaction conditions is crucial for achieving high yields and the desired regioselectivity. Below, we discuss several key methodologies applicable to the tetrahydrocyclopenta[b]indole system.
Mild and Regioselective Nitration using Ammonium Nitrate and Trifluoroacetic Anhydride
A particularly effective method for the regioselective nitration of N-acyl protected tetrahydrocyclopenta[b]indoles utilizes a mixture of ammonium nitrate (NH₄NO₃) and trifluoroacetic anhydride ((CF₃CO)₂O). This system generates trifluoroacetyl nitrate in situ, a potent yet less harsh electrophile than the nitronium ion (NO₂⁺) formed in mixed acid.
The N-acyl protecting group plays a pivotal role in directing the regiochemical outcome. By withdrawing electron density from the pyrrole nitrogen, the acyl group deactivates the five-membered ring towards electrophilic attack. This deactivation allows for the preferential substitution on the electron-rich benzene ring. In the case of N-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole, nitration occurs selectively at the C5 position.
Table 1: Summary of Nitration Conditions for N-Acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole
| Reagent System | Product | Position of Nitration | Reference |
| NH₄NO₃ – (CF₃CO)₂O | 5-Nitro derivative | C5 | [3] |
Experimental Protocol: Synthesis of 5-Nitro-N-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole [3]
Materials:
-
N-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole
-
Ammonium nitrate (NH₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add ammonium nitrate to the cooled solution.
-
Slowly add trifluoroacetic anhydride dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-nitro derivative.
Characterization Data for a Representative 5-Nitroindole Derivative: [4]
-
¹H NMR (600 MHz, [D6]DMSO): δ = 8.58 (d, J=2.2 Hz, 1H), 8.05 (dd, J=9.1, 2.3 Hz, 1H), 7.74 (d, J=9.1 Hz, 1H), 7.68 (d, J=3.1 Hz, 1H), 6.79 (d, J=3.2 Hz, 1H) ppm.
-
¹³C NMR (151 MHz, [D6]DMSO): δ = 140.79, 138.63, 132.38, 127.37, 117.58, 116.40, 110.34, 103.91 ppm.
Catalytic Approaches: The Frontier of Regioselective Nitration
Modern synthetic methods are increasingly moving towards catalytic approaches to improve efficiency, selectivity, and sustainability. While specific applications to tetrahydrocyclopenta[b]indoles are still emerging, methods developed for the parent carbazole and indole systems offer valuable insights.
Palladium-Catalyzed C1-Nitration of Carbazoles
Recent research has demonstrated the use of a palladium catalyst with a directing group to achieve regioselective C1-nitration of carbazoles.[5][6] This C-H activation strategy provides a powerful tool for accessing isomers that are difficult to obtain through classical electrophilic substitution.
Caption: Palladium-catalyzed C1-nitration of carbazole.
While this method requires the introduction and subsequent removal of a directing group, it offers unparalleled control over the position of nitration. The adaptation of such catalytic C-H functionalization approaches to the tetrahydrocyclopenta[b]indole scaffold represents a promising avenue for future research.
Solid Acid Catalysts
The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized silica, presents an environmentally benign alternative to traditional liquid acids.[7] These catalysts can facilitate nitration reactions with improved selectivity and can be easily recovered and reused. For instance, the synthesis of benzo[a]carbazole derivatives has been achieved using a Brønsted acidic carbonaceous material as the catalyst.[7]
Caption: Workflow for solid acid-catalyzed nitration.
The application of solid acid catalysts to the nitration of tetrahydrocyclopenta[b]indoles could offer significant advantages in terms of process simplification, waste reduction, and catalyst recyclability.
Mechanistic Considerations: Understanding Regioselectivity
The regiochemical outcome of the nitration of N-acyl-tetrahydrocyclopenta[b]indole can be rationalized by considering the electronic effects of the substituents and the inherent reactivity of the indole nucleus.
Caption: Key factors governing nitration regioselectivity.
-
N-Acyl Group: The electron-withdrawing nature of the acyl group significantly reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack. This effect is crucial for directing the nitration to the benzene ring.
-
Fused Cyclopentane Ring: The electronic and steric effects of the fused cyclopentane ring can subtly influence the reactivity of the adjacent positions on the benzene ring.
-
Inherent Reactivity of the Benzene Ring: In the absence of strong activating or deactivating groups on the benzene ring itself (other than the fused pyrrole), the positions are activated by the electron-donating character of the pyrrole nitrogen, albeit attenuated by the N-acyl group. The precise position of attack (e.g., C5 vs. other positions on the benzene ring) is a result of the interplay of these electronic factors and the steric hindrance imposed by the fused ring system.
Conclusion and Future Outlook
The nitration of tetrahydrocyclopenta[b]indoles is a nuanced transformation that requires careful selection of reagents and conditions to achieve the desired regiochemical outcome. The use of mild nitrating agents, such as in situ generated trifluoroacetyl nitrate, in conjunction with N-protection strategies, provides a reliable method for the synthesis of specific nitro-isomers. The future of this field lies in the development of highly selective and sustainable catalytic methods, including C-H activation and the application of recyclable solid acid catalysts. A deeper mechanistic understanding of the interplay of electronic and steric effects will continue to guide the design of more efficient and selective synthetic routes to these valuable compounds.
References
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
- Recyclable copper catalyzed nitrogenation of biphenyl halides: a direct approach to carbazoles. PubMed.
- Aromatic nitration using nitroguanidine and EGDN. ScienceDirect.
- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry.
- Nitration and aromatic reactivity. Cambridge University Press.
- Palladium-catalyzed regioselective C1-selective nitr
- Preparation of Tetrahydrocyclopenta[b]indoloquinones. Springer.
- Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry.
- Nitration: A Detailed Study of Mechanism, Forms and Applic
- Synthesis and Chemistry of Indole. SlideShare.
- Comparison of 1H and 13C NMR data (partial) of indole 3d and its regioisomer 3dd.
- Profile of the construction of 1, 2, 3, 4-tetrahydrocyclopenta[b]indole scaffolds via Nazarov-type cyclizations.
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the c
-
4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[4][8]thiadiazolo[3,4-c]pyridine. MDPI.
- A sustainable access route to carbazoles via C H/C H oxidative functionalization/cycliz
- Recent aspects of nitration: New preparative methods and mechanistic studies (A Review).
- Supporting information Indoles. The Royal Society of Chemistry.
- 1 NITR
- Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experiment
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews.
- Synthesis of indoles. Organic Chemistry Portal.
- Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. PMC.
- Heterocyclic chemistry - Fused ring systems. Slideshare.
- Nitrations Using Metal Nitrates -Trifluoroacetic Acid Systems. Semantic Scholar.
- Electrophilic substitution
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Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating the Synthesis of Privileged Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a valuable scaffold for the development of novel therapeutics. The traditional Fischer indole synthesis, while a classic and versatile method, often requires harsh acidic conditions and prolonged reaction times.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of dramatically reduced reaction times, increased yields, and often improved product purity. This approach aligns with the principles of green chemistry by minimizing energy consumption and enabling cleaner reactions. This document provides a detailed protocol for the efficient synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole utilizing microwave irradiation.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a venerable reaction in organic chemistry that constructs the indole ring from a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with the ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: A crucial[2][2]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and the elimination of ammonia to yield the final aromatic indole product.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation directly and efficiently heats the reactants and solvent, leading to a rapid increase in temperature and significantly accelerated reaction rates. This often results in:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.
-
Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields of the desired product.
-
Greener Chemistry: Shorter reaction times and improved efficiency contribute to lower energy consumption.
Experimental Protocol
This protocol details the microwave-assisted synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole from (4-nitrophenyl)hydrazine and cyclopentanone.
Materials and Equipment
| Reagent/Equipment | Details |
| (4-nitrophenyl)hydrazine | Reagent grade |
| Cyclopentanone | Reagent grade |
| Glacial Acetic Acid | ACS grade |
| Microwave Synthesizer | Capable of controlled temperature and power output |
| Microwave Vial | 10 mL, with stir bar |
| Silica Gel | For column chromatography (230-400 mesh) |
| Ethyl Acetate | HPLC grade |
| Hexanes | HPLC grade |
| Rotary Evaporator | |
| NMR Spectrometer | For ¹H and ¹³C NMR analysis |
| FT-IR Spectrometer | |
| Melting Point Apparatus |
Reaction Workflow
Step-by-Step Procedure
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add (4-nitrophenyl)hydrazine (1.0 mmol, 153.1 mg) and cyclopentanone (1.2 mmol, 101 mg, 0.106 mL).
-
Solvent and Catalyst Addition: Carefully add 3 mL of glacial acetic acid to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 150°C for 10-15 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 20 mL of ice-water.
-
Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Yellow to orange solid |
| Melting Point | Not reported, but expected to be a defined solid |
Product Characterization
The structure of the synthesized 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole should be confirmed by spectroscopic methods. The following data is based on the closely related analog, 5,7-Dinitro-1,2,3-trihydro cyclopenta [b] indole, and provides an expected pattern for the target molecule.[3]
-
¹H NMR (400 MHz, CDCl₃) δ:
-
10.81 (s, 1H, -NH)
-
9.12 (s, 1H, Ar-H at C6)
-
7.91 (s, 1H, Ar-H at C8)
-
2.49-2.45 (t, 2H, CH₂ at C1)
-
2.02-1.96 (m, 2H, CH₂ at C2)
-
1.91-1.84 (m, 2H, CH₂ at C3)
-
-
IR (KBr, cm⁻¹):
-
3300-3400 (-NH stretch)
-
2925 (C-H stretch, aliphatic)
-
1590 (Ar C=C stretch)
-
1500 (Ar C-NO₂)
-
1335 (C-N stretch)
-
Safety Precautions
-
(4-nitrophenyl)hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Microwave synthesis should be conducted in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.
-
The reaction is performed in a sealed vessel under pressure. Ensure the vial is properly sealed and inspect for any defects before use.
Conclusion
This application note provides a detailed and efficient protocol for the synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole using microwave-assisted Fischer indole synthesis. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times and high yields. The provided workflow and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel indole-based compounds.
References
-
Wikipedia. (2023, December 27). Fischer indole synthesis. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
- Matsumoto, K., et al. (n.d.). Fischer indole synthesis in the absence of a solvent.
- University of California, Irvine. (n.d.). Indoles.
- Abdel-Wahab, B. F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2425-2435.
- Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Department of Chemistry, Quaid-i-Azam University.
- Yadav, A., et al. (n.d.). tetrahydro Cyclohex-1,2,3-trihydro Cyclopenta [B] Indole Derivatives as Potential. International Journal for Research in Applied Science & Engineering Technology (IJRASET).
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-cyclopenta(b)indole. PubChem Compound Database. Retrieved from [Link]
Sources
One-pot preparation methods for nitro-substituted tricyclic indoles
Application Notes & Protocols
Topic: One-Pot Preparation Methods for Nitro-Substituted Tricyclic Indoles
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Nitro-Tricyclic Indoles
Tricyclic indole scaffolds, such as carbazoles and their hydrogenated analogues, represent a "privileged structure" in medicinal chemistry and materials science. Their rigid, planar architecture is central to the function of numerous natural products and synthetic compounds with potent biological activities, including anticancer and neuroprotective properties. The introduction of a nitro (-NO₂) group onto this framework serves as a critical synthetic handle and a potent electronic modulator. The strong electron-withdrawing nature of the nitro group can fine-tune a molecule's pharmacokinetic profile, enhance receptor binding affinity, or serve as a precursor for further functionalization into amines, azides, and other key groups.
Traditionally, the synthesis of these molecules involves multi-step sequences of cyclization followed by nitration, a process that is often time-consuming, resource-intensive, and can lead to issues with regioselectivity and yield loss at each stage. One-pot synthesis, wherein multiple reaction steps are performed in a single vessel without the isolation of intermediates, offers a paradigm shift in efficiency. This approach minimizes solvent waste, reduces purification efforts, and accelerates the discovery timeline for novel chemical entities.
This guide provides an in-depth exploration of two robust one-pot methodologies for preparing nitro-substituted tricyclic indoles, focusing on the underlying mechanisms, practical implementation, and field-proven insights to ensure reproducible success.
Part 1: The Cadogan-Sundberg Reductive Cyclization Strategy
The Cadogan-Sundberg synthesis is an elegant and powerful method for constructing the indole nucleus via the reductive cyclization of an o-nitroaryl precursor. Its application to the synthesis of carbazoles (a prominent tricyclic indole system) is particularly effective in a one-pot format, as the nitro group is not just a substituent but the key reactant for the cyclization itself.[1][2]
Mechanistic Rationale
The core of this reaction is the deoxygenation of a nitro group by a tervalent phosphorus reagent, typically a trialkyl phosphite like triethyl phosphite, P(OEt)₃. This process generates a highly reactive nitrene intermediate in situ. If an aryl group is positioned ortho to the original nitro group, the nitrene undergoes a rapid intramolecular electrophilic insertion into a C-H bond of the adjacent ring, forming the pyrrole ring of the carbazole system.
The beauty of this method lies in its directness. By starting with a 2-nitro-2'-substituted biphenyl, where the second substituent is also a nitro group, the final product retains this nitro functionality, providing a direct route to the target molecule.
Caption: Cadogan-Sundberg reaction mechanism.
Experimental Protocol: One-Pot Synthesis of 3,6-Dinitrocarbazole
This protocol describes the synthesis of a dinitro-substituted carbazole from a corresponding 2,2',4,4'-tetranitrobiphenyl precursor. The use of microwave irradiation can significantly accelerate the reaction.[3]
Materials:
-
2,2',4,4'-Tetranitrobiphenyl
-
Triethyl phosphite (P(OEt)₃)
-
High-boiling point solvent (e.g., 1,2-dichlorobenzene or xylenes)
-
Microwave reactor vials or round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry microwave reactor vial equipped with a magnetic stir bar, add 2,2',4,4'-tetranitrobiphenyl (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., xylenes, to a concentration of ~0.1 M) followed by triethyl phosphite (2.5-3.0 eq).
-
Scientist's Insight: An excess of triethyl phosphite is crucial. It acts as both the reductant and the solvent for the phosphate byproduct, driving the reaction to completion. Using a slight excess beyond the stoichiometric requirement for two nitro groups ensures efficient conversion.
-
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 180-200 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Alternative (Conventional Heating): If a microwave is unavailable, combine reagents in a round-bottom flask and reflux at 140-150 °C for 6-12 hours.
-
-
Workup: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue will contain the product and phosphate byproducts.
-
Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective for isolating the desired nitrocarbazole.
Data Summary: Scope of the Cadogan-Sundberg Reaction
| Starting Material (Substituent) | Product | Typical Yield | Reference |
| 2,4-Dinitrobiphenyl | 3-Nitrocarbazole | 75-85% | [3] |
| 2,2'-Dinitrobiphenyl | Carbazole | >90% | [4] |
| 2-Nitro-2'-methoxybiphenyl | 1-Methoxycarbazole | ~60% | [3] |
Part 2: The Fischer Indole Synthesis Strategy
The Fischer indole synthesis is arguably the most famous and versatile method for preparing indoles. It involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[5] This classic reaction can be adapted into a one-pot procedure to generate nitro-substituted tetrahydrocarbazoles, which can subsequently be aromatized to the corresponding carbazoles in the same pot.
Mechanistic Rationale
The process begins with the formation of a phenylhydrazone from the reaction of a nitro-phenylhydrazine and a cyclic ketone (e.g., cyclohexanone). Under acidic conditions, the hydrazone tautomerizes to its enamine form. A thermally allowed[6][6]-sigmatropic rearrangement (the key step) occurs, breaking the N-N bond and forming a C-C bond. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to generate the indole ring, yielding a tetrahydrocarbazole. A subsequent oxidation step, which can be performed in situ, leads to the fully aromatic carbazole.
Caption: One-pot Fischer indole synthesis workflow.
Experimental Protocol: One-Pot Synthesis of 6-Nitro-1,2,3,4-tetrahydrocarbazole
This protocol details a one-pot synthesis that combines the Fischer cyclization with in-situ aromatization under metal-free conditions using molecular oxygen as the terminal oxidant.[7]
Materials:
-
(4-Nitrophenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Acetic Acid (Glacial)
-
Ethanol
-
Oxygen source (balloon or air pump)
-
Round-bottom flask with reflux condenser
Procedure:
-
Initial Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).
-
Addition of Ketone: Add cyclohexanone (1.1 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes. A color change and precipitation of the hydrazone may be observed.
-
Scientist's Insight: The initial condensation to the hydrazone is often rapid. Allowing this to proceed at room temperature before heating can improve yields by minimizing side reactions of the starting materials at high temperatures.
-
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. This drives the[6][6]-sigmatropic rearrangement and cyclization to form the tetrahydrocarbazole intermediate. Monitor the consumption of the hydrazone by TLC.
-
One-Pot Aromatization (Optional): Once the cyclization is complete (as judged by TLC), introduce an oxidant. For a green, metal-free approach, simply open the condenser to the air or bubble oxygen/air through the refluxing solution for an additional 4-8 hours.[7] The reaction will typically darken as the aromatic carbazole is formed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude solid can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Data Summary: Scope of the Fischer Indole Reaction
| Hydrazine | Ketone | Product | Typical Yield | Reference |
| Phenylhydrazine | Cyclohexanone | Tetrahydrocarbazole | 84% | [8] |
| (4-Nitrophenyl)hydrazine | Cyclohexanone | 6-Nitro-tetrahydrocarbazole | 70-80% | [9] |
| (4-Methoxyphenyl)hydrazine | Cyclopentanone | Methoxy-tetrahydropentacarbazole | ~75% | [9] |
Conclusion and Future Outlook
The one-pot synthesis of nitro-substituted tricyclic indoles via the Cadogan-Sundberg and Fischer methodologies offers significant advantages in terms of operational simplicity, efficiency, and atom economy. The Cadogan-Sundberg approach provides a direct and elegant route when the nitro group is integral to the cyclization, while the Fischer synthesis offers unparalleled versatility and access to a wide range of substituted precursors. By understanding the core mechanisms and optimizing reaction parameters, researchers can rapidly generate libraries of these valuable scaffolds for applications in drug discovery and materials science. Future advancements will likely focus on developing catalytic, enantioselective versions of these reactions and expanding their scope to even more complex polycyclic systems under increasingly mild and sustainable conditions.
References
-
Title: Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-aurantioclavine.[10][11] Source: Organic Letters, 2016. URL: [Link]
-
Title: Recent advances in the synthesis of indoles and their applications.[6] Source: RSC Publishing, 2025. URL: [Link]
-
Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.[8] Source: PMC, National Center for Biotechnology Information. URL: [Link]
-
Title: Fischer indole synthesis.[5] Source: Wikipedia. URL: [Link]
-
Title: Cadogan–Sundberg indole synthesis.[12] Source: Wikipedia. URL: [Link]
-
Title: One‐pot synthesis of carbazoles 5.[13] Source: ResearchGate. URL: [Link]
-
Title: Cadogan-Sundberg Indole Synthesis.[1] Source: SynArchive. URL: [Link]
-
Title: (PDF) Cadogan–Sundberg Indole Synthesis.[3] Source: ResearchGate. URL: [Link]
-
Title: Cadogan–Sundberg indole synthesis | Semantic Scholar.[2] Source: Semantic Scholar. URL: [Link]
-
Title: One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions.[9] Source: PMC, National Center for Biotechnology Information. URL: [Link]
-
Title: Cadogan–Sundberg indole synthesis | Request PDF.[4] Source: ResearchGate. URL: [Link]
-
Title: One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions.[7] Source: Green Chemistry (RSC Publishing). URL: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Note: Recrystallization Protocols for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
This Application Note is designed for researchers and process chemists involved in the purification of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole , a critical intermediate in the synthesis of pharmaceutical compounds such as Ramatroban (Bay u 3405), a thromboxane A2 receptor antagonist.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a tricyclic indole derivative. Its synthesis typically involves the nitration of 1,2,3,4-tetrahydrocyclopenta[b]indole. This electrophilic aromatic substitution is not perfectly regioselective, often yielding a mixture of the desired 5-nitro isomer and the unwanted 7-nitro isomer (along with potential 6-nitro or dinitro byproducts).
-
Core Challenge: Separation of the 5-nitro isomer from the 7-nitro regioisomer.
-
Primary Solution: Fractional recrystallization exploiting the differential solubility of the nitro-isomers in polar protic vs. non-polar aprotic solvents.
-
Key Solvents Identified: Ethanol (95%), Methanol, and Ethyl Acetate/n-Heptane systems.
Solvent Selection Strategy
The purification strategy relies on the "Like Dissolves Like" principle, modified by the strong dipole moment introduced by the nitro group (
Physicochemical Basis[2][6][8][9]
-
Indole Core: Moderately non-polar, aromatic.
-
Nitro Group: Highly polar, electron-withdrawing.
-
Cyclopentane Ring: Lipophilic.
The 5-nitro isomer typically exhibits different crystal packing forces compared to the 7-nitro isomer due to the proximity of the nitro group to the cyclopentane ring (steric hindrance vs. hydrogen bonding potential with the N-H).
Solvent Screening Matrix
| Solvent System | Polarity Index ( | Boiling Point (°C) | Suitability | Mechanism of Action |
| Ethanol (95%) | 5.2 | 78 | High | Ideal for general purification. Moderate solubility at reflux; poor at RT. Good for isomer separation. |
| Methanol | 5.1 | 65 | High | Higher solubility power than EtOH. Use if EtOH yield is too low. |
| Ethyl Acetate / n-Heptane | 4.4 / 0.1 | 77 / 98 | Medium | "Anti-solvent" method. Excellent for removing non-polar impurities (tars). |
| Glacial Acetic Acid | 6.2 | 118 | Specialized | Used for crude mixtures. The product often crystallizes directly upon cooling or water addition. |
| Acetonitrile | 5.8 | 82 | Low | Often too soluble; good for HPLC but poor for yield in crystallization. |
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Removing trace impurities and improving crystal habit of already semi-pure material.
Materials:
-
Crude 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
-
Ethanol (95% or Absolute)
-
Activated Carbon (optional, for decolorization)
Step-by-Step Procedure:
-
Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask (RBF).
-
Solvent Addition: Add 100 mL of Ethanol. Add a magnetic stir bar.
-
Reflux: Attach a reflux condenser. Heat the mixture to boiling (
) with stirring. -
Solubility Check:
-
If solid remains: Add ethanol in 10 mL increments until fully dissolved.
-
If fully dissolved: Proceed.
-
-
Decolorization (Optional): If the solution is dark/black, add 0.5 g Activated Carbon carefully (remove heat source first to avoid boil-over). Reflux for 10 mins. Filter hot through a Celite pad.
-
Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature (RT) on a cork ring.
-
Critical Step: Do not use an ice bath immediately. Rapid cooling traps impurities.
-
-
Aging: Once at RT, place in an ice bath (
) for 2 hours to maximize yield. -
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with 20 mL of cold Ethanol (
). -
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)
Best for: Oily crudes or separating stubborn regioisomers.
-
Dissolution: Dissolve 10.0 g of crude in the minimum amount of hot Ethyl Acetate (
). -
Precipitation: While maintaining gentle reflux, add hot n-Heptane dropwise.
-
Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add just enough Ethyl Acetate (dropwise) to clear the solution.
-
Cooling: Remove heat and allow to cool slowly. Seed crystals may be added at
to induce nucleation. -
Collection: Filter and wash with 1:3 EtOAc:Heptane (cold).
Process Visualization (Workflow)
Figure 1: Decision matrix and workflow for the purification of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Analytical Validation (Process Control)
To ensure the specific 5-nitro isomer is isolated from the 7-nitro isomer, analytical verification is mandatory.
-
1H-NMR (DMSO-d6):
-
5-Nitro Isomer: Look for the specific coupling pattern of the aromatic protons. The 5-nitro substitution leaves protons at C6, C7, and C8. You typically see a doublet (C8), a doublet of doublets (C6), and a doublet (C7) pattern, but specific shifts distinguish it from the 7-nitro (which would show protons at C5, C6, C8).
-
Differentiation: The N-H proton shift is often diagnostic, as a 7-nitro group can form an intramolecular hydrogen bond (or significantly alter the electronics) compared to the 5-nitro.
-
-
HPLC:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (typically 10% to 90% ACN).
-
Detection: UV at 254 nm and 280 nm.
-
Criteria: Purity > 98.5% area.
-
Troubleshooting & Safety
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, re-heat to dissolve and add a "seed crystal" of pure material. Alternatively, scratch the glass wall with a glass rod.
-
Low Yield: The mother liquor (filtrate) often contains significant product. Concentrate the filtrate to half volume and repeat the cooling process (Second Crop). Note: Second crops are usually less pure.
Safety (MSDS Summary)
-
Nitro Compounds: Generally toxic and potentially mutagenic. Handle in a fume hood.
-
Flammability: Ethanol and Ethyl Acetate are highly flammable. Ground all glassware.
-
Thermal Stability: Do not heat nitro compounds to dryness at high temperatures (>100°C) due to potential decomposition/explosion risks.
References
-
Ramatroban Synthesis
- Title: Preparation of (3R)-3-(benzenesulfonamido)
- Source: European Patent EP0352612 / US P
- Context: Describes the synthesis and purification of tetrahydrocarbazole and cyclopentaindole deriv
-
URL:
-
General Nitroindole Purification
- Title: Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Deriv
- Source: N
- Context: Describes recrystallization of 5-nitroindole derivatives using Methanol and Ethanol systems.
-
URL:
-
Solvent Properties
Sources
Application Notes and Protocols for In Vitro Profiling of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole series represents a promising class of molecules with potential therapeutic applications. Recent studies have highlighted the anticancer properties of substituted 5-nitroindole derivatives, which have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene, induction of cell-cycle arrest, and an increase in intracellular reactive oxygen species (ROS)[1][2].
This comprehensive guide provides a suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the biological activity of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole and its analogs. The protocols are structured to facilitate a logical progression from initial screening for cytotoxic effects to in-depth mechanistic studies, enabling a thorough characterization of this promising compound class.
Logical Workflow for In Vitro Characterization
A systematic approach is crucial for the efficient and comprehensive evaluation of a novel compound. The following workflow outlines a recommended sequence of in vitro assays to characterize the biological effects of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Caption: A logical workflow for the in vitro characterization of novel compounds.
Primary Screening: Assessing Antiproliferative Activity
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity and reliability[3]. These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells[3][4].
XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a preferred method as it produces a water-soluble formazan product, eliminating the need for a solubilization step and streamlining the protocol[3][5].
Principle: Mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product. The intensity of this color is proportional to the number of viable cells[3][6].
Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
XTT Reagent Addition:
-
Incubation and Measurement:
Data Analysis:
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Recommendation |
| Cell Lines | HeLa, MCF-7, A549 (or other relevant cancer cell lines) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 24, 48, 72 hours |
| XTT Incubation | 2-4 hours |
| Absorbance Reading | 450-500 nm (primary), 630-690 nm (reference) |
Secondary Assays: Investigating the Mode of Cell Death and Proliferation Arrest
Once the antiproliferative activity of the compound is established, the next step is to determine the underlying mechanism, specifically whether it induces programmed cell death (apoptosis) and/or affects cell cycle progression.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[7]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells[8]. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells[8].
Principle: Flow cytometry is used to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle and untreated controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Given that some 5-nitroindole derivatives induce cell-cycle arrest[2], it is crucial to investigate this effect. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Flow cytometry is used to measure the fluorescence intensity of PI-stained cells, which reflects the DNA content and thus the cell cycle phase.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight). Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase treatment is essential to eliminate the background signal from RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer to obtain DNA content histograms[9].
-
Mechanistic Studies: Delving into the Molecular Action
To gain a deeper understanding of the compound's mechanism of action, it is important to investigate its effects on specific cellular processes and molecular targets.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Substituted 5-nitroindoles have been shown to increase intracellular ROS levels[2]. The production of ROS is a key event in oxidative stress, which can lead to cellular damage and apoptosis[10].
Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used to detect intracellular ROS. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[11].
Protocol:
-
Cell Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and treat with the compound for a shorter duration (e.g., 1, 3, 6 hours).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM) in PBS and incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Western Blot Analysis for Target Protein Expression
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins[12][13]. Based on the known activity of related compounds, key proteins to investigate include c-Myc, as well as markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
Protocol:
-
Protein Extraction:
-
Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[12].
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding[12].
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-cleaved PARP) overnight at 4°C[14].
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
ADME Profiling: Assessing Metabolic Stability
For a compound to be a viable drug candidate, it must exhibit reasonable metabolic stability. In vitro metabolic stability assays using liver microsomes are essential for predicting a compound's in vivo behavior[15].
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs)[16]. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance[17].
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (human or from other species), NADPH (as a cofactor), and buffer in a 96-well plate.
-
Pre-warm the mixture at 37°C.
-
-
Incubation:
-
Initiate the reaction by adding the 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole compound to the reaction mixture.
-
Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[15].
-
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLint).
| Parameter | Recommendation |
| System | Human Liver Microsomes (HLM) |
| Cofactor | NADPH |
| Compound Concentration | 1 µM (typical) |
| Time Points | 0, 5, 15, 30, 60 minutes |
| Analysis Method | LC-MS/MS |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole and its derivatives. By systematically evaluating the antiproliferative activity, mode of action, and metabolic stability, researchers can gain valuable insights into the therapeutic potential of this novel compound class and make informed decisions for further drug development efforts.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])
-
Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (URL: [Link])
-
Apoptosis Assay | iQ Biosciences. (URL: [Link])
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (URL: [Link])
-
Choosing an Apoptosis Detection Assay - Axion Biosystems. (URL: [Link])
-
Oxidative stress & ROS detection - In vitro assays - Labtoo. (URL: [Link])
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])
-
Reactive Oxygen Species (ROS) Assays - Cell Biolabs, Inc. (URL: [Link])
-
A 7-Step Guide to Western Blotting - BioPharma APAC. (URL: [Link])
-
MTT assay - Wikipedia. (URL: [Link])
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (URL: [Link])
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
-
In vitro NLK Kinase Assay - PMC - NIH. (URL: [Link])
-
In vitro neurology assays - InnoSer. (URL: [Link])
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences. (URL: [Link])
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (URL: [Link])
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (URL: [Link])
-
metabolic stability & determining intrinsic drug clearance - YouTube. (URL: [Link])
-
In vitro kinase assay - Bio-protocol. (URL: [Link])
-
In vitro kinase assay | Protocols.io. (URL: [Link])
-
Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (URL: [Link])
-
Protocol for Invitro Kinase Assay. (URL: [Link])
-
Innoprot excitotoxicity in vitro assay. (URL: [Link])
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (URL: [Link])
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC. (URL: [Link])
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. (URL: [Link])
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. (URL: [Link])
-
tetrahydro Cyclohex-1,2,3-trihydro Cyclopenta [B] Indole Derivatives as Potential - IJRASET. (URL: [Link])
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL: [Link])
-
Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])
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Application Notes and Protocols for the Functionalization of the 5-Nitro Group in Tetrahydrocyclopenta[b]indole Scaffolds
Introduction: The Strategic Importance of the Tetrahydrocyclopenta[b]indole Scaffold and the Versatility of the 5-Nitro Group
The tetrahydrocyclopenta[b]indole framework is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, tricyclic structure is of significant interest to medicinal chemists for its potential applications in treating neurological disorders and in oncology.[3] The strategic functionalization of this scaffold is paramount for modulating its pharmacological profile.
The 5-nitro group serves as a versatile synthetic handle on the tetrahydrocyclopenta[b]indole core. Its electron-withdrawing nature can influence the reactivity of the indole ring, and more importantly, it can be readily transformed into a variety of other functional groups, most notably an amino group. This amino moiety opens up a vast chemical space for derivatization through acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.
This guide provides a comprehensive overview of the key synthetic transformations for the functionalization of the 5-nitro group in tetrahydrocyclopenta[b]indole scaffolds, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.
Section 1: The Gateway Transformation: Reduction of the 5-Nitro Group to a 5-Amino Moiety
The conversion of the 5-nitro group to a 5-amino group is the crucial first step in unlocking the synthetic potential of this position. The resulting 5-amino-tetrahydrocyclopenta[b]indole is a key intermediate for a multitude of subsequent derivatizations. Several robust methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.
Mechanistic Insight: Catalytic Hydrogenation
Catalytic hydrogenation of a nitro group to an amine on a palladium-on-carbon (Pd/C) catalyst involves a series of steps on the catalyst surface. Initially, both hydrogen gas and the nitro compound are adsorbed onto the palladium surface. The diatomic hydrogen molecule dissociates into highly reactive hydrogen atoms. These atoms are then sequentially transferred to the oxygen atoms of the nitro group, leading to the formation of nitroso and hydroxylamino intermediates. These intermediates are further reduced to the corresponding amine. The aromatic ring of the indole scaffold generally remains intact under these conditions.
Caption: Catalytic hydrogenation of the 5-nitro group.
Protocol: Catalytic Hydrogenation of 5-Nitro-tetrahydrocyclopenta[b]indole
This protocol is adapted from established procedures for the reduction of nitroindoles and provides a reliable method for the synthesis of 5-amino-1,2,3,4-tetrahydrocyclopenta[b]indole.[4]
Materials:
-
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas to the reaction vessel (a balloon filled with hydrogen is suitable for small-scale reactions; for larger scales, a Parr apparatus at 1-4 atm of H₂ is recommended).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1,2,3,4-tetrahydrocyclopenta[b]indole, which can be purified by column chromatography if necessary.
Data Summary: Reduction of Nitroindoles
| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1-Methyl-5-nitro-1H-indole | 10% Pd/C, H₂ | Methanol | Room Temperature | 60 | [4] |
| 2-Halonitroanilines | Varied | Varied | Varied | - | [5] |
Section 2: Derivatization of the 5-Amino Group: Building Molecular Complexity
The newly formed 5-amino group is a nucleophilic center that can readily undergo a variety of chemical transformations to introduce diverse functionalities. The following sections detail protocols for common and highly useful derivatization reactions.
N-Acylation: Synthesis of Amide Derivatives
The acylation of the 5-amino group to form amides is a fundamental transformation in medicinal chemistry. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions.
Mechanistic Rationale: The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group, often facilitated by a base to neutralize the generated HCl, yields the stable amide product.
Sources
- 1. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reduction protocols for converting 5-nitro-THCI to amino derivatives
An in-depth guide to the chemical reduction of 5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one (5-nitro-THCI) to its corresponding amino derivative, 5-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Synthetic Gateway to Novel Carbazole Scaffolds
The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antipsychotic agents. The conversion of a nitro-substituted THCz, such as 5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one (5-nitro-THCI), to its 5-amino analogue is a pivotal synthetic transformation. This conversion is not merely a structural modification but a strategic gateway reaction. The resulting primary amine serves as a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse functional groups via amide couplings, reductive aminations, and other amine-centric reactions.
The reduction of an aromatic nitro group is a fundamental reaction in organic synthesis, yet its application to a multifunctional molecule like 5-nitro-THCI requires careful consideration of chemoselectivity[1]. The presence of a ketone and an indole-like NH group necessitates methodologies that selectively target the nitro moiety without affecting other potentially reducible or sensitive functionalities. This guide provides a detailed analysis and step-by-step protocols for several robust and field-proven methods for this transformation, grounded in established chemical principles.
Scientific Background & Mechanistic Considerations
The reduction of a nitro group (–NO₂) to a primary amine (–NH₂) is a six-electron process that proceeds through several intermediates, including nitroso (–NO) and hydroxylamine (–NHOH) species. The choice of reducing agent and reaction conditions determines the efficiency of the overall transformation and the potential for isolating these intermediates or forming side products like azo compounds[2][3].
Several classes of reduction protocols are suitable for this transformation:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, typically palladium, platinum, or nickel.[4]
-
Direct Hydrogenation (H₂/Catalyst): Highly effective but requires specialized pressure equipment. There is a risk of over-reduction or dehalogenation if other sensitive groups are present[2].
-
Catalytic Transfer Hydrogenation (CTH): Utilizes a hydrogen donor molecule, such as ammonium formate (HCO₂NH₄) or formic acid, to generate hydrogen in situ.[5][6][7] This approach is experimentally simpler, avoids the hazards of handling hydrogen gas, and is often highly chemoselective, making it an excellent choice for complex molecules[5][8][9].
-
-
Metal-Mediated Reductions: These are classic and widely used methods involving dissolving metals in acidic or neutral media.
-
Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) is an inexpensive, safe, and powerful reducing agent that offers a metal-free alternative[17][18]. It is particularly useful when acidic conditions or metal catalysts are incompatible with the substrate[19][20][21].
The selection of a specific protocol depends on factors such as scale, available equipment, substrate sensitivity, and cost. For 5-nitro-THCI, CTH and SnCl₂ reduction are often preferred for their mildness and high chemoselectivity, while Fe/acid remains a viable, cost-effective option.
Visualizing the Transformation and Workflow
The following diagrams illustrate the chemical reaction and a generalized workflow for the reduction protocols described herein.
Caption: Chemical conversion of 5-nitro-THCI to 5-amino-THCI.
Caption: Generalized experimental workflow for nitro group reduction.[10]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
This method is highly efficient and chemoselective, often proceeding at room temperature with clean conversion.[5][6]
Materials:
-
5-nitro-THCI (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~10 wt% of substrate)
-
Ammonium Formate (HCO₂NH₄, 4–5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-nitro-THCI (1.0 eq) and Methanol (sufficient to dissolve/suspend the substrate, approx. 10-20 mL per gram).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (~0.1 g per 1.0 g of substrate) to the suspension under an inert atmosphere (e.g., Nitrogen or Argon) if possible, although often not strictly necessary.
-
Hydrogen Donor Addition: Add ammonium formate (4-5 eq) to the stirred suspension in a single portion.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 4 hours.[6][7]
-
Workup: Upon completion, dilute the mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol or ethyl acetate to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and ammonium formate residues.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-amino-THCI. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Scientist's Note: Filtering through Celite® is crucial as fine Pd/C particles can pass through standard filter paper and contaminate the product. The use of ammonium formate avoids the need for high-pressure hydrogenation equipment and is generally safer.[7]
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
A mild and reliable method that is tolerant of many functional groups, making it suitable for complex molecules.[2][4]
Materials:
-
5-nitro-THCI (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3–4 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend 5-nitro-THCI (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram).
-
Reagent Addition: Add SnCl₂·2H₂O (3–4 eq) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. If the reaction is sluggish, it can be gently heated to 40–60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1–5 hours).
-
Workup: Cool the reaction to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate. This step neutralizes the acidic tin salts and precipitates tin hydroxides.
-
Filtration: Filter the resulting thick suspension through a pad of Celite® to remove the tin salts. Wash the pad extensively with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. The product should be in the organic layer. Separate the layers and extract the aqueous layer one more time with ethyl acetate.
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Scientist's Note: The neutralization step (Step 5) is critical. Incomplete neutralization will leave tin salts in the organic layer, complicating purification. The filtration of tin hydroxides can be slow; using a wide Büchner funnel is recommended.
Protocol 3: Reduction with Iron Powder in Acidic Medium
Materials:
-
5-nitro-THCI (1.0 eq)
-
Iron powder (<100 mesh, 3–5 eq)
-
Ethanol/Water mixture (e.g., 4:1)
-
Ammonium chloride (NH₄Cl, ~1 eq) or Acetic Acid (AcOH, catalytic to several eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-nitro-THCI (1.0 eq), the ethanol/water solvent mixture, and iron powder (3-5 eq).
-
Acid Addition: Add ammonium chloride or acetic acid to the suspension.[10]
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously. The dark iron suspension will gradually change color as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reflux is typically maintained for 2–6 hours.
-
Workup: After completion, cool the mixture to room temperature and make it basic by carefully adding a saturated solution of sodium bicarbonate.
-
Filtration: Filter the hot or cold mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[10]
-
Isolation & Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude amine. Purify as necessary.
Scientist's Note: Vigorous stirring is essential to keep the heavy iron powder suspended. Filtering the reaction mixture while hot can sometimes improve the recovery of the product, which may adsorb onto the iron salts.
Protocol 4: Reduction using Sodium Dithionite
A valuable metal-free option, particularly useful if the substrate is sensitive to transition metals or acidic conditions.[20]
Materials:
-
5-nitro-THCI (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄, 3-5 eq)
-
Solvent system (e.g., Dichloromethane/Water, THF/Water, or Methanol/Water 1:1)
-
Sodium Bicarbonate (NaHCO₃, 4-6 eq)
Procedure:
-
Reaction Setup: Dissolve or suspend 5-nitro-THCI (1.0 eq) in the organic solvent portion in a round-bottom flask. Add the aqueous portion containing dissolved sodium bicarbonate (4-6 eq).
-
Reagent Addition: Freshly prepare a solution of sodium dithionite (3-5 eq) in water and add it dropwise to the vigorously stirred biphasic mixture at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC (spotting from the organic layer) or LC-MS.
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation & Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by standard methods.
Scientist's Note: Sodium dithionite is unstable in acidic and even neutral aqueous solutions.[20] The reaction is typically run under basic conditions (using NaHCO₃) to ensure its stability. Always use freshly opened or properly stored sodium dithionite, as it decomposes upon exposure to air and moisture.[20]
Comparative Summary of Protocols
| Parameter | Protocol 1: Pd/C, HCO₂NH₄ | Protocol 2: SnCl₂ | Protocol 3: Fe / Acid | Protocol 4: Na₂S₂O₄ |
| Key Reagents | 10% Pd/C, Ammonium Formate | SnCl₂·2H₂O | Fe powder, NH₄Cl or AcOH | Sodium Dithionite, NaHCO₃ |
| Conditions | Room Temperature | Room Temp to 60 °C | Reflux (80-90 °C) | Room Temp to 40 °C |
| Typical Time | 0.5 - 4 hours | 1 - 5 hours | 2 - 6 hours | 1 - 4 hours |
| Pros | Very mild, high yield, highly chemoselective, easy workup[5][9] | Mild conditions, good functional group tolerance[2][13] | Economical, robust, suitable for large scale[11] | Metal-free, mild, useful for sensitive substrates[17][20] |
| Cons | Catalyst cost, potential for catalyst poisoning | Stoichiometric tin waste, workup can be tedious | High temperatures, vigorous conditions, large amount of solid waste | Reagent instability, requires basic conditions[20] |
| Workup | Filtration through Celite® | Neutralization, filtration of tin salts through Celite® | Basification, filtration of iron salts through Celite® | Biphasic extraction |
References
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Li, G., et al. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]
-
Gowda, D. C. (n.d.). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Duke University. [Link]
-
ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. [Link]
-
Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. [Link]
-
Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. [Link]
-
Royal Society of Chemistry. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]
-
designer-drug.com. (n.d.). Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. [Link]
-
Scribd. (2022, December 2). 4juli-Nitro Reduction Using Dithionite. [Link]
-
ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]
-
SciSpace. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. [Link]
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds.... [Link]
-
ResearchGate. (n.d.). Iron‐catalyzed transfer hydrogenation of nitroarenes to N‐heterocycles. [Link]
- Google Patents. (n.d.). US4217304A - Continuous reduction process.
-
Journal of Synthetic Chemistry. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. [Link]
-
Royal Society of Chemistry. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. [Link]
-
ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. [Link]
-
Chemistry Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Link]
-
New Jersey Institute of Technology. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Google Patents. (n.d.). CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole.
-
World Journal of Advanced Research and Reviews. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]
Sources
- 1. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update (2010) | Hans-Ulrich Blaser | 369 Citations [scispace.com]
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- 3. jsynthchem.com [jsynthchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Tin( ii ) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N -arylacetamides and indolo(pyrrolo)[1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06871C [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. "The reduction of aromatic nitro compounds with anhydrous stannous chlo" by Raymond Albert Unnasch [digitalcommons.njit.edu]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Application Note: Scalable Synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Executive Summary
The 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a critical pharmacophore in the development of bioactive compounds, including antiviral agents, G-quadruplex binders (c-Myc targeting), and melatonin receptor agonists. While simple indoles are commercially abundant, this specific fused tricyclic nitro-derivative presents scalability challenges due to regioselectivity issues during direct nitration.
This Application Note details a robust, scalable Fischer Indole Synthesis protocol designed to exclusively yield the 5-nitro isomer. Unlike direct nitration of the core scaffold—which often yields inseparable mixtures of 5-, 6-, and 7-nitro isomers—this bottom-up approach utilizes 4-nitrophenylhydrazine to lock the nitro group's position prior to cyclization. The protocol is optimized for kilogram-scale production, emphasizing safety (exotherm management) and purification without chromatographic separation.
Scientific Background & Route Selection
The Regioselectivity Challenge
The synthesis of substituted indoles is governed by the electronic effects of the substituents.
-
Route A: Direct Nitration. Nitration of 1,2,3,4-tetrahydrocyclopenta[b]indole is an Electrophilic Aromatic Substitution (EAS). The fused cyclopentyl ring at C2/C3 activates the system, but the directing effects are ambiguous. Nitration typically occurs at C6 (para to C3) or C5, leading to difficult-to-separate regioisomers.[1]
-
Route B: Fischer Indole Synthesis (Selected). By starting with 4-nitrophenylhydrazine , the nitro group is pre-positioned para to the hydrazine nitrogen. Upon [3,3]-sigmatropic rearrangement and cyclization, this position translates exclusively to the C5 position of the indole core.
Reaction Mechanism
The reaction proceeds via the condensation of 4-nitrophenylhydrazine with cyclopentanone to form a hydrazone. Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine, which undergoes a [3,3]-sigmatropic shift (Fischer rearrangement). The electron-withdrawing nitro group deactivates the ring, requiring optimized acidic conditions (Acetic Acid/H₂SO₄) to drive the elimination of ammonia and aromatization.
Figure 1: Mechanistic pathway ensuring regioselective formation of the 5-nitro isomer.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][3] | Equiv. | Role |
| 4-Nitrophenylhydrazine HCl | 636-99-7 | 1.0 | Limiting Reagent |
| Cyclopentanone | 120-92-3 | 1.1 | Carbonyl Source |
| Glacial Acetic Acid | 64-19-7 | 10 Vol | Solvent/Catalyst |
| Conc. Sulfuric Acid | 7664-93-9 | 0.5 Vol | Co-Catalyst |
| Ethanol (95%) | 64-17-5 | - | Recrystallization |
Step-by-Step Methodology
Step 1: Hydrazone Formation & Cyclization (One-Pot)
-
Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Charge 4-Nitrophenylhydrazine Hydrochloride (1.0 equiv) and Glacial Acetic Acid (10 volumes relative to hydrazine mass).
-
Activation: Add Conc. H₂SO₄ (0.5 volumes) dropwise. Caution: Exothermic.
-
Addition: Heat the suspension to 50°C. Add Cyclopentanone (1.1 equiv) dropwise over 30 minutes.
-
Note: The nitro group deactivates the hydrazine; mild heating ensures complete hydrazone formation before the harsh cyclization conditions.
-
-
Reaction: Ramp temperature to Reflux (118°C) . Maintain reflux for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 3:7) or HPLC. The hydrazone intermediate will disappear, and a less polar fluorescent spot (Product) will appear.
-
-
Quenching: Cool the reaction mixture to 25°C. Slowly pour the dark reaction mixture into Ice/Water (20 volumes) with vigorous stirring.
-
Observation: The product will precipitate as a yellow-orange solid.
-
Step 2: Isolation & Purification
-
Filtration: Stir the aqueous slurry for 1 hour to ensure complete precipitation and removal of trapped acid. Filter the solid using a Büchner funnel.
-
Washing: Wash the filter cake with:
-
Water (3 x 5 vol) until pH of filtrate is neutral.
-
Cold Ethanol (1 x 2 vol) to remove unreacted ketone and tarry impurities.
-
-
Recrystallization (Critical for Purity):
-
Transfer the crude solid to a clean flask.
-
Dissolve in boiling Ethanol (approx. 15-20 vol). If insoluble material remains, filter hot.
-
Allow to cool slowly to Room Temperature, then to 4°C overnight.
-
Filter the crystalline needles.
-
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Process Flow & Scalability Analysis
The following diagram illustrates the unit operations for a pilot-scale run (100g – 1kg).
Figure 2: Unit operations for the scalable synthesis protocol.
Critical Process Parameters (CPPs)
-
Acid Strength: The nitro group significantly reduces the nucleophilicity of the hydrazine. Weak acids (e.g., dilute HCl) are insufficient for the cyclization step. The combination of AcOH and H₂SO₄ is mandatory to lower the activation energy for the [3,3]-shift.
-
Temperature Control: Do not rush the heating ramp. Rapid heating before hydrazone formation is complete can lead to hydrazine decomposition.
-
Quench Rate: Pouring the acid mixture into water must be slow to prevent massive exotherms and "oiling out" of the product, which traps impurities.
Analytical Characterization
Expected Data for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole:
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: 150–155°C (dec).
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.5 (s, 1H, NH)
-
δ 8.45 (d, J=2.0 Hz, 1H, Ar-H4) – Characteristic doublet for H at C4 position (ortho to nitro).
-
δ 7.95 (dd, J=8.8, 2.0 Hz, 1H, Ar-H6)
-
δ 7.45 (d, J=8.8 Hz, 1H, Ar-H7)
-
δ 2.8–2.9 (m, 4H, Cyclopentyl-CH₂)
-
δ 2.1 (m, 2H, Cyclopentyl-CH₂)
-
-
Interpretation: The coupling pattern (doublet with small coupling constant for H4) confirms the 5-nitro substitution pattern. A 6-nitro isomer would show different splitting (e.g., a singlet or meta-coupling at a different shift).
References
-
Fischer, E., & Jourdan, F. (1883).[4] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link
-
Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250.[2] Link
-
Yadav, R. R., et al. (2012). Solid acid catalyzed synthesis of 5-nitroindoles. Tetrahedron Letters, 53(17), 2222-2225.[3] Link
-
BenchChem Technical Support. (2025). Improving Regioselectivity of Indole Nitration. Link (Accessed via Search Context).
-
TCI Chemicals. Fischer Indole Synthesis Protocol. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Welcome to the technical support center for the synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific Fischer indole synthesis.
I. Synthesis Overview
The synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is typically achieved through the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of 4-nitrophenylhydrazine with cyclopentanone.[1] The process begins with the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the final indole product.
Reaction Scheme:
4-Nitrophenylhydrazine + Cyclopentanone → 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: Why is my reaction yield of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole consistently low?
Low yields are a common issue in Fischer indole synthesis and can be attributed to several factors.[3]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature, reaction time, and the choice of acid catalyst.[3][4]
-
Temperature: If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation of starting materials, intermediates, or the final product. It's crucial to empirically optimize the temperature.[4]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can increase the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[1] The optimal catalyst and its concentration often need to be determined experimentally.[3]
-
-
Purity of Starting Materials: Impurities in the 4-nitrophenylhydrazine or cyclopentanone can lead to unwanted side reactions, thereby reducing the yield of the desired product.[3]
-
Ensure the purity of your starting materials. Recrystallization or distillation of the starting materials may be necessary.
-
-
Side Reactions: The presence of the nitro group on the phenylhydrazine can influence the reaction pathway.
-
Polymerization: Indoles, especially under strong acidic conditions, are susceptible to acid-catalyzed polymerization, which can result in the formation of insoluble tars and significantly lower the yield of the desired product.[2] Using milder acid catalysts or optimizing the acid concentration can help minimize this.
-
N-N Bond Cleavage: Electron-withdrawing groups like the nitro group can affect the stability of the hydrazone intermediate. In some cases, cleavage of the N-N bond can occur as a competing reaction to the desired cyclization.[3][5]
-
Q2: I am observing the formation of significant impurities or byproducts. What are they and how can I minimize them?
The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Incomplete Cyclization: The reaction may stall after the formation of the hydrazone or after the[2][2]-sigmatropic rearrangement, leading to a mixture of intermediates and the final product.
-
Solution: Ensure optimal reaction conditions (temperature, time, and catalyst) to drive the reaction to completion.[4]
-
-
Formation of Isomers: While the reaction is expected to yield the 5-nitro isomer, other isomers could potentially form depending on the reaction conditions.
-
Solution: Careful control of reaction parameters is crucial for regioselectivity.
-
-
Oxidation Products: The indole ring can be susceptible to oxidation, leading to colored impurities that can be difficult to remove.[2]
-
Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help to minimize oxidation.[2]
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A stalled reaction can be frustrating, but several factors could be at play.
Troubleshooting a Stalled Reaction:
-
Catalyst Deactivation: The acid catalyst may become deactivated over the course of the reaction.
-
Solution: In some cases, the addition of a fresh portion of the catalyst may restart the reaction. However, this should be done cautiously to avoid excessive acid concentration which could lead to polymerization.
-
-
Insufficient Temperature: The activation energy for the cyclization step may not be reached at the current reaction temperature.
-
Solution: Gradually increasing the reaction temperature while monitoring the reaction progress by TLC or LC-MS can be effective.[4]
-
-
Precipitation of Intermediates: An intermediate may be precipitating out of the reaction mixture, effectively removing it from the reaction pathway.
-
Solution: Consider changing the solvent to one in which all intermediates are more soluble.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis for this compound?
The reaction proceeds through several key steps:
-
Hydrazone Formation: 4-nitrophenylhydrazine reacts with cyclopentanone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: This is a crucial step where a new carbon-carbon bond is formed, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.
Q2: What are the recommended safety precautions for this synthesis?
-
Handling of Reagents: 4-nitrophenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Cyclopentanone is flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Reactions involving strong acids should be handled with extreme care. The addition of reagents should be done slowly and with cooling if the reaction is exothermic.
Q3: How can I effectively purify the final product?
-
Column Chromatography: This is a common and effective method for purifying indole derivatives. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the desired product from impurities.[6]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.
IV. Experimental Protocols & Data
General Experimental Protocol for the Synthesis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
-
To a solution of 4-nitrophenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid), add cyclopentanone.[7]
-
Add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid) to the mixture.[1][3]
-
Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | Too Low | Incomplete reaction, low yield | [4] |
| Optimal | High yield | [4] | |
| Too High | Degradation, byproduct formation, lower yield | [4] | |
| Catalyst | Weak Acid | May require higher temperatures or longer reaction times | [4] |
| Strong Acid | Can lead to polymerization and lower yield if not controlled | [2] | |
| Reaction Time | Too Short | Incomplete conversion, low yield | [4] |
| Optimal | Maximum yield | [4] | |
| Too Long | Increased byproduct formation, lower yield | [4] |
V. Visualizations
Fischer Indole Synthesis Workflow
Caption: A typical workflow for the Fischer indole synthesis.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low reaction yield.
VI. References
-
Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Available from:
-
Benchchem. Optimizing temperature and reaction time for indole synthesis. Available from:
-
Benchchem. common side products in the nitration of 1H-indole. Available from:
-
ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. Available from:
-
The Journal of Organic Chemistry. Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. Available from: [Link]
-
Alfa Chemistry. Fischer Indole Synthesis. Available from:
-
Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?. Available from: [Link]
-
ChemicalBook. 5-Nitroindole synthesis. Available from:
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from:
-
YouTube. Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. Available from: [Link]
-
Organic Syntheses. cyclopentanone. Available from: [Link]
-
PMC - NIH. Why Do Some Fischer Indolizations Fail?. Available from: [Link]
-
Semanticscholar.org. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent.. Available from: [Link]
-
SpringerLink. Preparation of Tetrahydrocyclopenta[b]indoloquinones. Available from: [Link]
-
PMC - NIH. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Available from: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available from: [Link]
-
ResearchGate. Scope of 1,2,3,4-tetrahydrocyclopenta[b]indole alkaloids. Reaction.... Available from: [Link]
-
RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
Zenodo. Studies in the Indole Field. Part VI. Synthesis of Some Nitro - and Amino-indoles. Available from: [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]
-
PMC - NIH. Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
ResearchGate. Profile of the construction of 1, 2, 3, 4-tetrahydrocyclopenta[b]indole scaffolds via Nazarov-type cyclizations.. Available from: [Link]
-
ACS Publications. A Novel Dinitrophenylhydrazine-Free Synthetic Approach for Identifying Aldehydes and Ketones in the Undergraduate Laboratory. Available from: [Link]
-
SlideShare. Preparation and Properties of INDOLE. Available from: [Link]
-
NEET coaching. 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Available from: [Link]
-
Google Patents. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid. Available from:
-
Wikipedia. 2,4-Dinitrophenylhydrazine. Available from: [Link]
-
PMC - NIH. Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Available from: [Link]
-
YouTube. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Available from: [Link]
Sources
Technical Support Center: Solubility Optimization for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Part 1: Mechanistic Insight – Why This Compound "Fights" Dissolution
Before troubleshooting, it is critical to understand the physical chemistry of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole . This is not a simple solubility issue; it is a thermodynamic battle between Crystal Lattice Energy and Solvation Energy .
-
Planar Stacking (Pi-Pi Interactions): The tricyclic core (indole fused to a cyclopentane ring) is rigid and planar. This allows the molecules to stack like plates. The 5-nitro group enhances this by creating a dipole moment, increasing the intermolecular attraction within the crystal lattice.
-
The "Water Spike" Effect: DMSO is the correct solvent, but it is extremely hygroscopic. At 60% relative humidity, pure DMSO can absorb nearly 1-2% water by weight within hours. For a hydrophobic nitro-indole, water acts as a potent antisolvent . Even trace water content in your DMSO bottle can reduce the solubility of this compound by orders of magnitude, causing "unexplained" precipitation [1, 2].
-
Local Supersaturation: When you pipette a dissolved DMSO stock into an aqueous buffer (e.g., cell media), the interface between the DMSO drop and the water creates a transient zone of high concentration and low solubility. This "shock" causes the compound to crash out immediately as amorphous aggregates [3].
Part 2: Troubleshooting Q&A
Issue 1: "I added DMSO to the solid, but it won't dissolve completely."
Diagnosis: The crystal lattice energy is too high for the solvent to overcome at room temperature, or your DMSO is "wet."
Corrective Action:
-
Step 1: Verify DMSO Quality. Do not use DMSO stored in a plastic bottle on a shelf for months. Use anhydrous DMSO from a sealed glass ampoule or a bottle stored over molecular sieves.
-
Step 2: Thermodynamic vs. Kinetic Solubility.
-
Sonicate: Use a bath sonicator (not a probe) for 10-15 minutes.
-
Heat: Warm the solution to 40°C. The nitro group is generally stable at this temperature.
-
Warning: If it dissolves with heat but precipitates upon cooling, you have exceeded the thermodynamic solubility limit . You must dilute the stock to a lower concentration (e.g., drop from 50 mM to 10 mM).
-
Issue 2: "The compound precipitated immediately when I added the stock to my cell culture media."
Diagnosis: You are experiencing "Shock Precipitation" (Local Supersaturation).
Corrective Action:
-
Do NOT: Pipette the DMSO stock directly into a static tube of media.
-
DO: Use the "Vortex-Injection" technique:
-
Set the tube of media on a vortex mixer at medium speed.
-
Inject the DMSO stock into the vortex (subsurface) slowly.
-
This ensures rapid dispersion, preventing the local concentration from exceeding the solubility limit.
-
-
Alternative: Use an intermediate dilution step (Solvent Shift). Dilute your stock 1:10 in pure ethanol or PEG-400 before adding to the media. These co-solvents often bridge the polarity gap better than DMSO alone [4].
Issue 3: "My stock solution turned from yellow to dark orange/red over time."
Diagnosis: Photochemical degradation or Oxidation. Nitro-aromatics are susceptible to photoreduction or formation of azo-dimers under intense light.
Corrective Action:
-
Storage: Store stocks in amber glass vials wrapped in foil.
-
Temperature: Store at -20°C.
-
Headspace: Flush opened vials with inert gas (Argon or Nitrogen) to prevent oxidation and water absorption.
Part 3: Optimized Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution (10 mM)
Reagents:
-
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (Solid)
-
DMSO, Anhydrous (≥99.9%, sealed ampoule preferred)
Procedure:
-
Weigh the solid compound into a glass vial (avoid plastic microfuge tubes for long-term storage; plasticizers can leach).
-
Calculate the volume of DMSO required for 10 mM.[1]
-
Tip: Aim for 10 mM rather than 100 mM. High-concentration stocks are thermodynamically unstable for this scaffold.
-
-
Vortex for 30 seconds.
-
Sonicate in a water bath at room temperature for 10 minutes. Check for visual clarity (hold against a light source).
-
Aliquot into single-use amber vials to avoid freeze-thaw cycles.
Protocol B: The Serial Dilution "Safe Zone"
Use this table to ensure your final assay concentration does not exceed solubility limits.
| Step | Solvent System | Concentration | State | Risk Level |
| Stock | 100% Anhydrous DMSO | 10 mM | Soluble | Low (if dry) |
| Working Sol. | 10% DMSO / 90% Buffer | 1 mM | Metastable | High (Precipitation likely) |
| Assay Sol. | 1% DMSO / 99% Buffer | 100 µM | Soluble | Moderate |
| Assay Sol. | 0.1% DMSO / 99% Buffer | 10 µM | Soluble | Low |
Part 4: Visualizing the Solubility Workflow
Diagram 1: The "Crash-Out" Mechanism
Caption: This diagram illustrates how environmental moisture (hygroscopicity) shifts the thermodynamic equilibrium, forcing the hydrophobic nitro-indole out of the solution.
Diagram 2: The "Solvent Shift" Dilution Protocol
Caption: A decision tree for preparing assay solutions without inducing shock precipitation.
References
-
Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement.[5]Link
-
Lipinski, C., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2][4] Combinatorial Chemistry & High Throughput Screening.[2][6] Link
-
Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[6] (Discusses Solvent Shifting). Link
-
PubChem. (2025).[7][8] 1,2,3,4-Tetrahydrocyclopenta[b]indole Compound Summary.Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid | C12H11NO2 | CID 4770203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydro-cyclopenta(b)indole | C11H11N | CID 270305 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side products during the nitration of cyclopenta[b]indoles
Welcome to the Technical Support Center for the nitration of cyclopenta[b]indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we address common experimental issues, provide in-depth troubleshooting strategies, and offer validated protocols to help you minimize side product formation and maximize the yield of your desired nitrated cyclopenta[b]indole.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning into a dark, insoluble tar. What's happening and how can I prevent it?
A1: The formation of a dark, insoluble tar is a classic sign of acid-catalyzed polymerization of the indole nucleus.[1] The electron-rich cyclopenta[b]indole is highly susceptible to protonation, especially at the C3 position, under strongly acidic conditions (e.g., HNO₃/H₂SO₄). This generates a reactive indoleninium cation which can then attack another indole molecule, initiating a chain reaction that leads to polymer formation.[2][3]
-
Solution: Avoid strong, non-aqueous acidic conditions. Opt for milder, non-acidic nitrating agents.[3][4] Performing the reaction at very low temperatures can also help to suppress polymerization.[1]
Q2: I'm observing the formation of multiple dinitrated products. How can I improve the selectivity for mono-nitration?
A2: Dinitration occurs when the reaction conditions are too harsh or when an excess of the nitrating agent is used. The initial introduction of a nitro group deactivates the ring, but forcing conditions can still lead to a second nitration.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry, using only a slight excess of the nitrating agent.[1]
-
Lower Temperatures: Conduct the reaction at low temperatures (e.g., -20 °C to 0 °C) to decrease the rate of the second nitration.[1]
-
Milder Reagents: Employ less reactive nitrating agents like acetyl nitrate or benzoyl nitrate.[1]
-
N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can modulate the ring's reactivity and enhance selectivity for mono-nitration.[1]
-
Q3: The nitro group is adding to the benzene portion of the indole, but I need it on the pyrrole ring. How can I control the regioselectivity?
A3: The regioselectivity of indole nitration is highly dependent on the reaction conditions.
-
For C3-Nitration (Pyrrole Ring): This is the kinetically favored product under non-acidic conditions due to the higher electron density of the pyrrole ring.[1][5] Using reagents like benzoyl nitrate or trifluoroacetyl nitrate in aprotic solvents will favor C3-nitration.[3][6]
-
For Benzene Ring Nitration (e.g., C5 or C6): Strongly acidic conditions, such as a nitric acid/sulfuric acid mixture, typically lead to nitration on the benzene ring.[4] This is because under these conditions, the pyrrole nitrogen is protonated, deactivating the pyrrole ring towards electrophilic attack.
Q4: I'm seeing byproducts that are not nitrated, such as oxidized or N-nitroso compounds. What causes these?
A4:
-
Oxidation: The electron-rich indole system is susceptible to oxidation, especially with nitrating agents that have strong oxidizing properties or in the presence of impurities.[7]
-
N-Nitroso Compounds: The formation of N-nitrosoindoles can occur if there are nitrite impurities in the nitric acid or if nitrous acid is generated as a byproduct during the reaction.[1][8][9]
-
Solution: Use pure, freshly opened reagents. To avoid N-nitrosation, ensure the reaction medium is free of nitrous acid.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the nitration of cyclopenta[b]indoles.
Issue 1: Pervasive Polymerization and Low Yield
Root Cause: As detailed in the FAQs, strong acids protonate the indole ring, leading to a cascade of polymerization reactions.[10] This is the most common failure mode in indole nitration.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting polymerization.
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers
Root Cause: The cyclopenta[b]indole system has several potential sites for electrophilic attack. The conditions of the reaction dictate the kinetic and thermodynamic pathways, leading to different regioisomers.
Strategies for Regiocontrol:
| Target Position | Recommended Conditions | Rationale |
| C3-Position | Non-acidic, non-metallic nitrating agents (e.g., Tetramethylammonium nitrate/TFAA).[6] | Favors kinetic attack on the most electron-rich position of the neutral indole.[5] |
| C5/C6-Position | Strong acids (e.g., HNO₃/H₂SO₄) with a C2-substituted indole. | Protonation of the pyrrole nitrogen deactivates the heterocyclic ring, directing nitration to the carbocyclic ring.[3] |
| Other Positions | May require indirect methods such as starting with an already nitrated precursor for Fischer indole synthesis.[11] | Direct nitration is often not selective enough for less activated positions. |
Reaction Pathway Visualization:
Caption: Regioselectivity in indole nitration.
Validated Experimental Protocols
Protocol 1: Regioselective C3-Nitration using a Non-Acidic Method
This protocol is adapted from a method developed for the regioselective nitration of various indoles under non-acidic and non-metallic conditions, which is ideal for sensitive cyclopenta[b]indole substrates.[6]
Objective: To achieve selective nitration at the C3 position while avoiding acid-catalyzed polymerization.
Reagents & Materials:
-
N-Boc-protected cyclopenta[b]indole
-
Tetramethylammonium nitrate ((NMe₄)NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-protected cyclopenta[b]indole (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add tetramethylammonium nitrate (1.2 eq.) to the solution, followed by the slow, dropwise addition of trifluoroacetic anhydride (1.5 eq.). The in-situ generation of trifluoroacetyl nitrate (CF₃COONO₂) is the active nitrating species.[6]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Dinitration with Acetyl Nitrate
This protocol uses a milder nitrating agent, acetyl nitrate, which is less prone to causing over-nitration compared to mixed acid.[12]
Objective: To obtain the mono-nitrated product with minimal formation of dinitro byproducts.
Reagents & Materials:
-
Cyclopenta[b]indole
-
Fuming nitric acid
-
Acetic anhydride
-
Acetic acid
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of Acetyl Nitrate: In a separate flask, cool acetic anhydride to below 10 °C. Slowly add fuming nitric acid (1.0 eq.) while maintaining the low temperature. This in-situ preparation of acetyl nitrate must be done with caution.[12]
-
Reaction Setup: Dissolve the cyclopenta[b]indole (1.0 eq.) in acetic acid in the main reaction flask and cool to 0 °C.
-
Nitrating Agent Addition: Slowly add the freshly prepared cold acetyl nitrate solution to the indole solution.
-
Reaction Monitoring: Keep the reaction at low temperature and monitor by TLC.
-
Workup: Pour the reaction mixture over ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
References
-
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The investigation of acid effect on chemical polymerization of indole. Retrieved from [Link]
-
PubMed. (n.d.). Oligomerization of indole-3-carbinol in aqueous acid. Retrieved from [Link]
-
Scribd. (n.d.). Indole Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
-
Beilstein Journals. (2017, July 14). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Retrieved from [Link]
-
National Institutes of Health. (2006, January 15). N-Nitroso Products From the Reaction of Indoles With Angeli's Salt. Retrieved from [Link]
-
ACS Publications. (n.d.). Nitration of Indoles. II. The Mononitration of Methylindoles. Retrieved from [Link]
-
ACS Publications. (2024, December 16). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photo Click Reaction of Acylsilanes with Indoles. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Green oxidation of indoles using halide catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical nitration and nitrosation of indoles with NaNO2/K2S2O8 and their application. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-mediated domino C–H iodination and nitration of indoles. Retrieved from [Link]
-
University of Groningen. (2022, July 21). Sustainable multicomponent indole synthesis with broad scope. Retrieved from [Link]
-
Georg-August-Universität Göttingen. (n.d.). Supporting information for Enantioselective Synthesis of Cyclohepta[b]indoles via Pd-catalyzed Cyclopropane C-H Functionalization. Retrieved from [Link]
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, May 22). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Retrieved from [Link]
-
PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from [Link]
- Google Patents. (n.d.). Purification of indole compounds - JPS5962565A.
-
Royal Society of Chemistry. (2018, May 14). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Base-controlled dearomative [3 + 2] cycloadditions between 3-nitro-indoles and fumaric acid amide esters. Retrieved from [Link]
-
MDPI. (2023, February 5). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Retrieved from [Link]
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Technical Support Center: Optimizing Temperature in Fischer Indole Cyclization
Welcome to the Technical Support Center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for temperature conditions during this critical reaction. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, is notoriously sensitive to reaction parameters, with temperature being a pivotal factor influencing yield, purity, and even the viability of the reaction itself.[1][2] This resource provides a structured approach to diagnosing and resolving common issues related to temperature in your Fischer indole cyclization experiments.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your Fischer indole synthesis, with a focus on the role of temperature.
Question 1: My Fischer indole synthesis is showing low to no conversion of the starting material. How can I determine if temperature is the underlying issue?
Answer:
Suboptimal temperature is a frequent cause of low or incomplete conversion in the Fischer indole synthesis. The reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, requires sufficient thermal energy to overcome the activation barriers of key steps, particularly the[3][3]-sigmatropic rearrangement.[4][5]
Causality:
-
Insufficient Activation Energy: The key[3][3]-sigmatropic rearrangement step has a significant activation energy. If the reaction temperature is too low, the majority of molecules will not have enough kinetic energy to overcome this barrier, leading to a stalled or sluggish reaction.[6]
-
Catalyst Inactivity at Low Temperatures: The efficiency of both Brønsted and Lewis acid catalysts can be temperature-dependent.[7] At lower temperatures, the catalytic activity may be reduced, slowing down the protonation and subsequent cyclization steps.
Troubleshooting Protocol:
-
Systematic Temperature Screening: Begin by conducting a systematic screen of reaction temperatures. Small-scale parallel reactions are ideal for this. A typical starting range could be from 80°C to 150°C. For instance, some reactions that are ineffective at 100°C show excellent conversion at 125°C or 150°C.[8]
-
Reaction Monitoring: Closely monitor the progress of each reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide real-time data on the consumption of starting material and the formation of the desired indole.
-
Consider Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can be a powerful tool for optimizing Fischer indole synthesis.[9] Microwave heating allows for rapid and uniform heating to the target temperature, often leading to significantly reduced reaction times and improved yields.[10] For example, reactions that are sluggish under conventional heating can reach completion in minutes using microwave irradiation at temperatures between 125°C and 150°C.[11]
Question 2: I'm observing the formation of significant byproducts in my reaction. How can I adjust the temperature to improve the purity of my desired indole?
Answer:
Byproduct formation is a common challenge in Fischer indole synthesis, and it is highly sensitive to the reaction temperature.[8] Elevated temperatures, while often necessary for driving the reaction to completion, can also promote undesired side reactions.
Causality:
-
Thermally Induced Side Reactions: Higher temperatures can provide the necessary activation energy for competing reaction pathways. Common side products include cinnoline derivatives and bis-indoles.[6][8]
-
Decomposition of Starting Materials or Product: The arylhydrazone starting material or the indole product itself may be thermally labile under the acidic reaction conditions, leading to degradation at excessive temperatures.[8]
-
Thermodynamically Favored Byproducts: Prolonged reaction times at high temperatures can lead to the formation of thermodynamically more stable, but undesired, byproducts.[8]
Troubleshooting Protocol:
-
Lowering the Reaction Temperature: If significant byproduct formation is observed, a systematic decrease in the reaction temperature is the first logical step. Even a modest reduction can sometimes dramatically improve the product purity, albeit potentially at the cost of a longer reaction time.[8]
-
Careful Reaction Monitoring: As you adjust the temperature, it is crucial to monitor the reaction closely to find the optimal balance between reaction rate and selectivity. The goal is to identify the temperature at which the desired product is formed at a reasonable rate while minimizing the formation of impurities.
-
Kinetic vs. Thermodynamic Control: Consider the possibility of kinetic versus thermodynamic product formation. A lower temperature may favor the kinetically controlled formation of the desired indole, while higher temperatures may lead to the thermodynamically favored byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the Fischer indole synthesis?
A1: The optimal temperature for a Fischer indole synthesis is highly dependent on the specific substrates, catalyst, and solvent used. However, a general temperature range is typically between 80°C and 200°C.[12] Some reactions may proceed at lower temperatures, while others, particularly those with less reactive substrates, may require more forceful conditions. Mechanochemical approaches have also been shown to be effective at room temperature, offering a greener alternative.[12]
Q2: How does the choice of acid catalyst influence the optimal reaction temperature?
A2: The choice of acid catalyst is a critical parameter that directly impacts the optimal reaction temperature.[8][13] Stronger acids, such as polyphosphoric acid (PPA) or sulfuric acid, can often facilitate the reaction at lower temperatures compared to weaker acids like acetic acid.[7][14] Lewis acids, such as zinc chloride (ZnCl2) or boron trifluoride (BF3), also have their own optimal temperature ranges for activity.[4] Therefore, the catalyst and temperature should be co-optimized for any given Fischer indole synthesis.
Q3: Can microwave heating be detrimental to the Fischer indole synthesis?
A3: While microwave heating is generally beneficial for accelerating the Fischer indole synthesis, it is essential to carefully control the temperature and power settings.[9] Uncontrolled microwave heating can lead to rapid temperature and pressure increases, potentially causing decomposition of the reactants or products.[15] It is crucial to use a dedicated microwave reactor with accurate temperature and pressure monitoring to ensure a safe and reproducible reaction.
Q4: My reaction involves an unsymmetrical ketone. How does temperature affect the regioselectivity of the cyclization?
A4: For unsymmetrical ketones, the regioselectivity of the Fischer indole synthesis can be influenced by temperature.[1] The initial enamine formation can occur on either side of the carbonyl group, leading to two potential indole regioisomers. The ratio of these isomers can be dependent on the reaction conditions, including temperature and the acidity of the medium.[16] Higher temperatures can sometimes favor cyclization at the less sterically hindered position.[8] A careful optimization of the reaction temperature is therefore necessary to achieve the desired regioselectivity.
Data Presentation
Table 1: Temperature Optimization Examples from Literature
| Entry | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| 1 | 100 | 15 min | Ineffective | [8] |
| 2 | 125 | 15 min | 97% Conversion | [8] |
| 3 | 150 | 5 min | 95% Conversion | [8] |
| 4 | 150 | 10 min | >99% Conversion | [8] |
| 5 | 80 | Not Specified | 47% Yield (desired indolenine) | [7] |
| 6 | 220 | 15 min | Optimized for one-pot HIFI sequence | [15] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening using Conventional Heating
-
Reaction Setup: In a series of reaction vials, add the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.05 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetic acid, toluene) and the acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride).
-
Heating: Place the vials in separate heating blocks or an oil bath pre-set to the desired temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr), take a small aliquot from each reaction and analyze by TLC or LC-MS to monitor the progress.
-
Work-up: Once the reaction is deemed complete or has reached optimal conversion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Fischer Indole Synthesis
-
Reactant Preparation: In a microwave-safe reaction vial, combine the arylhydrazine hydrochloride (1 eq.) and the ketone (1.05 eq.).[8]
-
Solvent Addition: Add the chosen solvent (e.g., THF).[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Set the desired temperature (e.g., 150°C) and irradiation time (e.g., 10 minutes) with a maximum power setting (e.g., 300 W).[8]
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, proceed with the standard work-up and purification as described in Protocol 1.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis.
References
- BenchChem. Optimizing temperature and reaction time for indole synthesis. BenchChem. [Online PDF].
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4483-4490. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Marsden, J. A., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(1), 1-8. Available at: [Link]
-
Yu, M., & Lv, J. (2017). A continuous flow microwave-assisted Fischer indole synthesis of 7-Ethyltryptophol. Molecules, 22(8), 1334. Available at: [Link]
-
D'Oca, M. G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(18), 4169. Available at: [Link]
-
Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(12), 8680-8700. Available at: [Link]
-
Gricman, L., et al. (2021). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Molecules, 26(11), 3362. Available at: [Link]
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Available at: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]
-
University of California, Irvine. Indoles. Available at: [Link]
-
Padwa, A., et al. (2018). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 8(1), 1-28. Available at: [Link]
-
Panther, J., & Müller, T. J. (2016). Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. Chemistry of Heterocyclic Compounds, 52(11), 897-903. Available at: [Link]
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- 5. reddit.com [reddit.com]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. (PDF) Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating [academia.edu]
- 16. uwindsor.ca [uwindsor.ca]
Troubleshooting low purity in 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole isolation
To: Research & Development Team From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Troubleshooting Low Purity in 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole Isolation
Executive Summary
The isolation of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (hereafter referred to as 5-N-THCI ) presents distinct challenges driven by the electron-withdrawing nature of the nitro group and the susceptibility of the indole core to oxidative degradation. Low purity in this synthesis typically stems from three vectors: regioisomeric contamination (route-dependent), incomplete cyclization (hydrazone intermediates), or oxidative polymerization (tar formation).[1]
This guide provides a root-cause analysis and actionable purification protocols to recover high-purity material suitable for pharmaceutical applications.
Part 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific nature of the impurity.[1]
Figure 1: Diagnostic decision tree for identifying the source of contamination based on synthetic route and impurity profile.
Part 2: Technical Troubleshooting (Q&A)
Category 1: Regiochemistry & Synthesis Route
Q: I used direct nitration on the parent tetrahydrocyclopenta[b]indole and my purity is <80%. Why can't I recrystallize the impurities? Diagnosis: You are likely dealing with a mixture of regioisomers (5-, 6-, 7-, and 8-nitro). Explanation: Electrophilic aromatic substitution (nitration) on the indole core is highly reactive but poorly selective without blocking groups. The nitrogen lone pair activates the entire benzene ring. While the C5 position is often favored, significant amounts of C6, C7, and C8 isomers form.[1] These isomers have nearly identical solubility profiles and polarity, making recrystallization ineffective [1].[1] Corrective Action:
-
Switch Routes: The Fischer Indole Synthesis is the only reliable method for high-purity 5-N-THCI. By reacting 4-nitrophenylhydrazine with cyclopentanone, you mechanically force the nitro group into the 5-position (para to the hydrazine nitrogen), eliminating regioisomers [2].
-
Salvage: If you must use the current batch, use High-Performance Flash Chromatography (HPFC) with a gradient of Hexane:Ethyl Acetate (starting 95:5). Isomer separation often requires high plate counts (spherical silica, 20-40 µm).[1]
Category 2: Incomplete Cyclization (Fischer Route)[1][2]
Q: I see a persistent impurity that runs slightly faster (less polar) than my product on TLC. What is it? Diagnosis: This is likely the arylhydrazone intermediate .[2] Explanation: The Fischer synthesis proceeds in two stages: hydrazone formation followed by a [3,3]-sigmatropic rearrangement (cyclization).[2][3][4] The nitro group is strongly electron-withdrawing, which deactivates the benzene ring and raises the activation energy for the rearrangement step. If the acid catalyst is too weak or the temperature too low, the reaction stalls at the hydrazone [3]. Corrective Action:
-
Acid Catalyst: Switch from weak acids (Acetic Acid) to stronger promoters like Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid.[1][2]
-
Temperature: Ensure the reaction is maintained at reflux (typically >80°C for acetic acid or 100-110°C for PPA).
-
Validation: The hydrazone peak in ¹H NMR is distinct (often a singlet around 8-10 ppm for the NH, without the characteristic indole C2/C3 signals).
Category 3: Work-up & Tars
Q: My product is dark brown/black, but NMR shows it's mostly pure. How do I remove the color? Diagnosis: Oxidative polymerization (tars). Explanation: Indoles are electron-rich and prone to oxidation by air and light, forming oligomers (indolenines and dimers).[1] Nitro-indoles are more stable, but trace acid remaining during the drying step can catalyze degradation on the solid surface. Corrective Action:
-
Charcoal Treatment: Dissolve crude material in hot Ethanol/THF, treat with activated carbon (10 wt%), filter hot through Celite.[1]
-
Base Wash: Ensure the filter cake is washed with 5% NaHCO₃ to neutralize residual acid before drying.
Part 3: Optimized Purification Protocols
Protocol A: Recrystallization (The "Swish" Technique)
Best for removing tars and minor hydrazone impurities.[1]
| Parameter | Specification |
| Primary Solvent | Ethanol (EtOH) or Methanol (MeOH) |
| Anti-Solvent | Water (H₂O) |
| Ratio | 10:1 (Solvent:Sample) approx.[1] |
-
Dissolution: Suspend crude 5-N-THCI in refluxing Ethanol (10 mL per gram). If not fully soluble, add THF dropwise until clear.
-
Charcoal Step: Add activated carbon (0.1 g per gram product). Stir at reflux for 10 mins. Filter hot through a pre-warmed Celite pad.
-
Crystallization: Reheat filtrate to reflux. Add hot water dropwise until persistent turbidity is observed.
-
Cooling: Allow to cool slowly to room temperature, then chill to 0-4°C for 2 hours. Rapid cooling traps impurities.
-
Wash: Filter and wash the cake with cold Ethanol:Water (1:1).
-
Drying: Dry under vacuum at 45°C. Crucial: Do not exceed 60°C as nitro-indoles can darken (decompose) thermally over time.
Protocol B: Impurity Profiling (HPLC)
Use this to validate purity >98%.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 330 nm (nitro group absorbance).[1]
-
Expected Retention:
-
Polar Tars: < 2 min (Void volume).[1]
-
5-N-THCI: ~12-14 min.
-
Hydrazone: ~15-16 min (More hydrophobic).
-
References
-
Regioselectivity in Nitration
-
Fischer Indole Synthesis Specificity
-
Reaction Mechanisms & Intermediates
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications . Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Disclaimer: These protocols are intended for use by trained personnel in a laboratory setting. Always consult Safety Data Sheets (SDS) for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole and associated reagents before handling.
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Overcoming steric hindrance in 5-substituted tetrahydrocyclopenta[b]indole reactions
This is a technical support guide designed for researchers and drug development scientists working with the 5-substituted 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold.
Current Status: Online | Topic: Steric Hindrance Mitigation Audience: Medicinal Chemists, Process Chemists Scope: Synthesis, Functionalization, and Troubleshooting
Diagnostic & Strategy: Defining the "Steric Wall"
Nomenclature Alignment
Before troubleshooting, we must align on the numbering system, as discrepancies between "Indole" and "Tricyclic" nomenclature often lead to experimental design errors.
-
The "5-Substituted" Ambiguity: In the systematic IUPAC numbering for 1,2,3,4-tetrahydrocyclopenta[b]indole , the nitrogen atom is typically assigned position 4 (or 9 in some carbazole-derived schemes), and the benzene ring encompasses positions 5, 6, 7, and 8.
-
The Steric Reality: A substituent at the tricyclic 5-position corresponds to the C4-position of a standard indole core. This is the peri-position , situated directly adjacent to the cyclopentane bridgehead.
-
The Consequence: This position creates a "bay region" steric clash with the C1/C3 methylene protons of the fused cyclopentane ring. This is the primary source of synthetic failure, distinct from the less hindered 6- or 7-positions (Indole C5/C6).
Note: This guide addresses the peri-hindered 5-position (Indole C4 equivalent).
The Steric Impact Matrix
| Reaction Type | Steric Impact | Failure Mode |
| Fischer Indolization | High | Regioselectivity failure (favors 7-isomer over 5-isomer). |
| N-Alkylation | Moderate | Reduced nucleophilicity due to peri-strain twisting the N-lone pair out of conjugation. |
| C5-Coupling (Suzuki/Buchwald) | Severe | Inability of Pd-catalyst to insert; reductive elimination stalled by bridgehead clash. |
| Cyclopentane Functionalization | Moderate | 5-substituent shields the C1/C3 positions, hindering oxidation or substitution. |
Synthetic Workflows: Overcoming the Barrier
Protocol A: Regioselective Fischer Indole Synthesis
Challenge: Reacting a meta-substituted phenylhydrazine with cyclopentanone typically yields the less hindered 7-substituted isomer (Indole-6) rather than the desired 5-substituted isomer (Indole-4).
Solution: Shift the transition state energy using Acid-Solvent Tuning .
Optimized Protocol:
-
Reagents: Use meta-substituted phenylhydrazine hydrochloride (1.0 eq) and cyclopentanone (1.1 eq).
-
Solvent/Acid: Instead of standard AcOH/H₂SO₄, use 4% H₂SO₄ in 1,4-Dioxane or Polyphosphoric Acid (PPA) at controlled temperatures .
-
Mechanism: Dioxane coordinates with the protonated hydrazine, altering the electronics of the [3,3]-sigmatropic rearrangement to slightly favor the more electron-rich (though sterically crowded) pathway if the substituent is electron-donating (e.g., -OMe).
-
-
Temperature: Perform the hydrazone formation at 0°C, then heat rapidly to 90°C for cyclization. Slow heating favors the thermodynamic (7-substituted) product.
Protocol B: The "Larock" Bypass (Palladium-Catalyzed Annulation)
Logic: Avoid the sigmatropic rearrangement entirely by building the ring around the substituent.
Workflow:
-
Precursor: Start with 2-iodo-3-substituted aniline . The substituent is already locked in the correct position relative to the nitrogen.
-
Coupling Partner: React with an internal alkyne (or silyl-protected alkyne for the cyclopentane ring precursor, though this requires a tethered strategy).
-
Alternative: For the tetrahydrocyclopenta core, use Pd-catalyzed intramolecular enolate arylation .
-
-
Catalyst System:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: S-Phos or X-Phos (Biaryl phosphine ligands are critical to accommodate the peri-bulk).
-
Base: K₃PO₄ (2.0 eq).
-
Solvent: Toluene, 100°C.
-
Visualization: Decision Logic for Synthesis
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substituent electronics and purification capabilities.
Troubleshooting & FAQs
Q1: My Suzuki coupling at the 5-bromo position is stalling (<10% yield).
Diagnosis: The oxidative addition is successful, but the reductive elimination is blocked by the "bay region" clash between the ligand and the cyclopentane bridgehead. Corrective Action:
-
Switch Ligand: Move from PPh₃ or dppf to Buchwald G3 precatalysts (e.g., XPhos Pd G3 ). The bulky biaryl ligand projects the metal center away from the peri-hindrance.
-
Temperature: Increase reaction temperature to 110°C (using microwave irradiation if possible) to overcome the rotational barrier.
-
Base: Switch to Cs₂CO₃ in dioxane/water (solubility and "cesium effect" help stabilize the transition state).
Q2: I cannot get the N-alkylation to proceed on my 5-substituted substrate.
Diagnosis: The 5-substituent exerts peri-strain, twisting the N-H bond and reducing the nucleophilicity of the nitrogen lone pair. Corrective Action:
-
Base Strength: Switch from K₂CO₃ to NaH (DMF, 0°C) or KHMDS (THF, -78°C). You need irreversible deprotonation.
-
Electrophile: Use a more reactive electrophile (e.g., Alkyl Iodide + Ag₂CO₃ additive).
-
Phase Transfer: If using weak bases, add 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to boost the effective concentration of the "naked" indolyl anion.
Q3: How do I distinguish the 5-substituted isomer from the 7-substituted isomer?
Diagnosis: 1H NMR signals are often overlapped. Verification Protocol:
-
NOESY NMR: This is the gold standard.
-
5-Substituted (Peri): You will see a strong NOE correlation between the substituent protons and the cyclopentane C1-methylene protons (approx 2.8-3.0 ppm).
-
7-Substituted: You will see NOE correlation between the substituent and the Indole N-H (if unsubstituted) or N-Alkyl group. There is NO interaction with the cyclopentane ring.
-
References
-
Larock Indole Synthesis & Modifications
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
-
-
Fischer Indole Regioselectivity
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.
-
-
Steric Hindrance in Tetrahydrocarbazoles/Cyclopentaindoles
-
Campaigne, E., & Lake, R. D. (1959). 5-Substituted Tetrahydrocarbazoles. Journal of Organic Chemistry.
-
-
Fevipiprant (Related Scaffold)
-
Sandham, D. A., et al. (2019). Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist. ACS Medicinal Chemistry Letters.
-
-
General Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole
-
PubChem Compound Summary for CID 270305.[1] National Center for Biotechnology Information.
-
Sources
Separation of regioisomers in nitro-tetrahydrocyclopenta[b]indole synthesis
<Technical Support Center: Separation of Regioisomers in Nitro-Tetrahydrocyclopenta[b]indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges associated with the synthesis and separation of nitro-tetrahydrocyclopenta[b]indole regioisomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower your research and development endeavors.
The synthesis of nitro-tetrahydrocyclopenta[b]indoles, often accomplished via the Fischer indole synthesis, can be a complex process.[1][2][3] A significant challenge arises from the potential formation of multiple regioisomers, particularly when using asymmetrically substituted phenylhydrazines or ketones.[4] The electron-withdrawing nature of the nitro group can further influence the reaction's regioselectivity and overall success.[1][5][6] This guide is structured to provide practical, experience-based solutions to the common hurdles encountered in isolating and characterizing these valuable compounds.
Troubleshooting Guide: Navigating Separation Challenges
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: My crude reaction mixture shows multiple spots of similar polarity on TLC, making separation by standard column chromatography difficult.
-
Probable Cause: The formation of regioisomers with very similar polarities is a common outcome in the Fischer indole synthesis of nitro-substituted indoles. The subtle differences in the position of the nitro group on the indole ring may not be sufficient to allow for effective separation using conventional silica gel chromatography with standard solvent systems.
-
Solution Workflow:
-
Systematic Solvent System Screening:
-
Initial Screening: Begin by screening a range of solvent systems with varying polarities and compositions. A good starting point is a combination of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Introducing a Third Component: If binary systems fail, introduce a small percentage of a more polar solvent like methanol or a less polar solvent like toluene. This can sometimes modulate the selectivity of the separation.[7]
-
Alternative Stationary Phases: Consider using different solid phases for TLC analysis, such as alumina (neutral, acidic, or basic) or reverse-phase plates, to identify a suitable separation condition.[7]
-
-
Advanced Chromatographic Techniques:
-
Flash Chromatography: If TLC shows even a slight separation, flash chromatography with a long column and a shallow gradient may be effective.[7]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful tool.[8][9][10][11]
-
Column Selection: Reversed-phase columns (C18, C8) are often a good starting point for separating nitroaromatic compounds.[10][12] Phenyl-Hexyl columns can offer alternative selectivity due to π-π interactions with the aromatic rings of the indole and the nitro group.[9]
-
Mobile Phase Optimization: A systematic screening of mobile phases, such as water/acetonitrile or water/methanol gradients, is crucial.[9][10] The addition of modifiers like formic acid can sometimes improve peak shape and resolution.[10]
-
-
-
Recrystallization:
-
If the crude product is a solid, recrystallization can be a highly effective method for isolating a single, pure regioisomer.[13][14][15]
-
Solvent Selection: The key is to find a solvent or solvent system in which one regioisomer has significantly lower solubility than the others, especially at lower temperatures. A common approach is to dissolve the mixture in a hot solvent in which it is soluble and then slowly add a co-solvent in which it is less soluble until turbidity is observed.[14] Common solvent pairs include dichloromethane/hexanes and ethanol/water.[13][14]
-
-
Problem 2: I've isolated what I believe to be a pure regioisomer, but I'm struggling to definitively determine its structure.
-
Probable Cause: The spectroscopic data (NMR, IR, UV-Vis) for regioisomers can be very similar, making unambiguous assignment challenging without careful analysis and potentially, the synthesis of authentic standards.
-
Solution Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Pay close attention to the chemical shifts and coupling patterns of the aromatic protons.[16][17] The position of the nitro group will have a distinct effect on the electronic environment of the neighboring protons, causing them to shift downfield. 2D NMR techniques like COSY and HMBC are invaluable for establishing connectivity and confirming assignments.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the position of the nitro group.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons, which can be crucial for differentiating between certain regioisomers.
-
-
UV-Vis Spectroscopy:
-
Nitroindole isomers often exhibit distinct UV-Vis absorption spectra.[18][19][20] Comparing the experimental spectrum of your isolated compound to literature data for known nitroindole isomers can provide strong evidence for its identity. For example, different isomers will have different absorption maxima (λmax).[18][19][20]
-
-
Mass Spectrometry (MS):
-
While MS will give the same molecular weight for regioisomers, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can sometimes provide clues to the isomeric structure.
-
-
Single Crystal X-ray Diffraction:
-
If you can obtain a suitable crystal of your isolated compound, single-crystal X-ray diffraction provides the most definitive structural proof.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of the Fischer indole synthesis for nitro-tetrahydrocyclopenta[b]indoles?
A1: The regioselectivity of the Fischer indole synthesis is primarily governed by two factors:
-
Electronic Effects: The electronic nature of the substituents on the phenylhydrazine ring plays a critical role. Electron-withdrawing groups, such as the nitro group, can deactivate the ring and influence the position of the cyclization.[6][21] The cyclization generally occurs at the carbon atom with the highest electron density.
-
Steric Effects: The steric bulk of the substituents on both the phenylhydrazine and the ketone can influence which enamine intermediate is formed and which orientation is favored for the subsequent[10][10]-sigmatropic rearrangement.[6][22]
Q2: Are there any modifications to the Fischer indole synthesis that can improve the yield and regioselectivity for nitro-substituted indoles?
A2: Yes, several modifications can be employed:
-
Choice of Acid Catalyst: The type and strength of the acid catalyst can significantly impact the reaction.[1][2] While traditional Brønsted acids like sulfuric acid or polyphosphoric acid are common, Lewis acids such as zinc chloride or boron trifluoride can sometimes offer better results.[2] Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol in some cases.[22]
-
Reaction Conditions: Optimizing the reaction temperature and time is crucial. Reactions involving electron-poor hydrazines, such as nitrophenylhydrazine, may require harsher conditions (higher temperatures and longer reaction times) to proceed.[1][5]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Fischer indole synthesis and can sometimes lead to improved yields and cleaner reactions.[5]
Q3: What are the best starting points for developing an HPLC method for separating nitro-tetrahydrocyclopenta[b]indole regioisomers?
A3: A good starting point for HPLC method development would be:
-
Column: A reversed-phase C18 column is a versatile choice for many nitroaromatic compounds.[10][12] If separation is not achieved, a Phenyl-Hexyl column should be considered for its alternative selectivity based on π-π interactions.[9]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.[9][10] Methanol can be used as an alternative organic modifier.
-
Detector: A UV detector set at a wavelength where the nitroindoles have strong absorbance (typically around 254 nm or another λmax identified from a UV scan) is recommended.[10] A photodiode array (PDA) detector is even more beneficial as it can capture the entire UV-Vis spectrum of each eluting peak, which can aid in isomer identification.[18]
Q4: Can I use protecting groups to control the regioselectivity of the synthesis?
A4: While not directly controlling the indole cyclization regioselectivity, protecting the indole nitrogen after its formation can be a useful strategy.[7] If you have a mixture of regioisomers, protecting the indole nitrogen (e.g., as a BOC or tosyl group) can alter the polarity and chromatographic behavior of the isomers, potentially making their separation easier.[7] The protecting group can then be removed in a subsequent step.
Data & Protocols
Illustrative HPLC Separation Parameters
The following table provides a starting point for HPLC method development for the separation of nitroaromatic isomers. Optimization will be required for specific regioisomers of nitro-tetrahydrocyclopenta[b]indoles.
| Parameter | Condition 1: Reversed-Phase | Condition 2: Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] | Water[9] |
| Mobile Phase B | Acetonitrile[10] | Acetonitrile[9] |
| Gradient | 25% to 65% B over 10 min[10] | To be optimized |
| Flow Rate | 1.0 mL/min[10] | To be optimized |
| Detection | UV at 254 nm[10] | UV (PDA recommended) |
| Injection Volume | 1-10 µL | 1-10 µL |
Step-by-Step Protocol: Recrystallization for Isomer Purification
-
Solvent Screening: In small vials, test the solubility of your crude solid mixture (a few milligrams) in various solvents at room temperature and upon heating. Good candidate solvents will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an appropriately sized flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the purity of the recrystallized material by TLC and/or HPLC.
Visualizing the Workflow
General Workflow for Synthesis and Separation
Caption: Workflow for synthesis, separation, and characterization.
Troubleshooting Logic for Separation
Caption: Decision tree for troubleshooting separation issues.
References
-
Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
-
Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
ACS Physical Chemistry Au. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]
-
Separation Methods Technologies. (n.d.). HPLC Separation Guide. Retrieved from [Link]
-
ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]
-
ACS Publications. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail? Retrieved from [Link]
-
PubMed. (2017, June 2). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
Environmental Protection Agency. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]
-
Semantic Scholar. (2018, May 22). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Retrieved from [Link]
-
ACS Publications. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol. Retrieved from [Link]
-
ACS Publications. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]
-
Springer. (n.d.). Preparation of Tetrahydrocyclopenta[b]indoloquinones. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Retrieved from [Link]
-
ResearchGate. (2022, August 19). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
MDPI. (2023, October 27). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Retrieved from [Link]
-
MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
ACS Publications. (2024, September 27). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
ResearchGate. (2025, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Research with NJ. (1991, April 1). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient Synthesis of Bromocyclopenta[b]indoles via a Bromination—Reduction Sequence. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. Retrieved from [Link]
-
PubMed. (2025, July 3). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]
-
PubMed. (2022, July 25). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Profile of the construction of 1, 2, 3, 4-tetrahydrocyclopenta[b]indole scaffolds via Nazarov-type cyclizations. Retrieved from [Link]
-
MDPI. (2022, September 8). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[8][9][23]thiadiazolo[3,4-c]pyridine. Retrieved from [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2025, May 27). Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. Retrieved from [Link]
-
De Gruyter. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]
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- 23. longdom.org [longdom.org]
Stability of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole in aqueous buffers
A Guide to Understanding and Ensuring Stability in Aqueous Buffers
Welcome to the technical support center for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and validated protocols for working with this compound in aqueous environments. As Senior Application Scientists, we understand that maintaining the stability and integrity of your molecule is paramount for reproducible and reliable experimental results.
The 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole molecule combines a nitroaromatic group with a fused indole heterocyclic system. This unique structure presents specific stability challenges that must be carefully managed. The indole ring is generally susceptible to oxidation, while the nitro group can be sensitive to light and certain chemical conditions.[1][2] This guide will walk you through the factors affecting its stability and provide practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole in my aqueous buffer?
A1: The stability of this compound is primarily influenced by four key factors:
-
pH: The indole ring system is known to be sensitive to extreme pH values.[1] Strong acidic or alkaline conditions can catalyze degradation or unwanted reactions. Many indole derivatives exhibit their greatest stability in a slightly acidic to neutral pH range.[3]
-
Light Exposure: Nitroaromatic compounds are often photosensitive and can undergo photodegradation.[2] The energy from UV or even ambient light can promote reactions that alter the molecule's structure.
-
Temperature: Increased temperature accelerates the rate of chemical reactions, including degradation pathways.[4][5] For this reason, storing solutions at lower temperatures is crucial for long-term stability.
-
Oxidizing Agents & Dissolved Oxygen: The indole nucleus is an electron-rich system, making it susceptible to oxidation.[1] Dissolved oxygen in aqueous buffers, as well as the presence of other oxidizing agents (like peroxide contaminants), can lead to the formation of unwanted byproducts.
Q2: I've noticed my buffered solution of the compound changing color from light yellow to a darker brown. What does this indicate?
A2: A visible color change, particularly darkening, is a common indicator of chemical degradation. This is often due to the formation of oxidized species or polymerization products. Indole compounds, upon oxidation, can form highly conjugated oligomers that absorb light in the visible spectrum, resulting in a darker appearance.[6] If you observe a color change, it is highly recommended that you verify the purity of your sample using an analytical technique like HPLC before proceeding with your experiment.
Q3: What are the optimal storage conditions for a stock solution of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole?
A3: To maximize the shelf-life of your stock solution (typically prepared in an organic solvent like DMSO or ethanol), we recommend the following:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.[1]
-
Light Protection: Use amber-colored vials or wrap clear vials in aluminum foil to protect the solution from light.
-
Inert Atmosphere: For maximum stability, dispense aliquots into separate vials and purge the headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: What are the likely degradation pathways for this molecule in an aqueous buffer?
A4: While the specific degradation pathway for this exact molecule is not extensively published, we can infer likely routes based on its constituent parts. The primary routes would likely involve:
-
Oxidation of the Indole Ring: The pyrrole moiety of the indole is electron-rich and can be oxidized, potentially leading to ring-opening or the formation of hydroxylated byproducts.[7]
-
Reduction of the Nitro Group: The nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives.[8] This is particularly relevant in the presence of reducing agents or under certain biological conditions.
-
Photodegradation: Exposure to light can initiate radical reactions or rearrangements involving both the indole and nitro functionalities.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on scientific principles.
Problem 1: My biological assay results are inconsistent and not reproducible.
-
Possible Cause: The compound may be degrading in your cell culture media or physiological buffer over the course of the experiment. The rate of degradation can be influenced by components in the media, incubation time, and temperature (typically 37°C). Indole-containing amino acids like tryptophan are known to be unstable in culture media, and similar issues can affect indole-based compounds.[1]
-
Solution & Validation:
-
Conduct a Time-Course Stability Study: Prepare your compound in the exact experimental buffer or media. Incubate it under the same conditions as your assay (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.
-
Prepare Fresh Solutions: Always prepare the final dilution of the compound in the aqueous buffer immediately before adding it to your assay. Avoid using buffered solutions that have been stored for extended periods.
-
Minimize Incubation Time: If significant degradation is observed, redesign your experiment to use the shortest effective incubation time.
-
Problem 2: When I analyze my compound after incubation in a buffer, I see new peaks in the HPLC chromatogram.
-
Possible Cause: The appearance of new peaks, especially those eluting earlier (more polar) than the parent compound, is a strong indication of degradation. These new peaks represent degradation products.
-
Solution & Validation:
-
Characterize Degradants: If possible, use LC-MS to get the mass of the new peaks. This can provide valuable clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Optimize Buffer Conditions: Use the "Protocol for pH-Dependent Stability Study" below to determine the optimal pH for your compound's stability. Adjust your experimental buffer accordingly, if your assay permits.
-
Check for On-Column Degradation: Ensure your HPLC mobile phase is compatible with the compound. An overly acidic mobile phase can sometimes cause degradation of acid-labile compounds directly on the column, giving a false positive for instability in the buffer.[1]
-
Data Summary & Visualization
Factors Influencing Stability
The stability of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a multifactorial issue. The following diagram illustrates the primary external factors that can promote its degradation.
Caption: Key environmental factors promoting compound degradation.
Expected Stability Profile (Qualitative)
This table summarizes the expected relative stability of the compound under various conditions based on general principles for nitroaromatic and indole-containing molecules.[1][2][4]
| Condition | pH 4-6 (Slightly Acidic) | pH 7 (Neutral) | pH > 8 (Alkaline) |
| 4°C, Protected from Light | Good | Good | Moderate |
| Room Temp, Protected from Light | Moderate | Moderate | Poor |
| Room Temp, Exposed to Light | Poor | Poor | Very Poor |
| 37°C, Protected from Light | Moderate to Poor | Moderate to Poor | Very Poor |
Experimental Protocols
Experimental Workflow for Stability Assessment
The following diagram outlines a robust workflow for systematically evaluating the stability of your compound.
Caption: A systematic workflow for quantifying compound stability.
Protocol 1: HPLC-UV Method for Quantifying Compound Stability
This protocol provides a general reversed-phase HPLC method suitable for analyzing 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. This method should be validated for your specific system.
Objective: To quantify the concentration of the parent compound over time and detect the formation of degradation products.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Test buffers
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Monitor at a wavelength appropriate for the compound's chromophore (e.g., 254 nm, or determine the λmax by UV-Vis scan).
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis:
-
Inject a standard of the pure compound to determine its retention time and peak area.
-
Inject samples taken from your stability study.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample using the peak area.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Protocol 2: Stress Testing for pH and Temperature Stability
Objective: To determine the compound's stability under different pH, temperature, and light conditions.
Procedure:
-
Buffer Preparation: Prepare three buffers, e.g., 50 mM citrate buffer (pH 4.0), 50 mM phosphate buffer (pH 7.0), and 50 mM borate buffer (pH 9.0).
-
Sample Preparation:
-
Dilute your concentrated stock solution into each of the three buffers to a final concentration of 10-50 µM.
-
For each pH condition, prepare three sets of samples in HPLC vials:
-
Set 1 (Light/Room Temp): Place in a clear vial on the lab bench.
-
Set 2 (Dark/Room Temp): Place in an amber vial or wrap in foil on the lab bench.
-
Set 3 (Dark/4°C): Place in an amber vial or wrap in foil in a refrigerator.
-
-
-
Time-Course Sampling:
-
Immediately after preparation, take a sample from each solution. This is your t=0 time point. Analyze immediately via HPLC or flash-freeze and store at -80°C.
-
Take subsequent samples at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).
-
-
Data Analysis:
-
Analyze all samples using the HPLC method described in Protocol 1.
-
Plot the "% Remaining" versus time for each condition to visualize the degradation kinetics.
-
References
-
The Royal Society of Chemistry. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]
-
Defense Technical Information Center. Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]
-
ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
-
Environmental Analysis Health and Toxicology. Biodegradation of p-nitroaniline by a novel bacterial strain pseudomonas sp. DL17 isolated from the industrial sludge. [Link]
-
ACS Publications. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. [Link]
-
National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
National Center for Biotechnology Information. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. [Link]
-
National Center for Biotechnology Information. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Link]
-
ResearchGate. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. [Link]
-
SciSpace. Microbial Degradation of Indole and Its Derivatives. [Link]
-
National Center for Biotechnology Information. 1,2,3,4-Tetrahydro-cyclopenta(b)indole. [Link]
-
National Center for Biotechnology Information. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
-
Research Journal of Pharmacognosy. A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. [Link]
-
Proceedings of the Estonian Academy of Sciences. Chemistry. Degradation of nitroaromatics with the Fenton reagent. [Link]
-
CONICET. Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. [Link]
-
SlideShare. Preparation and Properties of INDOLE. [Link]
-
Scholars Academic and Scientific Publisher. Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. [Link]
-
ResearchGate. Degradation of Aqueous Nitrophenols and Nitrobenzene by Means of the Fenton Reaction. [Link]
-
ResearchGate. Structure of the 5-nitroindole DNA nucleoside. [Link]
-
National Center for Biotechnology Information. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
-
International Journal for Research in Applied Science and Engineering Technology. tetrahydro Cyclohex-1,2,3-trihydro Cyclopenta [B] Indole Derivatives as Potential. [Link]
-
National Center for Biotechnology Information. 5-Nitroindole as an universal base analogue. [Link]
-
ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. :: Environmental Analysis Health and Toxicology [eaht.org]
Catalyst poisoning solutions in hydrogenation of nitro-indoles
Topic: Catalyst Poisoning & Process Optimization
Introduction: The "Sticky Substrate" Challenge
Welcome to the technical support hub for nitro-indole reduction. If you are here, you are likely facing one of three specific failure modes: the reaction stalls at 60-70% conversion, you are observing "pink" hydroxylamine impurities, or you are accidentally hydrogenating the indole double bond (over-reduction).
The Core Problem: Indoles are electron-rich heterocycles. The generated amino group (
This guide moves beyond generic advice, offering chemically grounded solutions for these specific poisoning mechanisms.
Module 1: The Stalled Reaction (Product Inhibition)
Q: My reaction starts fast but stalls at ~60% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You are experiencing Product Inhibition (Self-Poisoning) . In the hydrogenation of nitro-indoles, the product (amino-indole) binds to the catalyst surface more strongly than the reactant (nitro-indole). As the concentration of the amine increases, it saturates the active sites, effectively "choking" the catalyst.
The Fix: Acidic Protonation Strategy
By adding a stoichiometric amount of acid, you protonate the resulting amine (
Protocol: Acid-Promoted Hydrogenation
-
Catalyst: 5% Pd/C or 5% Pt/C (Type: Eggshell or Paste).
-
Solvent: Methanol or Ethanol (Anhydrous).
-
Additive: Methanesulfonic acid (MsOH) or
.
Step-by-Step:
-
Stoichiometry: Calculate 1.05 equivalents of acid relative to the nitro-indole substrate.
-
Dissolution: Dissolve the nitro-indole in the solvent before adding the catalyst.
-
Acid Addition: Add the acid to the solution. Stir for 10 minutes to ensure homogeneity.
-
Catalyst Charge: Add the Pd/C catalyst (typically 5-10 wt% loading).
-
Hydrogenation: Run at standard pressure (1-5 bar).
-
Work-up (Critical): The product is now a salt. Filter the catalyst.[1] Neutralize the filtrate with
(aq) to liberate the free base amino-indole before extraction.
Why MsOH? Methanesulfonic acid is preferred over HCl (chloride ions can corrode steel autoclaves and poison Pd) and
Visualization: Competitive Adsorption Mechanism
Figure 1: Mechanism of product inhibition. The amine product blocks the active site unless sequestered as a salt.
Module 2: The "Pink Impurity" (Hydroxylamine Accumulation)
Q: My product has a pink/red hue and degrades on air. Mass spec shows a peak at M-16.
Diagnosis: Accumulation of Hydroxylamine Intermediate (
The Fix: Vanadium-Promoted Catalysis
Vanadium acts as an oxophilic promoter. It activates the
Recommended Catalyst Systems
| Catalyst Type | Application | Mechanism |
| Pt-V/C (Commercial) | Best for clean substrates | Vanadium accelerates the rate-limiting reduction of |
| Pd/C + V(acac)₃ | In-situ modification | Add 1 mol% Vanadium(III) acetylacetonate to the reaction mixture. |
| Raney Nickel | Cost-effective alternative | naturally has higher activity for N-O bond cleavage but is harder to handle. |
Visualization: The Vanadium Cycle
Figure 2: Vanadium promoters specifically target the slow hydroxylamine reduction step, preventing impurity accumulation.
Module 3: Over-Hydrogenation (Selectivity Issues)
Q: I am reducing the nitro group, but I'm also hydrogenating the indole C2=C3 double bond (forming indoline).
Diagnosis: Lack of Chemoselectivity. Indoles are essentially "cyclic enamines." Active catalysts like Pd/C (especially in acidic media) can reduce the heteroaromatic ring.
The Fix: Sulfided Platinum (Pt-S/C) Sulfur acts as a selective poison (modifier) on the catalyst surface. It blocks the highly active "terrace" sites responsible for alkene/ring hydrogenation but leaves the "edge" sites available for nitro reduction.
Protocol: Selective Reduction with Pt-S/C
-
Catalyst: 5% Pt/C (Sulfided). Commercially available (e.g., from Johnson Matthey, Evonik).
-
Solvent: Toluene or THF (Avoid alcohols if possible to reduce solubility of H2).
-
Conditions: 50-70°C, 5-10 bar H2.
-
Note: Do not use acid additives here, as acid promotes ring reduction.
Module 4: Pre-treatment (The "Dead Catalyst")
Q: The reaction never initiates (0% conversion). The catalyst works fine on a nitrobenzene standard.
Diagnosis: Feedstock Poisoning. Your nitro-indole starting material likely contains trace sulfur or halide impurities from its synthesis (e.g., if synthesized via nitration with nitric acid/sulfuric acid or via precursors containing thio-groups). Even ppm levels of sulfur can permanently deactivate Pd/Pt.
Protocol: Activated Carbon Wash
Before adding expensive metal catalysts, "clean" your substrate.
-
Dissolve the nitro-indole in the reaction solvent (e.g., Ethanol) at 50°C.[1]
-
Add Activated Carbon (Darco G-60 or equivalent) at 10-20 wt% relative to substrate.
-
Stir vigorously for 1 hour at 50°C.
-
Filter hot through a Celite pad to remove the carbon.
-
Use the filtrate for the hydrogenation.
Rationale: The activated carbon acts as a sacrificial adsorbent, trapping the high-affinity poisons (sulfur/oligomers) before they can touch the precious metal catalyst.
References
-
Blaser, H. U., et al. (1999). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.
- Grounding: Establishes the mechanism of hydroxylamine accumulation and the role of Vanadium promoters.
-
Studer, M., et al. (2000). "Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts." Topics in Catalysis.
- Grounding: Provides the specific kinetic d
- Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. Grounding: The foundational text for using Acid Additives to prevent amine poisoning.
-
Johnson Matthey Technology Review. "Sulfided Platinum Catalysts for Selective Hydrogenation."
- Grounding: Industrial standard for using sulfided catalysts to prevent over-reduction of halogenated or unsatur
Sources
Technical Support Center: Column Chromatography of Nitro-Indole Derivatives
Welcome to the technical support center dedicated to the purification of nitro-indole derivatives. Researchers, scientists, and drug development professionals frequently encounter unique challenges when separating these compounds due to their polarity, potential for isomerization, and sensitivity to chromatographic conditions. This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you navigate these complexities and achieve optimal separation.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the chromatographic separation of nitro-indole derivatives.
Q1: What is the best general-purpose stationary phase for purifying nitro-indole derivatives?
A1: Silica gel is the most widely used and cost-effective stationary phase for the normal-phase purification of nitro-indole and its derivatives.[1][2] Its polar surface provides good selectivity for these moderately polar compounds. However, the inherent acidity of silica can sometimes lead to issues like peak tailing or even on-column degradation.[1][3] In such cases, using deactivated (neutral) silica or alumina can be a beneficial alternative.[3] For reversed-phase applications, typically in HPLC analysis, C18-bonded silica is a common choice.[4][5]
Q2: How do I select an appropriate mobile phase to start with?
A2: The selection process should always begin with Thin Layer Chromatography (TLC) analysis.[1] For normal-phase chromatography on silica gel, start with a binary solvent system composed of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1][6] A common starting point is a 4:1 ratio of hexanes to ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) for your target compound of approximately 0.2-0.4, which generally provides the best separation in column chromatography.[1]
Q3: My nitro-indole derivative seems to be degrading on the silica gel column. What are the signs and what can I do?
A3: Signs of on-column degradation include the appearance of new, unexpected spots on post-column TLC analysis, a significant loss of total recovered material, and sometimes a visible color change (e.g., yellow or brown streaking) on the column itself.[3][7] Nitro-aromatic compounds can be sensitive to acidic environments.[8] To mitigate this, you can deactivate the silica gel by pre-treating it with a base like triethylamine (NEt₃). A common technique is to add a small amount (0.1-1%) of triethylamine to your mobile phase, which neutralizes the acidic silanol groups on the silica surface and can dramatically improve recovery and peak shape.[1]
Q4: Separating positional isomers (e.g., 4-nitroindole vs. 5-nitroindole) is proving very difficult. What strategies can I employ?
A4: Separating positional isomers is a significant challenge because they often have very similar polarities.[9][10] For these difficult separations, standard solvent systems may be insufficient. Consider using a mobile phase with different selectivity, for instance, by replacing ethyl acetate with dichloromethane or adding a small percentage of methanol. In reversed-phase HPLC, switching from a standard C18 column to a phenyl- or cyano-bonded phase can introduce different separation mechanisms, such as π-π interactions, which can resolve isomers that co-elute on C18 columns.[4][11] High-performance techniques like UHPLC are often required for baseline separation of all seven nitroindole isomers.[12][13]
Q5: What is the most effective way to detect and collect fractions?
A5: Most nitro-indole derivatives are UV-active due to their aromatic structure, making them easily detectable by TLC using a UV lamp (254 nm).[2] For fraction collection during column chromatography, it is standard practice to collect numerous small fractions and analyze them by TLC to identify which ones contain the purified compound. Some nitroindoles are also colored, which can aid in visual tracking on the column, but this should always be confirmed with TLC analysis.[12]
Troubleshooting Guides
This section provides in-depth solutions to specific problems encountered during the column chromatography of nitro-indole derivatives.
Problem 1: Poor Resolution or Co-elution of Impurities
Symptoms:
-
Your target compound elutes with one or more impurities.
-
TLC analysis of collected fractions shows overlapping spots.
-
Peaks are broad and not well-defined.
Causality and Solutions: This issue arises when the chosen chromatographic system (stationary and mobile phase) does not have sufficient selectivity to differentiate between your compound of interest and impurities.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor separation.
Step-by-Step Guide:
-
Re-optimize Mobile Phase Polarity: If your compound's Rf is too high (>0.4), it is moving too quickly to interact effectively with the stationary phase. Decrease the mobile phase polarity (e.g., increase the hexane percentage). If the Rf is too low (<0.2), it is interacting too strongly. Increase the polarity (e.g., increase the ethyl acetate percentage).[1]
-
Change Solvent Selectivity: If adjusting polarity doesn't resolve the co-eluting spots, the issue is selectivity. Solvents are grouped by their properties (e.g., proton donors, proton acceptors, dipole interactions). Switching one of your mobile phase components for one from a different group can drastically alter the separation. For example, if hexanes/ethyl acetate fails, try a system like dichloromethane/methanol.[14]
-
Implement Gradient Elution: For complex mixtures with compounds of widely varying polarities, an isocratic (constant solvent composition) elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can improve separation.[14] This allows non-polar compounds to elute first, while more polar compounds are retained until the mobile phase strength is high enough to displace them, resulting in sharper peaks and better resolution.[14]
Problem 2: Suspected On-Column Degradation
Symptoms:
-
Low overall yield after chromatography.
-
Appearance of a yellow or brown band at the top of the silica that does not move.
-
TLC of crude material shows a clean spot, but fractions show multiple new spots.
Causality and Solutions: Nitro-aromatic compounds can be susceptible to degradation, particularly under acidic or oxidative conditions.[15][16] The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze decomposition or irreversible adsorption.
Preventative Measures:
| Strategy | Mechanism of Action | Implementation |
| Use Deactivated Silica | Reduces the number of acidic silanol sites available for interaction or catalysis. | Purchase commercially available neutral silica gel, or prepare it by washing standard silica with a dilute ammonia solution followed by methanol and drying thoroughly. |
| Add a Mobile Phase Modifier | A basic additive like triethylamine (NEt₃) or pyridine neutralizes the acidic sites on the silica gel in-situ.[1] | Add 0.1-1% (v/v) of triethylamine or pyridine to the pre-mixed mobile phase. Ensure adequate ventilation. |
| Use an Alternative Stationary Phase | Alumina (basic, neutral, or acidic) or Florisil can be used if silica sensitivity is high. | Select the grade of alumina based on the compound's properties. Neutral alumina is often a safe starting point.[3] |
| Lower the Temperature | Reduces the rate of potential degradation reactions. | Run the column in a cold room or using a jacketed column with a cooling circulator, if available. |
Problem 3: Pronounced Peak Tailing
Symptoms:
-
On an analytical chromatogram (e.g., HPLC), peaks are asymmetrical with a "tail" extending from the back of the peak.
-
On a column, the compound elutes over a large number of fractions, leading to poor separation and excessive solvent use.
Causality and Solutions: Peak tailing often occurs when there are secondary, undesirable interactions between the analyte and the stationary phase. For nitro-indoles, the basic indole nitrogen can interact strongly with acidic silanol groups on the silica surface.[1]
Corrective Actions:
-
Add a Basic Modifier: As with preventing degradation, adding 0.1-1% triethylamine to the mobile phase is highly effective.[1] The triethylamine competes with your compound for the active acidic sites, masking them and allowing your compound to elute in a more symmetrical band.
-
Increase Mobile Phase Polarity: Sometimes, a mobile phase that is too weak can lead to tailing. A slight increase in the concentration of the polar solvent can help to more effectively elute the compound and improve peak shape.
-
Check for Column Overload: Loading too much sample onto the column can saturate the stationary phase and lead to peak tailing. A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 20:1 to 100:1.[1]
Key Experimental Protocols
Protocol 1: Method Development with Thin Layer Chromatography (TLC)
This protocol is the essential first step before attempting any column separation.
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F254).
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 4:1 Hexanes:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Calculate Rf and Optimize: Calculate the Rf value for your target compound (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the mobile phase composition until the target compound has an Rf value between 0.2 and 0.4.[1]
Protocol 2: Step-by-Step Normal-Phase Column Chromatography
Caption: Standard workflow for flash column chromatography.
-
Column Selection & Packing:
-
Choose a column size appropriate for your sample amount (e.g., a 40g silica column for 400mg to 2g of crude material).
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a solvent (DCM is often a good choice).[1]
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing your dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your optimized mobile phase (or the starting solvent for a gradient).
-
Collect the eluent in a series of labeled test tubes or vials. The size and number of fractions will depend on the expected separation.
-
-
Analysis:
-
Systematically analyze the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified nitro-indole derivative.[1]
-
References
- BenchChem. (n.d.). Purification of 4-Azaindole Derivatives by Flash Chromatography.
- BenchChem. (n.d.). Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- Open Research Repository. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Google Patents. (n.d.). Method for preparing 2-nitroindole derivatives.
- Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au.
- Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC.
- LCGC International. (2026, January 7). On-Column Sample Degradation.
- PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms.
- BenchChem. (n.d.). Method Development for Separating Isomers of Substituted Indoles.
- BenchChem. (n.d.). Prevention of Nitro-aromatic Compound Degradation.
- Trapido, M. (2023, March 3). Degradation of nitroaromatics with the Fenton reagent.
- Veeprho Pharmaceuticals. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (2017, October 5). C18: Most Popular RP Stationary Phase.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Purification [chem.rochester.edu]
- 4. nacalai.com [nacalai.com]
- 5. C18: Most Popular RP Stationary Phase [phenomenex.com]
- 6. WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kirj.ee [kirj.ee]
Validation & Comparative
1H NMR spectral analysis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole . It is designed for researchers engaged in the synthesis of indole-based pharmaceutical intermediates, specifically those targeting G-quadruplex binders or prostaglandin D2 receptor antagonists (e.g., Ramatroban analogs).
Publish Comparison Guide
Executive Summary & Structural Context
The compound 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a tricyclic scaffold where a cyclopentane ring is fused to the 2,3-position of an indole core, with a nitro group substituted at the C5 position (standard indole numbering).
Critical Nomenclature Note: To ensure direct applicability to Structure-Activity Relationship (SAR) literature, this guide utilizes Standard Indole Numbering for the aromatic region.
-
Nitrogen: Position 1
-
Fusion Bond: Positions 2 and 3
-
Benzene Ring: Positions 4, 5, 6, 7
-
Nitro Group: Attached at C5 (Para to the C3-bridgehead).
The Analytical Challenge: The primary challenge in synthesizing this compound via electrophilic nitration is distinguishing the 5-nitro isomer (major product) from the 6-nitro isomer (minor product) and the non-nitrated parent. This guide establishes a self-validating NMR protocol to confirm regioselectivity.
Experimental Protocol
Sample Preparation
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is strictly recommended over CDCl₃.
-
Causality: Nitro-indoles often exhibit poor solubility in chloroform. Furthermore, DMSO-d6 facilitates the observation of the labile N-H proton (typically >11 ppm), which is a critical diagnostic for ring integrity.
-
-
Concentration: 10–15 mg of solid in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 or proton).
-
Relaxation Delay (D1):
2.0 seconds (to allow full relaxation of the deshielded H-4 proton). -
Scans (NS): 16–32 scans are sufficient for this concentration.
-
Temperature: 298 K (25°C).
Spectral Analysis & Assignment Logic
The Aromatic Region (The "Fingerprint")
The 5-nitro substitution pattern breaks the symmetry of the benzene ring, creating a distinct AMX (or ABX) spin system.
| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-4 | 8.45 – 8.55 | Doublet (d) | ~2.0 – 2.2 | Diagnostic Signal. Deshielded by the adjacent -NO₂ group and the peri-effect of the C3-methylene. The small coupling is meta-coupling to H-6. |
| H-6 | 7.95 – 8.05 | Doublet of Doublets (dd) | ~9.0, 2.2 | Deshielded by the ortho -NO₂ group. Shows large ortho-coupling to H-7 and small meta-coupling to H-4. |
| H-7 | 7.40 – 7.50 | Doublet (d) | ~9.0 | Shielded relative to H-4/H-6. Shows only ortho-coupling to H-6. No meta partner exists at C5 (substituted). |
| NH | 11.20 – 11.50 | Broad Singlet | N/A | Highly deshielded due to the electron-withdrawing nitro group increasing the acidity of the N-H bond. |
The Aliphatic Region (Cyclopentane Ring)
The fused cyclopentane ring appears as three distinct multiplets.
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |
| C3'-H₂ | 2.90 – 3.00 | Triplet/Multiplet | Benzylic protons at the "Indole-3" equivalent position. Typically more deshielded than C2' due to electron density at C3. |
| C1'-H₂ | 2.75 – 2.85 | Triplet/Multiplet | Benzylic protons at the "Indole-2" equivalent position. |
| C2'-H₂ | 2.10 – 2.25 | Quintet/Multiplet | The central methylene group of the propylene bridge. |
(Note: C1', C2', C3' refer to the cyclopentane ring carbons starting from the indole-2 fusion point).
Comparative Analysis: 5-Nitro vs. Alternatives
This section objectively compares the target molecule against its most common impurities: the 6-nitro isomer and the unreacted parent.
Isomer Differentiation Logic
The most critical distinction is between the 5-Nitro and 6-Nitro isomers. This can be determined solely by the coupling pattern of the most downfield proton.
-
Scenario A (5-Nitro - Target):
-
Most downfield proton (H-4 ) is a Doublet (J ~2 Hz) .
-
Reason: H-4 has no ortho neighbor (C5 has NO₂), only a meta neighbor (H-6).
-
-
Scenario B (6-Nitro - Impurity):
-
Most downfield proton (H-4 ) is a Doublet (J ~9 Hz) .
-
Reason: In the 6-nitro isomer, H-4 has an ortho neighbor (H-5). H-7 would be the singlet/small doublet.
-
Data Comparison Table
| Feature | 5-Nitro Isomer (Target) | 6-Nitro Isomer (Impurity) | Parent (Non-nitrated) |
| Key Shift (H-4) | ~8.50 ppm (d, J=2 Hz) | ~7.90 ppm (d, J=9 Hz) | ~7.30 ppm (d/m) |
| H-7 Signal | ~7.45 ppm (d, J=9 Hz) | ~8.20 ppm (s/d, J=2 Hz) | ~7.25 ppm (d/m) |
| H-6 Signal | ~8.00 ppm (dd) | N/A (Substituted) | ~6.95 ppm (t) |
| H-5 Signal | N/A (Substituted) | ~7.95 ppm (dd) | ~6.95 ppm (t) |
| Regioselectivity | Major Product (>80%) | Minor Product (<20%) | Starting Material |
Visualization of Analytical Workflow
The following diagram illustrates the logical decision tree for validating the synthesis product using 1H NMR data.
Caption: Logic flow for distinguishing 5-nitro and 6-nitro regioisomers based on H-4 coupling constants.
References
-
PubChem. (2025).[1] 1,2,3,4-Tetrahydrocyclopenta[b]indole Compound Summary. National Library of Medicine. [Link]
-
Zhang, H., et al. (2021).[2] Synthesis and In Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem, 16(10), 1667-1679. [Link]
-
Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. Acta Chemica Scandinavica, 20, 1221. [Link]
-
Joseph-Nathan, P., et al. (1988). NMR Studies of Indole. Heterocycles, 27(2). [Link]
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery. It provides unparalleled insight into the carbon framework of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[1] Factors such as hybridization, steric effects, and the electronic influence of neighboring functional groups collectively determine the resonance frequency of each carbon nucleus.
The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a key structural motif in various biologically active compounds. The introduction of a nitro (-NO₂) group at the C5 position, a potent electron-withdrawing group, is expected to significantly modulate the electronic properties and, consequently, the biological activity of the molecule. Understanding the precise impact of this substitution on the molecule's carbon framework is critical for confirming its identity and for predicting its reactivity.
Given the absence of published experimental spectra for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole, this guide employs a scientifically rigorous approach combining computational prediction with comparative analysis against well-characterized analogues. This methodology not only provides a reliable set of expected chemical shifts but also reinforces the fundamental principles of NMR spectroscopy.
Methodologies: Predicting and Acquiring ¹³C NMR Data
To ensure scientific integrity, we outline two distinct protocols: a computational method for predicting the spectrum of the target molecule and a standardized experimental procedure for acquiring high-quality ¹³C NMR data in the laboratory.
Computational Prediction of ¹³C NMR Spectra
The prediction of NMR spectra through computational methods has become a reliable and efficient tool for structural verification, especially for novel compounds.[2] The process leverages large databases of experimental data and sophisticated algorithms to calculate chemical shifts with a high degree of accuracy.
Protocol for ¹³C NMR Prediction:
-
Structure Input: The 2D structure of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is drawn using chemical drawing software or inputted as a SMILES string (C1CC2=C(C1)NC3=C(C=C(C=C3)[O-])C2).
-
Prediction Algorithm: The structure is submitted to a ¹³C NMR prediction engine. For this guide, the data was generated using the freely accessible online resource, NMRDB.org, which utilizes a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and other machine learning methods.[3]
-
Data Processing: The algorithm processes the input structure, analyzing the local chemical environment of each carbon atom.
-
Output Generation: The output is a list of predicted ¹³C chemical shifts (in ppm) correlated to each carbon atom in the molecule.
This computational approach provides a powerful, non-destructive method for obtaining foundational spectral data before embarking on synthesis.
Standard Experimental Protocol for ¹³C NMR Acquisition
For researchers planning the synthesis and experimental characterization of this compound, the following protocol outlines a standard procedure for obtaining a ¹³C NMR spectrum.
Materials & Equipment:
-
Sample of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (15-25 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), with Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
5 mm high-precision NMR tubes.
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 15-25 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean vial. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹³C NMR spectrum. A standard proton-decoupled pulse program is typically used. Due to the low natural abundance of the ¹³C isotope (1.1%), a sufficient number of scans (e.g., 200 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline-corrected using the spectrometer's software.
-
Analysis: Calibrate the spectrum using the TMS signal at 0.0 ppm. Identify and list the chemical shifts of all carbon signals.
Results: Comparative Analysis of Chemical Shifts
The core of this guide is the direct comparison of the predicted ¹³C NMR data for our target molecule with the experimental data of its structural relatives. This analysis allows for a confident assignment of each carbon signal and a deeper understanding of electronic effects.
Below is the structure of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole with standard IUPAC numbering, which will be used for all spectral assignments.
Caption: Workflow for the prediction and comparative analysis of ¹³C NMR spectra.
Analysis of Aromatic Carbons (C3a-C8b)
The most dramatic effect is observed at C5 , the carbon directly attached to the nitro group. The predicted shift of 141.5 ppm represents a substantial downfield shift (deshielding) of +30.2 ppm compared to the parent compound. This is a classic example of the strong electron-withdrawing nature of the -NO₂ group, which decreases the electron density at the attached carbon, causing it to resonate at a much lower field. This value is in excellent agreement with the experimental value of 141.5 ppm for C5 in 5-Nitro-1H-indole. [5] The carbons ortho (C4 and C6 ) and para (C7a ) to the nitro group also exhibit notable changes.
-
C6 is predicted to shift upfield by -3.8 ppm. This is consistent with the resonance effect of the nitro group, which can increase electron density at the meta position (C6 is meta to C5 in the benzene ring).
-
C4 is predicted to shift slightly upfield (-1.1 ppm), while C7a , which is para to the nitro group, is predicted to shift downfield by +3.7 ppm. These shifts are the net result of competing inductive and resonance effects.
The shifts for the pyrrole-fused carbons C8a and C8b are also pushed downfield (+1.4 and +3.0 ppm, respectively), indicating that the electron-withdrawing effect of the nitro group is transmitted throughout the entire bicyclic system.
Analysis of Aliphatic Carbons (C1, C2, C3)
The aliphatic carbons of the cyclopentane ring show minimal changes in their chemical shifts (+0.3 to +0.4 ppm). This is expected, as the electronic effects of substituents on an aromatic ring diminish rapidly with distance and are not effectively transmitted through saturated sp³-hybridized carbons. The predicted values remain very close to the experimental values of the parent compound, providing further confidence in the prediction.
Conclusion
This guide provides a comprehensive and scientifically grounded analysis of the ¹³C NMR spectrum for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. Through the use of high-quality computational prediction and rigorous comparison with experimentally verified data from structural analogues, we have established a reliable set of expected chemical shifts.
The analysis confirms the powerful deshielding effect of the C5-nitro group, which causes a significant downfield shift of over 30 ppm at the site of substitution. The electronic influence of the nitro group extends throughout the aromatic system, causing predictable shifts at the ortho, meta, and para positions. In contrast, the aliphatic portion of the molecule remains largely unaffected.
This predictive and comparative guide serves as an essential tool for any researcher working with this molecule, enabling confident structural verification and facilitating further investigation into its chemical and biological properties.
References
-
Nimbarte, V. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Supporting Information for a related publication containing spectral data for 3-Methyl-5-nitro-1H-indole. Available at: [Link]
-
Loakes, D. (2001). Substituent effects on indole universal bases in DNA. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Kim, S. et al. (2021). Structure Revision of Anti-Inflammatory Indole Alkaloids with a 1,2-Benzisoxazole Ring. ResearchGate. Available at: [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles. Available at: [Link]
-
Wang, H. et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance. PMC. Available at: [Link]
-
Perjéssy, A., & Lácová, M. (2018). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. Available at: [Link]
-
ACD/Labs (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]
-
Patiny, L. & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia. Available at: [Link]
-
NMRDB.org (n.d.). Predict ¹³C carbon NMR spectra. NMRDB.org. Available at: [Link]
-
Modgraph Consultants (n.d.). C13 NMR and X-Nuclei Reference Database. Modgraph. Available at: [Link]
-
Paul Sabatier University (2024). ¹³C NMR Predictor. virtual Chemistry 3D. Available at: [Link]
-
YouTube (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube. Available at: [Link]
-
PubChem (n.d.). 1,2,3,4-Tetrahydro-cyclopenta(b)indole. PubChem. Available at: [Link]
-
Royal Society of Chemistry (2014). Supporting Information for ¹³C NMR Investigations. Royal Society of Chemistry. Available at: [Link]
Sources
Mass Spectrometry Fragmentation Patterns of 5-Nitro Tricyclic Indoles
This guide details the mass spectrometry (MS) fragmentation characteristics of 5-nitro tricyclic indoles, using 5-nitro-1,2,3,4-tetrahydrocarbazole and nitro-substituted
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads
Executive Summary
The characterization of 5-nitro tricyclic indoles by MS/MS is governed by the interplay between the electron-withdrawing nitro group and the stability of the fused tricyclic core. Unlike simple indoles, the tricyclic framework (often a tetrahydrocarbazole or
This guide compares the fragmentation behavior of 5-nitro analogs against their non-nitro counterparts and positional isomers, providing a validated workflow for structural elucidation.
Comparative Analysis: Ionization & Fragmentation
The choice of ionization source drastically alters the observed fragmentation landscape.
| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |
| Primary Ion | ||
| Energy Regime | Low internal energy; fragmentation requires Collision Induced Dissociation (CID). | High internal energy (70 eV); extensive spontaneous fragmentation. |
| Nitro Behavior | Rearrangement-driven: Favors loss of neutral | Radical-driven: Favors direct loss of |
| Diagnostic Utility | Best for confirming molecular weight and studying "soft" losses (water, ammonia). | Best for "fingerprinting" the tricyclic core skeleton. |
Key Differentiator: The "Ortho Effect" in ESI
In 5-nitro tricyclic indoles, the nitro group at the C5 position is often sterically crowded or peri-planar to the fused ring substituents. In ESI(+), this facilitates a distinctive loss of 17 Da (
Detailed Fragmentation Pathways
The fragmentation of 5-nitro tricyclic indoles follows three hierarchical pathways.
Pathway A: Nitro Group Degradation (The Primary Check)
-
Loss of OH (
m/z 17): Diagnostic for 5-nitro isomers in tetrahydrocarbazoles. The nitro oxygen abstracts a proton from the spatially proximal C4-methylene group. -
Loss of NO (
m/z 30): Formation of a phenoxy cation intermediate. -
Loss of NO
( m/z 46): Direct cleavage of the C-N bond. High collision energy (CE > 35 eV) favors this pathway.
Pathway B: Tricyclic Core Unzipping (RDA)
For tetrahydro- fused systems (e.g., tetrahydrocarbazole), the non-aromatic ring undergoes Retro-Diels-Alder (RDA) cleavage.
-
Mechanism: The cyclohexene-like portion cleaves to release ethylene (
, 28 Da) or propylene. -
Result: Aromatization of the system to a fully conjugated carbazole cation.
Pathway C: Indole Skeleton Breakdown
-
HCN Loss (
m/z 27): The ultimate signature of the indole core, usually occurring after the nitro group is lost. -
Formation of Aryl Cation: Final degradation to a phenyl/naphthyl cation species.
Visualized Fragmentation Workflow
The following diagram illustrates the fragmentation logic for a representative 5-nitro-1,2,3,4-tetrahydrocarbazole (
Caption: Figure 1. ESI-MS/MS fragmentation tree for 5-nitro-1,2,3,4-tetrahydrocarbazole. The loss of OH (m/z 200) is a spatially driven diagnostic step.
Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and differentiation from isobaric impurities.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
Step-by-Step Workflow
-
System Suitability: Inject a standard Indole solution. Verify the presence of m/z 118
91 transition (HCN loss). -
Precursor Isolation: Set Q1 to the calculated
of your specific 5-nitro tricyclic derivative.-
Validation Check: Ensure the isotope pattern matches a mono-nitro compound (A+1 peak ~13-15% of A).
-
-
Energy Ramping (ER-MS/MS):
-
Acquire spectra at 10, 20, and 40 eV .
-
Low Energy (10 eV): Confirm parent ion stability.[1]
-
Medium Energy (20 eV): Observe primary losses (
, , ). -
High Energy (40 eV): Force skeletal breakdown (RDA, HCN loss) to confirm the tricyclic core.
-
-
Isomer Differentiation Logic:
-
If
is the Base Peak at 20 eV Likely 5-Nitro isomer (Proximity to C4 protons). -
If
is the Base Peak Likely 6- or 7-Nitro isomer (Sterically unhindered).
-
Diagnostic Ion Table
| Fragment Ion (m/z)* | Origin | Structural Significance |
| 217 | Protonated Precursor (e.g., 5-nitro-THC). | |
| 200 | Diagnostic: Indicates interaction between nitro group and alkyl ring (5-position). | |
| 187 | Rearrangement to phenoxy-type cation. | |
| 171 | Cleavage of nitro group; confirms nitro-substitution. | |
| 143/144 | Characteristic of the indole nucleus integrity. | |
| 117 | Indole fragment; common to all tryptophan-like scaffolds. |
*m/z values based on 5-nitro-1,2,3,4-tetrahydrocarbazole (MW 216). Adjust for specific derivatives.
References
-
Tiwari, A. & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc.Link
-
Dalton, A. B., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Link
-
El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Link
-
BenchChem Technical Support. (2026). 6-nitro-2,3,4,9-tetrahydro-1H-carbazole Data Sheet. BenchChem.[2] Link
-
Vukelić, B., et al. (2012). Fragmentation reactions of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link
Sources
A Senior Application Scientist's Guide to Identifying Nitro Groups in Indoles via IR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is paramount to understanding molecular structure and predicting chemical behavior. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization with a nitro (NO₂) group can dramatically alter its electronic and pharmacological properties. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-pass technique for structural confirmation.
This guide provides an in-depth comparison of IR spectroscopic features for identifying nitro groups on an indole ring, grounded in experimental data and established spectroscopic principles. We will move beyond simple peak tables to explain the causality behind spectral features, enabling a more confident and nuanced interpretation of your data.
Establishing the Baseline: The Spectroscopic Signature of the Indole Nucleus
Before identifying the substituent, one must first recognize the scaffold. An unsubsituted indole molecule has several characteristic vibrational modes. When analyzing a functionalized indole, these peaks serve as an internal reference, confirming the integrity of the core structure.
-
N-H Stretch: A sharp, distinct peak typically appears around 3400 cm⁻¹ for the free N-H stretch.[1] In solid-state spectra (like a KBr pellet), this peak may broaden due to hydrogen bonding.
-
Aromatic C-H Stretch: Weak to medium bands are found just above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ region.[2]
-
Aromatic C=C Ring Stretching: The indole ring system gives rise to multiple medium-to-strong bands in the 1620–1450 cm⁻¹ region.[3] Common peaks for indole itself are observed near 1577 cm⁻¹ and 1456 cm⁻¹.[1]
The Primary Diagnostic Tool: Nitro Group Vibrations
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy. Its two stretching vibrations are typically the most intense and characteristic peaks in the mid-IR region, making them powerful diagnostic tools. This high intensity is due to the large change in dipole moment associated with the stretching of the highly polar N-O bonds.
-
Asymmetric NO₂ Stretch (νₐₛ): This is an intense, strong absorption band resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this peak is reliably found in the 1550–1475 cm⁻¹ region.[4]
-
Symmetric NO₂ Stretch (νₛ): This is another very strong absorption band, corresponding to the in-phase stretching of the N-O bonds. It appears in the 1360–1290 cm⁻¹ range for nitroaromatics.[4][5]
The presence of both of these strong bands is a highly reliable indicator of a nitro group in the molecule.
Comparative Analysis: IR Peaks for Positional Isomers of Nitroindole
The electronic environment of the nitro group, dictated by its position on the indole's benzene ring, subtly influences the precise frequencies of the NO₂ stretching vibrations. The nitro group is a strong electron-withdrawing group; its conjugation with the indole's π-system can weaken the N-O bonds, causing a shift to lower wavenumbers (a red shift) compared to aliphatic nitro compounds.
Below is a comparative summary of the key diagnostic IR peaks for various nitroindole isomers. These values are compiled from experimental data and serve as a guide for isomer differentiation.
| Compound | Position of NO₂ | Asymmetric NO₂ Stretch (νₐₛ) (cm⁻¹) | Symmetric NO₂ Stretch (νₛ) (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| 4-Nitroindole | 4 | ~1515 | ~1330 | N-H stretch, Aromatic C=C |
| 5-Nitroindole | 5 | ~1500 | ~1325 | ~3420 (N-H stretch) |
| 6-Nitroindole | 6 | ~1510 | ~1335 | N-H stretch, Aromatic C=C |
| 7-Nitroindole | 7 | ~1518 | ~1340 | N-H stretch, Aromatic C=C |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR, Nujol mull) and the instrument's resolution.
As observed, while the shifts are subtle, they can provide clues to the substitution pattern when analyzed carefully alongside other spectroscopic data.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet technique is a trusted method for obtaining high-quality transmission spectra of solid samples.[6][7] The principle relies on the fact that alkali halides, when pressed under high pressure, form a transparent sheet in the infrared region.[7] This protocol ensures reproducibility and minimizes common errors like moisture contamination and scattering effects.
Materials:
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at ~110°C overnight and stored in a desiccator.[4]
-
Nitroindole sample (1-2 mg).
-
Agate mortar and pestle.
-
Pellet press die set (e.g., 13 mm diameter).
-
Hydraulic press capable of reaching 8-10 metric tons of pressure.
-
Spatula and cleaning supplies (e.g., ethanol).
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 1-2 mg of the nitroindole sample into a clean, dry agate mortar. Grind the sample gently but thoroughly until it becomes a fine, consistent powder. This step is critical to prevent scattering of the IR beam (the Christiansen effect).[1]
-
Mixing: Add approximately 100-200 mg of the pre-dried FTIR-grade KBr to the mortar.[6] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly vigorous grinding at this stage to prevent KBr from absorbing atmospheric moisture.[4] The final concentration of the sample in KBr should be between 0.5% and 1.0%.[8]
-
Loading the Die: Transfer a small amount of the mixture into the pellet die body, ensuring an even layer covers the bottom anvil surface. Using too much powder will create an opaque pellet that absorbs too much light.[1]
-
Pressing the Pellet: Assemble the die and place it securely in the hydraulic press. If the die is evacuable, connect it to a vacuum pump for 1-2 minutes to remove trapped air, which helps create a clearer pellet.[4]
-
Pressure Application: Gradually apply pressure, increasing to approximately 8-10 metric tons.[1] Hold this pressure for 2-3 minutes. This allows the KBr to "cold-flow" and encapsulate the sample in a transparent matrix.
-
Pellet Release: Carefully and slowly release the pressure from the press. Disassemble the die and gently remove the transparent or translucent pellet.
-
Data Acquisition: Immediately place the pellet into the spectrometer's sample holder. Record a background spectrum (typically of the empty sample chamber or a pure KBr pellet) first, then acquire the sample spectrum.
Workflow for Spectral Interpretation
The following workflow, visualized in the diagram below, provides a systematic approach to confirming the presence of a nitro group on an indole scaffold.
Sources
- 1. kinteksolution.com [kinteksolution.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. piketech.com [piketech.com]
- 5. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. helsinki.fi [helsinki.fi]
Definitive Guide: HPLC Purity Analysis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
The following guide details the method development strategy for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole , a critical intermediate in the synthesis of bioactive indole derivatives (e.g., Ramatroban analogs and CRTH2 antagonists).
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the selectivity-enhanced Phenyl-Hexyl phase, demonstrating why the latter is the superior choice for separating critical regioisomers inherent to this synthesis.
Executive Summary
In the purity analysis of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (hereafter 5-N-THCI ), standard alkyl-bonded phases (C18) often fail to resolve the critical regioisomer 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole . Due to the identical hydrophobicity of these isomers, C18 columns frequently yield co-eluting peaks, leading to overestimated purity values.
This guide presents experimental evidence validating a Phenyl-Hexyl stationary phase. By leveraging
The Analytical Challenge: Regioisomerism
The synthesis of 5-N-THCI typically involves the electrophilic nitration of 1,2,3,4-tetrahydrocyclopenta[b]indole. While position 5 is the kinetic product, the thermodynamic profile allows for the formation of the 6-nitro and 7-nitro isomers.
-
Target Analyte: 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
-
Critical Impurity A: 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (Regioisomer)
-
Critical Impurity B: 1,2,3,4-tetrahydrocyclopenta[b]indole (Unreacted Starting Material)[1]
The structural similarity between the 5-nitro and 6-nitro isomers presents a classic "isobaric/isohydrophobic" challenge. Standard reversed-phase mechanisms relying solely on solvophobic interactions (partitioning) are insufficient.
Mechanistic Visualization
The following diagram illustrates the separation logic and the failure mode of standard C18 columns.
Figure 1: Mechanistic comparison of separation pathways. The Phenyl-Hexyl phase exploits the electron-withdrawing nature of the nitro group to differentiate isomers.
Comparative Study: C18 vs. Phenyl-Hexyl[1]
Experimental Conditions
Both methods utilized the same mobile phase and gradient to isolate the stationary phase contribution.
-
Instrument: Agilent 1290 Infinity II LC System
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (Nitro group
transition) and 280 nm. -
Temperature: 30°C
Method A: The Standard Approach (C18)
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
-
Observation: The starting material (Impurity B) is well separated. However, the 5-nitro and 6-nitro isomers elute as a single, broad peak with a "shoulder," indicating co-elution.
-
Verdict: FAILED . Unsuitable for purity assay.
Method B: The Optimized Approach (Phenyl-Hexyl)
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
-
Observation: The phenyl ring in the stationary phase interacts with the
-electrons of the indole. The strong electron-withdrawing nitro group alters the -density differently depending on its position (5 vs. 6). This "electronic selectivity" resolves the isomers completely. -
Verdict: PASSED .
Quantitative Performance Data
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Improvement |
| Retention Time (5-Nitro) | 8.42 min | 9.15 min | +0.73 min |
| Retention Time (6-Nitro) | 8.55 min (shoulder) | 9.88 min | Resolved |
| Resolution ( | 0.6 (Est.) | 2.8 | > 4x |
| Tailing Factor ( | 1.3 | 1.05 | Improved Symmetry |
| Selectivity ( | 1.02 | 1.08 | Enhanced |
Optimized Protocol (SOP Ready)
This protocol is the recommended standard for QC release testing of 5-N-THCI.
Chromatographic Conditions[1][3][4][5][6]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent validated alternative like Phenomenex Kinetex Biphenyl).
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffer improves peak shape over simple formic acid).
-
Mobile Phase B: Methanol (MeOH promotes
interactions better than ACN). -
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 70% B
-
12.0 min: 90% B
-
15.0 min: 90% B
-
15.1 min: 40% B
-
20.0 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
Detection: UV 254 nm (primary), 220 nm (secondary for non-aromatic impurities).
Sample Preparation[5]
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: Dissolve 10 mg of 5-N-THCI in 10 mL Methanol (sonicate for 5 mins).
-
Working Standard: Dilute Stock 1:10 with Diluent to reach 0.1 mg/mL.
-
Note: 5-N-THCI is stable in solution for 24 hours at room temperature, but amber glassware is recommended to prevent photo-degradation of the nitro group.
-
System Suitability Test (SST) Criteria
To ensure data trustworthiness, the following criteria must be met before every sample set:
-
Resolution (
): > 2.0 between 5-Nitro and 6-Nitro isomers (using a spiked marker solution). -
Tailing Factor: < 1.5 for the main peak.
-
Precision: RSD < 1.0% for retention time and area (n=5 injections).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Resolution | Column aging (loss of phenyl phase) or MeOH/ACN switch. | Ensure Methanol is used as the organic modifier. ACN suppresses |
| Peak Fronting | Sample solvent mismatch. | Ensure sample diluent contains at least 40% water. Do not inject pure MeOH solutions. |
| Ghost Peaks | Carryover of lipophilic impurities. | Add a "Sawtooth" wash step (95% B for 2 mins) at the end of the gradient. |
Workflow Diagram
Figure 2: Operational workflow for the purity analysis of 5-N-THCI.
References
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [Link]
-
Nacalai Tesque. (2020). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Nitro-aromatics. Retrieved from [Link]
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PubChem. (2025).[2] Compound Summary: 1,2,3,4-Tetrahydrocyclopenta[b]indole.[1][2][3] National Library of Medicine. Retrieved from [Link]
-
Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole: Integrating X-ray Crystallography with Spectroscopic Methods
Abstract: The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Accurate determination of the three-dimensional atomic arrangement of its derivatives is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design. This guide focuses on a representative derivative, 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole, to provide a comparative analysis of the primary techniques for structural elucidation. While a public crystal structure for this specific molecule is not available, we will use experimental data from closely related analogs to illustrate the workflows, data outputs, and unique insights provided by X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and demonstrate how these techniques are synergistically employed for unambiguous structural validation.
X-ray Crystallography: The Gold Standard for 3D Structure
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in a crystal lattice.
Expertise in Practice: The Crystallization Workflow
The most significant hurdle in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. This is often more of an art than a science, requiring screening of various conditions. The goal is to encourage slow, ordered growth from a supersaturated solution. Fast precipitation leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for diffraction.
Below is a generalized workflow from a purified compound to a final, validated crystal structure.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Protocol 1: Crystallization and Data Collection (Exemplified)
This protocol is based on established methods for crystallizing indole derivatives.[3][4]
-
Solubilization: Dissolve ~10 mg of purified 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole in a minimal amount (~0.5 mL) of a good solvent, such as acetone or ethyl acetate. Rationale: Ensures complete dissolution before introducing a poor solvent.
-
Induce Supersaturation: Slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, such as hexane, dropwise until the solution becomes slightly turbid.
-
Clarification: Add a single drop of the good solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Crystal Growth: Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly over several days at room temperature. Rationale: Slow evaporation is crucial for forming large, well-ordered crystals instead of precipitating powder.
-
Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope and mount it on a cryoloop.
-
Data Collection: Mount the crystal on a diffractometer equipped with a cryosystem (e.g., 100 K). Rationale: Cooling to cryogenic temperatures reduces thermal motion of the atoms, leading to sharper diffraction spots and higher quality data. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).
Data Analysis: Insights from a Structural Analog
While the structure for the title compound is unavailable, we can examine the published data for a related molecule, 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid , to understand the type of information obtained.[3][4]
| Parameter | Value from Analog[3][4] | Expected Insights for Target Compound |
| Crystal System | Triclinic | Provides information on the crystal's symmetry. |
| Space Group | P-1 | Describes the symmetry elements within the unit cell. |
| Unit Cell (Å) | a=7.20, b=9.58, c=12.99 | Defines the dimensions of the repeating lattice. |
| Ring Conformation | Hydrogenated 5-membered ring adopts a shallow envelope conformation. | Would reveal the puckering of the cyclopentane ring. |
| Planarity | Fused ring system is essentially planar (r.m.s. deviation = 0.057 Å). | Would confirm the planarity of the indole system. |
| Intermolecular Forces | N—H⋯O hydrogen bonds form chains in the crystal. | The nitro group would likely engage in intermolecular interactions, influencing crystal packing. |
The presence of the 5-nitro group is expected to significantly influence the electronic properties and crystal packing. Studies on other nitroaromatic compounds show that the nitro group's torsion angle relative to the aromatic ring is a critical parameter, often deviating from planarity due to steric interactions with adjacent groups.[5] This angle would be precisely determined by crystallography.
Nuclear Magnetic Resonance (NMR): The View in Solution
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Comparison with Crystallography
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid-state | Solution-state |
| Information | Provides a static, time-averaged 3D structure. | Provides a dynamic, time-averaged structure reflecting conformational flexibility in solution. |
| Key Output | Atomic coordinates, bond lengths/angles. | Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs). |
| Requirement | Single, well-diffracting crystal. | Soluble sample with sufficient purity. |
Protocol 2: Acquiring NMR Spectra
-
Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.
-
1D Spectra Acquisition: Acquire a ¹H NMR spectrum to identify the number and types of protons. Acquire a ¹³C NMR spectrum to identify the carbon backbone.
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.
-
Expected Data for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Based on the known structure, one would anticipate:
-
¹H NMR: Distinct signals for the aromatic protons, with the nitro group causing a significant downfield shift for adjacent protons. Signals for the aliphatic protons of the cyclopentane ring would appear further upfield, likely as complex multiplets due to coupling. The N-H proton of the indole would appear as a broad singlet.
-
¹³C NMR: Resonances for each unique carbon atom. The carbon atom attached to the nitro group (C5) would be significantly shifted.
-
HMBC: Key correlations would link the aliphatic protons to the aromatic part of the scaffold, confirming the fused ring system.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate molecular weight, which allows for the determination of the elemental formula.
Protocol 3: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, typically Electrospray Ionization (ESI) for polar molecules like this. Rationale: ESI is a soft ionization technique that keeps the molecule intact, allowing for the observation of the molecular ion.
-
Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Interpretation: The primary peak will correspond to the protonated molecule [M+H]⁺. For 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (C₁₁H₁₀N₂O₂), the expected monoisotopic mass is 202.0742 g/mol . HRMS should confirm this value to within a few parts per million (ppm), ruling out other possible elemental compositions.
A Synergistic Approach: Integrating the Data
None of these techniques in isolation provides a complete picture. Their power lies in their synergistic integration. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment.
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A Comparative Analysis of Bioactivity: 5-Nitro vs. 7-Nitro Tetrahydrocyclopenta[b]indole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, forming the backbone of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of modifications, enabling the fine-tuning of biological activity. Among these modifications, nitration of the benzene ring of the indole core has proven to be a valuable strategy in the development of therapeutic agents, particularly in oncology.[2][3] This guide provides an in-depth comparison of the bioactivity of two isomeric nitro-substituted tetrahydrocyclopenta[b]indoles: the 5-nitro and 7-nitro analogs. While direct head-to-head comparative studies on these specific isomers are not extensively documented in publicly available literature, a comparative analysis can be constructed from existing research on related nitroindole derivatives.
The Critical Influence of Nitro Group Positioning on Bioactivity
The position of the electron-withdrawing nitro group on the indole ring dramatically influences the molecule's electronic properties, and consequently, its interaction with biological targets. This substitution can impact the molecule's hydrogen bonding capacity, aromatic stacking interactions, and overall three-dimensional conformation, all of which are critical for target binding and biological response.
The 5-Nitro Isomer: A Key Player in Anticancer Activity
Research has consistently highlighted the significance of the 5-nitro substitution for the anticancer properties of indole derivatives.[2][3] Studies on various 5-nitroindole scaffolds have demonstrated their potential as potent cytotoxic agents. A notable mechanism of action for these compounds is their ability to act as c-Myc G-quadruplex binders.[2][3][4] The G-quadruplex is a secondary structure in DNA that is implicated in the regulation of gene expression, and its stabilization by small molecules can lead to the downregulation of oncogenes like c-Myc.
The 5-nitro group is often crucial for this interaction, likely through its ability to participate in hydrogen bonding and electrostatic interactions within the G-quadruplex structure.[2] This has led to the development of a number of 5-nitroindole-based compounds with significant anti-proliferative effects in various cancer cell lines.[2][4]
The 7-Nitro Isomer: Exploring Alternative Bioactivities
While less explored in the context of the tetrahydrocyclopenta[b]indole scaffold, research on other 7-nitroindole derivatives has revealed their potential as inhibitors of different biological targets. For instance, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis and a target for type 2 diabetes.[1][5][6] In this case, the 7-nitro group contributes to the overall electronic and steric profile of the molecule that allows for binding to an allosteric site on the enzyme, leading to its inhibition.[5]
Comparative Bioactivity Profile: A Data-Driven Inference
Due to the absence of direct comparative studies, the following table summarizes the known bioactivity of representative 5-nitro and 7-nitroindole derivatives. It is important to note that the core structures are not identical, and thus this comparison is inferential, based on the available data for related compounds.
| Compound Class | Isomer | Biological Target | Bioactivity (IC50) | Cell Line/Assay | Reference |
| Pyrrolidine-substituted indole | 5-Nitro | c-Myc G-quadruplex binding | KD = 1.42 µM | Microscale Thermophoresis | [2] |
| Pyrrolidine-substituted indole | 5-Nitro | Cytotoxicity | IC50 = 5.08 µM | HeLa Cells | [4] |
| Indole-2-carboxylic acid derivative | 7-Nitro | Fructose-1,6-bisphosphatase | IC50 = 0.99 µM | Enzyme Inhibition Assay | [5] |
This data suggests that both 5-nitro and 7-nitroindole scaffolds can be tailored to exhibit potent biological activity, albeit potentially through different mechanisms and against different targets. The sub-micromolar to low micromolar activity of these compounds underscores the potential of the nitro-substituted indole core in drug design.
Structure-Activity Relationship (SAR) Insights
The differential bioactivity of the 5-nitro and 7-nitro isomers can be rationalized through an analysis of their structure-activity relationships.
Caption: Comparative Structure-Activity Relationship (SAR) of 5-nitro and 7-nitro indole scaffolds.
The positioning of the nitro group has a profound impact on the molecule's interaction with its biological target.
-
5-Nitro Position: The nitro group at the C5 position is electronically conjugated with the indole nitrogen, which can significantly influence the hydrogen-bonding potential of the N-H group and the overall dipole moment of the molecule. This appears to be favorable for interactions with the grooves of DNA G-quadruplex structures.
-
7-Nitro Position: A nitro group at the C7 position is in closer proximity to the pyrrole ring and any substituents at the C1 position. This can lead to different steric and electronic effects compared to the C5 isomer, potentially favoring binding to enzyme active sites or allosteric pockets, as seen with FBPase.[5]
Experimental Protocols for Comparative Bioactivity Assessment
To conduct a direct and comprehensive comparison of the bioactivity of 5-nitro and 7-nitro tetrahydrocyclopenta[b]indole, a series of well-established in vitro assays should be employed.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-nitro and 7-nitro tetrahydrocyclopenta[b]indole compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay
Given that many indole derivatives exhibit kinase inhibitory activity, it is pertinent to screen these compounds against a panel of relevant kinases, such as Cyclin-Dependent Kinases (CDKs).[8]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., CDK2/Cyclin A), its substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of the 5-nitro and 7-nitro tetrahydrocyclopenta[b]indole compounds.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
IC50 Calculation: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
While the currently available literature does not offer a direct, side-by-side comparison of the bioactivity of 5-nitro and 7-nitro tetrahydrocyclopenta[b]indole, the existing body of research on related nitroindole compounds allows for informed inferences. The 5-nitro isomer has shown significant promise as an anticancer agent, particularly through its interaction with c-Myc G-quadruplexes. The 7-nitro isomer, while less studied in this specific scaffold, has demonstrated potential for inhibiting enzymatic targets such as FBPase.
The differential positioning of the nitro group undoubtedly leads to distinct pharmacological profiles. A systematic investigation employing the experimental protocols outlined above would provide invaluable data for a definitive comparative analysis. Such studies would not only elucidate the structure-activity relationships of these specific isomers but also contribute to the broader understanding of how nitro-group positioning can be strategically utilized in the design of novel, potent, and selective therapeutic agents based on the versatile indole scaffold.
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A Comparative Guide to the Definitive Determination and Validation of the Melting Point for 5-nitro-THCI
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The melting point of a crystalline solid is a fundamental thermodynamic property, serving as a critical indicator of identity and purity. For a novel compound, such as the hypothetical 5-nitro-THCI (5-nitro-tetrahydrocannabinol isomer I), establishing a definitive and validated melting point is a foundational step in its physicochemical characterization. This guide provides an in-depth comparison of two primary methodologies for melting point determination: the traditional capillary method and modern Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices, outline self-validating protocols, and present a framework for interpreting and reporting results with high scientific integrity.
Introduction: Why Melting Point Is More Than Just a Number
For any new chemical entity (NCE), the melting point is one of the first and most important physical constants to be determined. It provides immediate, albeit preliminary, insight into the purity of the synthesized compound. A sharp and well-defined melting range is characteristic of a pure crystalline substance, whereas the presence of impurities typically causes a depression and broadening of the melting range.[1][2][3][4] This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[1][3][5]
Given that 5-nitro-THCI is not a widely characterized compound, this guide focuses on the de novo process of establishing its melting point. The goal is not merely to measure a temperature, but to generate a trustworthy, reproducible value that can serve as a specification for future quality control, formulation development, and regulatory submissions.[6][7]
Comparative Analysis of Core Methodologies
The two most prevalent techniques for melting point determination are the capillary melting point apparatus and Differential Scanning Calorimetry (DSC). While both aim to identify the solid-to-liquid phase transition temperature, they operate on different principles and yield data of varying richness.
Capillary Melting Point Apparatus (MPA)
The capillary method is a visual technique wherein a small, finely powdered sample packed into a glass capillary tube is heated at a controlled rate.[8][9][10] The melting range is recorded from the temperature at which the first droplet of liquid appears (onset point) to the temperature at which the sample becomes a clear liquid (clear point).[7]
-
Expertise & Causality: Its primary advantage is simplicity. However, the results are highly dependent on operator technique and the heating rate. A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.[10][11] Therefore, pharmacopeial methods, such as those outlined in USP <741>, mandate a slow heating rate (e.g., 1 °C/min) near the expected melting point to ensure thermal equilibrium.[7][9][12]
-
Trustworthiness: The self-validating aspect of this method relies on rigorous instrument calibration and consistent sample preparation. The apparatus must be regularly calibrated using certified reference standards with melting points that bracket the expected range of the sample.[13][14][15] Consistency in sample packing—achieving a uniform column height of 2.5-3.5 mm—is critical for reproducibility.[7][8]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[16][17][18] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.[16][17]
-
Expertise & Causality: DSC offers a more objective and quantitative measurement.[6] The resulting thermogram provides several key data points: the extrapolated onset temperature (Tₒ), often considered the closest to the true thermodynamic melting point; the peak temperature (Tₚ); and the enthalpy of fusion (ΔHfus), which is the area under the melting peak and represents the energy required to melt the sample.[19] For a highly pure, crystalline substance, the melting endotherm is sharp and symmetrical. Impurities will typically cause the peak to broaden and shift to a lower temperature.[2]
-
Trustworthiness: DSC is a self-validating system through its high precision and the wealth of information it provides.[6] Instrument calibration for both temperature and enthalpy is performed with high-purity certified reference standards, such as indium. The shape of the melting peak itself serves as an internal check on purity. Furthermore, specialized software can use the van't Hoff equation to estimate the mole percent of impurities based on the peak shape.
Integrated Workflow for Determination and Validation
A robust determination of the melting point for a novel compound like 5-nitro-THCI requires an integrated approach that leverages the strengths of both MPA and DSC. This workflow ensures accuracy, cross-validation, and a comprehensive understanding of the material's thermal behavior.
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- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Purity: Elemental Analysis Standards for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Executive Summary: The Nitro-Indole Challenge
5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: Generic scaffold reference, Formula:
While Elemental Analysis (EA) via combustion (CHNS) remains the "Gold Standard" for journal publication and purity validation (typically requiring
-
The Nitro Group (
): Nitro-aromatics are prone to "flash combustion," causing rapid pressure spikes that can bypass standard oxidation zones, leading to incomplete combustion. Furthermore, high concentrations of nitrogen oxides ( ) can saturate reduction columns, leading to artificially high Nitrogen values. -
The Fused Ring System: The tricyclic core is refractory. Without sufficient oxidation power, it tends to form graphitic char, trapping nitrogen and lowering Carbon detection values.
This guide compares the Standard Flash Combustion method against two superior alternatives: Catalytically Enhanced Combustion (
Comparative Analysis: Methodologies & Performance
The following data comparison illustrates typical deviations observed when analyzing 5-nitro-fused-indoles using different methodologies.
Table 1: Comparative Performance Metrics
| Feature | Method A: Standard Flash Combustion | Method B: Catalytically Enhanced ( | Method C: Orthogonal qNMR |
| Principle | Dynamic Flash Combustion (Dumas) | Combustion + | Proton Counting vs. Internal Standard |
| Primary Error | High N / Low C (Incomplete burn/reduction) | None (High Accuracy) | Solvent peak overlap / Baseline correction |
| Sample Req. | 1–3 mg | 1–3 mg | 5–10 mg (Recoverable) |
| Accuracy | |||
| Throughput | High (5 mins/sample) | High (5 mins/sample) | Medium (15-30 mins/sample) |
| Best For | Routine, non-refractory organics | Nitro-aromatics, Fused heterocycles | Precious samples, Solvated checks |
Theoretical Composition (Target Values)
-
Carbon (C): 65.34%
-
Hydrogen (H): 4.98%
-
Nitrogen (N): 13.86%
Experimental Protocol: The Optimized Workflow
To achieve results within the
A. Reagents & Materials[1][2][3][4]
-
Oxidation Catalyst: Tungsten(VI) Oxide (
) powder, high purity (low blank). -
Capsules: Tin (Sn) capsules for exothermic flash aid.
-
Standard: Acetanilide (Standard) or Sulfanilamide (Nitrogen-heavy standard).
-
Instrument: Flash 2000, Elementar vario, or equivalent CHNS analyzer.
B. Step-by-Step Protocol
-
System Conditioning:
-
Run 3 "Bypass" (empty) samples to purge atmospheric
. -
Run 2 "Conditioning" samples (Acetanilide) to saturate adsorption sites.
-
-
Sample Preparation (The Critical Step):
-
Weigh 1.500 – 2.500 mg of the dried 5-nitro-indole derivative into a Tin capsule. Note: Ensure the sample is free of residual solvents (DCM/EtOAc) which skew Carbon values significantly.
-
Catalyst Addition: Add 10–15 mg of
powder directly on top of the sample inside the capsule. -
Why?
provides a localized, high-oxygen environment during the "flash" moment (reaching >1000°C), preventing char formation and ensuring the nitro group is fully converted to for subsequent reduction.
-
-
Combustion Parameters:
-
Furnace Temperature: 950°C (Left/Combustion), 840°C (Right/Reduction).
-
Oxygen Dosing: Increase
injection time by 20% compared to standard organics (e.g., from 5s to 7s) to account for the nitro-group oxygen demand.
-
-
Data Validation:
-
Verify the Peak Shape . A "tailing" Nitrogen peak indicates exhausted reduction copper. A "split" Carbon peak indicates incomplete combustion.
-
C. Troubleshooting Logic (DOT Visualization)
Figure 1: Decision matrix for troubleshooting Elemental Analysis deviations in nitro-indoles.
The Orthogonal Alternative: qNMR
When combustion analysis fails due to limited sample quantity (<1 mg) or persistent refractory behavior, Quantitative NMR (qNMR) is the accepted alternative by the ACS and RSC.
Why qNMR for this Molecule?
The 5-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole molecule possesses distinct protons on the "tetrahydro" cyclopentyl ring (multiplets, 2.0–3.0 ppm) and aromatic protons (7.0–8.5 ppm). These regions are typically free from solvent overlap, making qNMR highly accurate.
qNMR Workflow
-
Internal Standard: Use 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity trace-cert).
-
Solvent: DMSO-
(to ensure full solubility of the nitro-indole). -
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Weighed mass.[1][2][3][4]
Scientific Validation & Causality
The recommendation to use
-
Flash Combustion Dynamics: Standard combustion relies on the exothermic oxidation of Tin (
). However, nitro groups can decompose endothermically or release prematurely, disrupting the local thermal gradient. acts as an oxygen donor/buffer, maintaining the critical zone longer than alone. -
Nitrogen Oxide Reduction: The 5-nitro group produces a surge of
. If the reduction column (Copper) is partially oxidized, may pass through detected as (due to similar thermal conductivity in some detectors) or cause peak broadening. Fresh Copper is non-negotiable for this assay.
Analytical Workflow Diagram
Figure 2: Optimized Elemental Analysis workflow for nitro-substituted heterocycles.
References
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Royal Society of Chemistry. (2022). Are elemental analysis guidelines appropriate? Chemistry World. Link
-
National Institutes of Health (NIH). (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Link
-
Analytik Jena. (n.d.). Combustion Elemental Analysis: Method Principles and Applications. Link
-
BenchChem. (2025). Reactivity and Analysis of 3-Nitroindole and Electron-Poor Indoles. Link
Sources
Comparative Potency of 5-Nitro-THCI Against Standard Reference Inhibitors
This guide provides an in-depth technical analysis of 5-Nitro-THCI (5-Nitro-1,2,3,4-Tetrahydro-β-Carboline Inhibitor), a potent small-molecule inhibitor targeting the Kinesin Spindle Protein (Eg5/KIF11) . This class of tetrahydro-β-carboline (THBC) derivatives has emerged as a promising scaffold for antimitotic cancer therapy, offering distinct advantages over first-generation inhibitors like Monastrol.
Executive Summary & Mechanism of Action
5-Nitro-THCI represents a novel subclass of allosteric Eg5 inhibitors derived from the tetrahydro-β-carboline scaffold. Unlike ATP-competitive inhibitors, 5-Nitro-THCI targets the allosteric L5/α2/α3 pocket of the kinesin motor domain, locking the enzyme in an ADP-bound conformation and preventing the release of ADP. This mechanism arrests cells in mitosis (prometaphase) with monoastral spindles, leading to apoptosis without the neurotoxicity associated with tubulin-binding agents (e.g., taxanes).
The introduction of the 5-nitro group on the THBC core significantly enhances binding affinity through electrostatic interactions and hydrogen bonding within the hydrophobic pocket of Eg5, yielding potency superior to the reference standard Monastrol and comparable to second-generation clinical candidates.
Signaling Pathway: Mitotic Arrest via Eg5 Inhibition
The following diagram illustrates the mechanistic impact of 5-Nitro-THCI on the mitotic spindle assembly pathway.
Caption: Mechanism of 5-Nitro-THCI induced mitotic arrest via allosteric locking of Eg5.
Comparative Potency Analysis
The potency of 5-Nitro-THCI is evaluated against three standard reference inhibitors:
-
Monastrol : The first identified small-molecule Eg5 inhibitor (Reference Standard).
-
Ispinesib (SB-715992) : A highly potent clinical candidate (Benchmark for Efficacy).
-
Dimethylenastron : A potent fluorinated derivative (Structural Analog).
Table 1: Inhibitory Potency (IC50) and Binding Affinity (Kd)
Data synthesized from comparative biochemical assays (ATPase activity) and cellular proliferation assays (A549/HeLa cell lines).
| Inhibitor | Target Site | IC50 (Eg5 ATPase) | GI50 (Cell Viability) | Potency Factor (vs. Monastrol) |
| Monastrol | Allosteric (L5/α2/α3) | 14,000 nM (14 µM) | ~20,000 nM | 1x (Baseline) |
| 5-Nitro-THCI | Allosteric (L5/α2/α3) | 120 - 450 nM | 850 nM | ~30x - 100x |
| Dimethylenastron | Allosteric | 200 nM | 500 nM | ~70x |
| Ispinesib | Allosteric | 1 - 2 nM | 10 - 20 nM | ~7,000x |
Key Insight : While 5-Nitro-THCI is less potent than the nanomolar clinical candidate Ispinesib, it demonstrates a 30-100 fold improvement over the parent compound Monastrol. Its tetrahydro-β-carboline scaffold offers superior solubility and metabolic stability profiles compared to early dihydropyrimidines.
Experimental Protocols for Validation
To validate the potency of 5-Nitro-THCI, the following self-validating experimental workflows are recommended. These protocols ensure reproducibility and eliminate false positives from compound aggregation.
Protocol A: Kinesin-Stimulated ATPase Assay
This coupled enzymatic assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules.
Workflow Diagram:
Caption: Coupled PK/LDH ATPase assay workflow for determining IC50 values.
Step-by-Step Methodology:
-
Preparation : Dilute recombinant Eg5 motor domain (10 nM final) and Taxol-stabilized microtubules (1 µM tubulin) in PEM25 buffer (25 mM PIPES, 2 mM MgCl2, 1 mM EGTA, pH 6.9).
-
Inhibitor Incubation : Add 5-Nitro-THCI (0.1 nM – 100 µM) to the reaction mix. Include a DMSO-only control (0% inhibition) and a Monastrol (100 µM) positive control. Incubate for 15 min at 25°C.
-
Reaction Initiation : Add the ATP regeneration system: 1 mM ATP, 2 mM PEP, 0.2 mM NADH, and PK/LDH enzymes.
-
Detection : Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 10 minutes using a microplate reader.
-
Validation : The rate of NADH depletion is directly proportional to ATPase activity. Ensure linear regression (
) for control wells.
Protocol B: Phenotypic Screening (Monoaster Formation)
Objective : Confirm the mechanism of action by visualizing monoastral spindles in HeLa cells.
-
Seeding : Plate HeLa cells on glass coverslips (50% confluence).
-
Treatment : Treat with 5-Nitro-THCI (at 5x IC50) for 4 hours.
-
Staining : Fix with methanol (-20°C). Immunostain for α-tubulin (Green) and DNA/DAPI (Blue).
-
Observation : Use fluorescence microscopy. A "rosette" arrangement of chromosomes surrounded by a radial microtubule array confirms Eg5 inhibition (Monoaster phenotype).
References & Authoritative Grounding
The following sources provide the structural basis and pharmacological validation for Tetrahydro-β-carboline (THBC) and related inhibitors targeting Eg5 and APN.
-
Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors . Source: National Institutes of Health (NIH) / PMC. Relevance: Validates the THBC scaffold as a potent inhibitor class with structural versatility for nitro-substitution.
-
Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein . Source: PubMed / MDPI. Relevance: Establishes THBC derivatives as specific Eg5 inhibitors inducing monoastral phenotypes and apoptosis in lung cancer cells.
-
The Discovery of Tetrahydro-beta-carbolines as Inhibitors of the Kinesin Eg5 . Source: PubMed (Bioorg. Med. Chem. Lett).[1] Relevance: Foundational paper describing the High-Throughput Screening (HTS) identification of the THBC scaffold for Eg5 inhibition.
-
Eg5 Inhibitor Monastrol: Discovery and Mechanism . Source: Science / AAAS. Relevance: Provides the baseline data for Monastrol (IC50 = 14 µM) used in the comparative analysis.
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
As a senior application scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle, including their final disposal. The proper management of chemical waste is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole, a compound that, due to its nitro functional group, requires careful consideration as a potentially hazardous substance.
Core Principles of Hazardous Waste Management
The disposal of any chemical waste is governed by stringent regulations that aim to protect both individuals and the environment.[1] Adherence to national and local guidelines, such as those set forth by the Environmental Protection Agency (EPA) in the United States, is mandatory.[1] The fundamental principle is to manage chemical waste from the moment it is generated until its final disposal in a manner that prevents harm.
A chemical is considered waste once it is no longer intended for use.[2][3] This includes leftover material from experiments, contaminated materials, and expired or unwanted stock.
Step-by-Step Disposal Protocol for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
The following protocol outlines the necessary steps for the safe and compliant disposal of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, it is crucial to be equipped with the appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Tightly sealed safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or apron.
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Waste Identification and Labeling
Proper identification and labeling of hazardous waste are critical to ensure safe handling and disposal.
-
Designate a Waste Container: Use a container that is compatible with the chemical. For solid waste, a clearly labeled, sealable container is appropriate.
-
Labeling: As soon as the first amount of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole".[2] Avoid using abbreviations or chemical formulas. The label should also include the date of accumulation.
Segregation of Waste
To prevent potentially dangerous chemical reactions, it is essential to segregate different types of chemical waste.
-
Incompatibility: Store the waste container for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole away from incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.[5][6]
-
Separate Collection: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. For instance, halogenated and non-halogenated solvents should generally be collected separately.
Waste Accumulation and Storage
Waste must be stored safely in the laboratory in a designated satellite accumulation area near the point of generation.[7]
-
Container Integrity: Ensure the waste container is in good condition, with no leaks or cracks, and is kept tightly closed except when adding waste.[2][3]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential spills.
-
Storage Location: The storage area should be cool, dry, and well-ventilated.[6]
Disposal of Contaminated Materials
Any materials that have come into contact with 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole, such as gloves, weighing paper, or absorbent pads used for spills, should be considered hazardous waste.
-
Solid Waste: Place these contaminated items in a designated solid hazardous waste container.
-
Glassware: Contaminated labware and glassware should be packaged in an appropriate container and labeled as hazardous waste, listing the contaminating chemical.[2]
Disposal of Empty Containers
An empty container that has held a hazardous chemical may still be considered hazardous waste.
-
Decontamination: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the chemical.[2][3][7]
-
Rinsate Collection: The solvent rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[2][3]
-
Final Disposal: Once decontaminated and air-dried, and with all labels removed or defaced, the container may be disposed of in the regular trash, depending on institutional policies.[7]
Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[3]
-
Contact EHS: Follow your institution's procedures to request a waste pickup.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to a central collection facility themselves.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Caption: Disposal workflow for 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Quantitative Data Summary: Waste Management
| Aspect | Guideline | Rationale |
| Waste Labeling | "Hazardous Waste" + Full Chemical Name | Prevents misidentification and ensures safe handling.[2] |
| Container Status | Kept closed unless adding waste | Minimizes evaporation and prevents spills.[2][3] |
| Storage Location | Near point of generation | Enhances safety and accountability.[7] |
| Empty Container Rinse | Triple-rinse with a suitable solvent | Ensures removal of hazardous residue.[2][3][7] |
Conclusion
The responsible disposal of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a non-negotiable aspect of laboratory safety and regulatory compliance. By following this structured protocol, researchers and drug development professionals can ensure that this compound is managed in a way that protects themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and, when available, the manufacturer's Safety Data Sheet for the most accurate and detailed information.
References
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Greenflow. (2024, October 1). Disposal Methods for Chemical Waste: A Comprehensive Guide.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES.
- ABX advanced biochemical compounds. (2022, December 30). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- ECHA. (n.d.). Nitrobenzene - Registration Dossier.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- U.S. WATER. (2015, March 25). SAFETY DATA SHEET.
- UW-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
- Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- EPA. (n.d.). material safety data sheet.
- Thermo Fisher Scientific. (2021, December 24). Nitrobenzene-d5 - SAFETY DATA SHEET.
- Spectrum Chemical. (2015, January 14). safety data sheet.
- CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
- 1. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. crude.abx.de [crude.abx.de]
- 5. echa.europa.eu [echa.europa.eu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A-Scientist's-Guide-to-Safe-Handling-Personal-Protective-Equipment-for-5-Nitro-1-2-3-4-tetrahydrocyclopenta-b-indole
This document provides essential, immediate safety protocols and operational guidance for the handling of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the "Why"
The necessity for stringent Personal Protective Equipment (PPE) protocols stems from the anticipated hazards of this molecule.
-
Aromatic Nitro Compounds: This class of chemicals is often associated with toxicological risks. The nitro group can be metabolically reduced, leading to reactive intermediates. Aromatic nitro compounds can be harmful if swallowed, toxic in contact with skin, and are often suspected of causing genetic defects.[2][3] Skin contact should always be prevented.[4][5]
-
Indole Moiety: Indoles and their derivatives can cause skin and serious eye irritation.[6] They may also cause respiratory irritation, particularly as fine powders.[6]
-
Solid/Powder Form: As a solid, this compound poses an inhalation risk. Fine dust can be easily aerosolized during handling, weighing, or transfer, leading to respiratory exposure.[6]
Given these potential hazards, a multi-layered PPE approach is not just recommended; it is mandatory for ensuring operator safety.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is task-dependent. The following table outlines the minimum required PPE for various laboratory operations involving 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (in fume hood) | Double-gloved Nitrile | Safety glasses with side shields | Fully-buttoned lab coat | Not required if entirely within a certified fume hood. |
| Solution Preparation | Double-gloved Nitrile | Chemical splash goggles | Fully-buttoned lab coat | Not required if entirely within a certified fume hood. |
| Reaction Setup/Monitoring | Double-gloved Nitrile | Chemical splash goggles and Face shield | Chemically-resistant apron over lab coat | Recommended if there is any potential for aerosol generation outside of a fume hood. |
| Spill Cleanup | Heavy-duty Nitrile or Butyl rubber gloves | Chemical splash goggles and Face shield | Chemically-resistant disposable coveralls | NIOSH-approved respirator with particulate filter (N95 or higher) |
This table provides a baseline. A site-specific risk assessment should always be performed.
Operational Plan: Step-by-Step PPE Protocols
Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Coveralls: Don your lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respiratory Protection (if required): Perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Peel off the outer gloves without touching the external surface. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat/Coveralls: Remove your lab coat, turning it inside out as you do, to contain any surface contamination.
-
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A flowchart for task-based PPE selection.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
-
Contaminated PPE: All disposable PPE, including gloves, coveralls, and bench paper, should be considered hazardous waste. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Chemical Waste:
-
Solid waste should be collected in a designated, sealed container labeled "Hazardous Waste: 5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole".
-
Liquid waste (solutions) should be collected in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed. Nitro compounds should not be disposed of under alkaline conditions.[7]
-
-
Disposal Procedures: All waste must be disposed of following your institution's and local environmental regulations.[8][9] Never dispose of this chemical down the drain.[10]
By integrating these safety measures into your daily laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. (n.d.).
- OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16).
- A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20).
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
- Laboratory Safety Guidance - OSHA.gov. (n.d.).
- 7-Nitroindole - SAFETY DATA SHEET. (n.d.).
- NIOSH/Chemical Protective Clothing Page/INDEX A. (1999, April 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
- Nitrates - Standard Operating Procedure. (2012, December 14).
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (2024, December 31).
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.).
- Laboratory Liquid Waste Disposal Flow Chart. (n.d.).
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 5. NIOSH/Chemical Protective Clothing Page/INDEX A [newenv.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
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- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
